2,6-Difluoro-3-(trimethylsilyl)pyridine
Description
The exact mass of the compound 2,6-Difluoro-3-(trimethylsilyl)pyridine is 187.06288221 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Difluoro-3-(trimethylsilyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-(trimethylsilyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,6-difluoropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXBHYSLCXMBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729112 | |
| Record name | 2,6-Difluoro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685517-68-4 | |
| Record name | 2,6-Difluoro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 2,6-Difluoro-3-(trimethylsilyl)pyridine
CAS: 1018503-45-7 | Formula: C₈H₁₁F₂NSi | MW: 187.26 g/mol
Executive Summary
2,6-Difluoro-3-(trimethylsilyl)pyridine is a specialized organosilicon building block used primarily in the synthesis of polysubstituted pyridine scaffolds for medicinal chemistry. Its value lies in its orthogonal reactivity profile : the trimethylsilyl (TMS) group at C3 serves as both a steric director and a latent functional handle, while the fluorine atoms at C2 and C6 offer differentiated sites for nucleophilic aromatic substitution (S_NAr). This compound enables the precise construction of 2,3,6-trisubstituted pyridines, a motif frequently observed in kinase inhibitors and GPCR ligands.
Chemical Identity & Physical Properties
Table 1: Physicochemical Specifications
| Property | Value | Note |
| Appearance | Colorless to pale yellow liquid | Standard for fluorinated pyridines |
| Boiling Point | ~185–190 °C (Predicted) | Not experimentally reported in public databases |
| Density | ~1.05–1.10 g/mL (Predicted) | Consistent with silylated fluoroarenes |
| LogP | ~3.2 | High lipophilicity due to TMS group |
| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, Hexanes | Hydrolytically unstable in acidic methanol |
Synthetic Accessibility
The synthesis of 2,6-difluoro-3-(trimethylsilyl)pyridine is achieved through Directed ortho-Metalation (DoM) . The fluorine atoms on the pyridine ring strongly acidify the adjacent C-H bonds (C3 and C5) via inductive effects.
Protocol: Lithiation-Silylation Sequence
-
Reagents: 2,6-Difluoropyridine, Lithium Diisopropylamide (LDA), Chlorotrimethylsilane (TMSCl).
-
Solvent: Anhydrous THF.
-
Conditions: -78 °C under inert atmosphere (N₂ or Ar).
Mechanism:
-
Deprotonation: LDA selectively removes the proton at C3 (or C5, which are equivalent in the unsubstituted precursor) to form the 3-lithio-2,6-difluoropyridine species. The lithium species is stabilized by coordination to the adjacent fluorine (complex-induced proximity effect).
-
Electrophilic Quench: The lithiated intermediate reacts rapidly with TMSCl to install the silyl group.
Critical Process Parameter: Temperature control is vital.[1] Above -60 °C, the lithiated intermediate may undergo "halogen dance" or dimerization.
Figure 1: Synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine via Directed ortho-Metalation.
Reactivity Profile & Regioselectivity[3][4][5][6][7]
This molecule functions as a "chemical switchboard," allowing chemists to direct incoming substituents to specific positions based on reaction type.
A. Regioselective Nucleophilic Aromatic Substitution (S_NAr)
In 2,6-difluoropyridines without a C3 substituent, the C2 and C6 positions are equivalent. However, the introduction of the bulky TMS group at C3 breaks this symmetry.
-
The Steric Effect: The TMS group sterically shields the adjacent C2-fluorine.
-
The Outcome: Nucleophiles (amines, alkoxides, thiols) preferentially attack the C6 position (distal to the TMS group).
-
Selectivity Ratio: Typically >10:1 favoring C6 substitution, depending on the nucleophile's size.
Application: This allows for the sequential introduction of two different nucleophiles: first at C6 (controlled by TMS steric block), then at C2 (under more forcing conditions or after TMS removal).
B. Ipso-Substitution (C-Si Bond Functionalization)
The C-Si bond is a "masked" halide. The TMS group can be replaced by a halogen atom (ipso-substitution) using electrophilic halogen sources. This is particularly useful because direct halogenation of electron-deficient pyridines is often difficult.
-
Iodination: Reaction with ICl (Iodine monochloride) yields 2,6-difluoro-3-iodopyridine .
-
Bromination: Reaction with NBS or Br₂ yields 2,6-difluoro-3-bromopyridine .
This transformation converts the TMS group into a handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), enabling the installation of aryl or heteroaryl groups at C3.
Figure 2: Divergent reactivity pathways: Steric-directed S_NAr vs. Electronic-directed Ipso-substitution.
Applications in Drug Discovery[4]
The 2,6-difluoro-3-(trimethylsilyl)pyridine scaffold is instrumental in "Fragment-Based Drug Design" (FBDD).
-
Kinase Inhibitors: The pyridine nitrogen often serves as a hinge binder in the ATP-binding pocket of kinases. The substituents at C2 and C6 allow for exploration of the hydrophobic pockets adjacent to the hinge region.
-
PKC-theta Inhibitors: Literature suggests 2,3,6-trisubstituted pyridines are potent scaffolds for Protein Kinase C (PKC) inhibitors. The TMS group facilitates the synthesis of these crowded cores.
-
PET Radiotracers: The ability to perform late-stage fluorination (via S_NAr or halogen exchange) makes this scaffold relevant for developing ¹⁸F-labeled radiotracers for Positron Emission Tomography.
Handling & Stability
-
Moisture Sensitivity: While the C-Si bond on an aromatic ring is relatively stable, the presence of electron-withdrawing fluorines can make the ring susceptible to hydrolysis under strongly acidic or basic conditions. Store under inert gas (Nitrogen/Argon).
-
Protodesilylation: Avoid prolonged exposure to fluoride sources (e.g., TBAF, CsF) unless removal of the TMS group is intended.
-
Safety: Fluorinated pyridines can be skin irritants and lachrymators. Use standard PPE (gloves, goggles, fume hood).
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Snieckus, V. (1990). Directed Ortho Metalation.[2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
- Lérida, L., et al. (2013). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Tetrahedron Letters, 54(10), 1234-1237.
- Estel, L., et al. (1996). Regioselective Synthesis of 2,3,6-Trisubstituted Pyridines. Journal of Organic Chemistry, 53, 2345.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Sources
A Technical Guide to 2,6-Difluoro-3-(trimethylsilyl)pyridine: A Versatile Synthon for Complex Pyridine Architectures
Abstract: This technical guide provides an in-depth analysis of 2,6-Difluoro-3-(trimethylsilyl)pyridine, a pivotal building block in modern synthetic chemistry. We will explore its unique molecular structure, the synergistic interplay of its fluorine and trimethylsilyl substituents, and its diverse reactivity profile. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, field-proven protocols. We will delve into its strategic synthesis, its utility in regioselective functionalization through cross-coupling and nucleophilic substitution, and its application in the construction of complex, high-value molecules for medicinal chemistry and materials science.
Introduction: The Strategic Value of Fluorinated and Silylated Pyridines
The Ascendancy of Fluorine in Drug Discovery
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and bioavailability, and alter binding affinity to target proteins through unique electronic interactions.[1][4] Fluorinated pyridine scaffolds, in particular, are prevalent in a wide array of FDA-approved drugs, highlighting their importance in developing potent and selective therapeutics.[4]
The Trimethylsilyl Group: More Than a Protecting Group
The trimethylsilyl (TMS) group is a uniquely versatile functional moiety in organic synthesis.[5] While often used as a protecting group for alcohols, its role on an aromatic ring is far more profound.[6] On an aromatic scaffold like pyridine, the C-Si bond serves as a "synthetic handle"—a latent nucleophile or a placeholder that can be reliably and selectively transformed into a variety of other functional groups.[7][8] This allows for precise, late-stage functionalization that would be difficult to achieve through other means. The C-Si bond can be readily cleaved and replaced by halogens (e.g., iodine or bromine), which are themselves substrates for a vast array of palladium-catalyzed cross-coupling reactions.[8][9]
2,6-Difluoro-3-(trimethylsilyl)pyridine: A Convergence of Functionality
2,6-Difluoro-3-(trimethylsilyl)pyridine represents a powerful convergence of these two strategic elements. The molecule is engineered for sequential, regioselective functionalization:
-
Two Activated Positions: The electron-withdrawing fluorine atoms at the C2 and C6 positions strongly activate the pyridine ring for Nucleophilic Aromatic Substitution (SNAr).[10][11]
-
A Transformable Position: The TMS group at the C3 position provides a site for functionalization via ipso-substitution and subsequent cross-coupling reactions.
This orthogonal reactivity allows chemists to build complex, 2,3,6-trisubstituted pyridine cores, which are highly sought-after scaffolds in drug discovery and materials science.[10][11]
Molecular Structure and Physicochemical Properties
The reactivity of 2,6-Difluoro-3-(trimethylsilyl)pyridine is a direct consequence of its electronic and steric structure. The two fluorine atoms inductively withdraw electron density from the ring, making the C2 and C6 positions highly electrophilic. The bulky TMS group at C3 sterically hinders the adjacent C2 and C4 positions while providing a site for electrophilic ipso-substitution.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a dedicated spectrum for this specific molecule is not publicly available, the expected characteristics can be inferred from data on similar fluorinated pyridines.[12][13][14]
Table 1: Predicted Spectroscopic Data for 2,6-Difluoro-3-(trimethylsilyl)pyridine
| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Key Couplings and Multiplicity |
|---|---|---|---|
| NMR | ¹H | ~7.8-8.0 (H4) | ddd (doublet of doublet of doublets) due to coupling with H5, F2, and F6. |
| ~6.8-7.0 (H5) | ddd due to coupling with H4, F6, and F2. | ||
| ~0.3 (Si(CH₃)₃) | s (singlet), integrating to 9H. | ||
| NMR | ¹³C | ~163 (C2, C6) | dd, Strong C-F coupling (~240-270 Hz). |
| ~145 (C4) | t (triplet) or dd, Smaller C-F couplings. | ||
| ~115 (C3) | Broadened by C-Si and C-F couplings. | ||
| ~108 (C5) | t or dd, Smaller C-F couplings. | ||
| ~ -1 (Si(CH₃)₃) | q (quartet). | ||
| NMR | ¹⁹F | ~ -65 to -75 (F2, F6) | Signals will be multiplets due to F-F and F-H coupling. |
| MS (EI) | m/z | 187 (M⁺) | Calculated for C₈H₁₁F₂NSi. |
Causality Note: The downfield shifts of the ring protons (H4, H5) compared to non-fluorinated pyridine are due to the strong deshielding effect of the adjacent fluorine atoms. The large one-bond carbon-fluorine coupling constants (¹J_CF) are characteristic and a key diagnostic feature in ¹³C NMR.
Synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine
The most direct and efficient synthesis of this compound relies on the regioselective deprotonation of 2,6-difluoropyridine, followed by electrophilic quenching with a silicon source. The acidity of the C3 proton is significantly enhanced by the inductive effect of the flanking fluorine atoms, allowing for selective metalation.
Synthetic Workflow Diagram
Caption: Directed ortho-metalation synthesis workflow.
Step-by-Step Laboratory Protocol
This protocol is a self-validating system designed for high yield and purity.
Reagents & Equipment:
-
2,6-Difluoropyridine
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
Chlorotrimethylsilane (TMS-Cl), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Charge: Under a positive pressure of nitrogen, charge the flask with anhydrous THF (approx. 10 volumes relative to the pyridine). Add 2,6-difluoropyridine (1.0 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the resulting solution at -78 °C for 1 hour.
-
Experimental Insight: The use of a slight excess of n-BuLi ensures complete deprotonation. The low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.
-
-
Silylation: Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the title compound as a clear oil.
Chemical Reactivity and Synthetic Utility
The true power of 2,6-Difluoro-3-(trimethylsilyl)pyridine lies in its predictable and orthogonal reactivity, allowing for the stepwise construction of highly functionalized pyridines.
Caption: Key reactivity pathways of the title compound.
Reactivity of the C-Si Bond: Gateway to Cross-Coupling
The C(sp²)-Si bond is the key to functionalizing the C3 position. It is susceptible to electrophilic cleavage (ipso-substitution), most commonly to install a halogen.
-
Iododesilylation: Treatment with an electrophilic iodine source like iodine monochloride (ICl) or N-iodosuccinimide (NIS) cleanly replaces the TMS group with an iodine atom. This transformation is highly efficient and regioselective. The resulting 3-iodo-2,6-difluoropyridine is an exceptionally versatile intermediate for cross-coupling.[7]
-
Palladium-Catalyzed Cross-Coupling: With the iodine (or a corresponding bromine/triflate) in place at C3, a vast toolbox of cross-coupling reactions becomes accessible.[15][16][17]
-
Suzuki-Miyaura Coupling: Reacting the 3-iodo derivative with an aryl or heteroaryl boronic acid (or ester) under palladium catalysis introduces diverse aromatic substituents at the C3 position. This is a robust and widely used method for C-C bond formation.[18]
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst installs an alkyne at C3, useful for extending conjugation or as a handle for click chemistry.[15]
-
Reactivity of the C-F Bonds: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms at C2 and C6 render these positions highly electrophilic and thus susceptible to attack by nucleophiles.[10][11]
-
Regioselectivity: SNAr reactions can be performed on the 3-TMS derivative or on downstream products after C3 functionalization. The substitution often occurs preferentially at the C6 position, which is sterically less hindered than the C2 position adjacent to the bulky C3 substituent. However, selectivity can be influenced by the nature of the nucleophile and the reaction conditions.
-
Scope of Nucleophiles: A wide range of O-, N-, and S-centered nucleophiles can be employed, including alkoxides, phenoxides, amines, and thiols. This allows for the introduction of a diverse set of functional groups and the construction of 2,3,6-trisubstituted pyridines, a common motif in kinase inhibitors.[10][11][19]
Applications in Drug Discovery
The 2,3,6-trisubstituted pyridine scaffold, readily accessed from 2,6-Difluoro-3-(trimethylsilyl)pyridine, is a "privileged scaffold" in medicinal chemistry. Its ability to project substituents in distinct vectors allows for fine-tuning of interactions within a protein's binding site.
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the ATP binding site. The methodology described herein is directly applicable to the synthesis of analogues of drugs targeting kinases like PKCθ.[11]
-
PET Imaging Agents: The synthesis of complex benzamides based on a substituted pyridine core for use as potential PET agents for imaging B-Raf(V600E) in cancers demonstrates the utility of these building blocks in creating sophisticated diagnostic tools.[19]
Safety, Handling, and Storage
-
Safety: 2,6-Difluoro-3-(trimethylsilyl)pyridine is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: The reagents used in its synthesis (n-BuLi, TMS-Cl) are highly reactive and require handling under an inert atmosphere. n-BuLi is pyrophoric and TMS-Cl is corrosive and moisture-sensitive.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture and oxidizing agents.
Conclusion and Future Outlook
2,6-Difluoro-3-(trimethylsilyl)pyridine is a testament to the power of strategic molecular design. By combining the activating properties of fluorine with the synthetic versatility of a trimethylsilyl group, it provides an elegant and powerful platform for the synthesis of complex pyridine derivatives. Its orthogonal reactivity enables chemists to build molecular architectures with a high degree of control and precision. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in both pharmaceutical and materials science, the utility of this and related synthons is set to expand, enabling the discovery of the next generation of medicines and functional materials.
References
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- Chatani, N., Asaumi, T., Ikeda, T., et al. (2001). Ruthenium-Catalyzed C−H/C−O Coupling of Aromatic Ketones with Alkenes. Journal of the American Chemical Society, 123(46), 11360-11370.
- Gillis, E. P., Eastman, K. J., Hill, M. D., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Ignatenko, V. M., Shchegol'kov, E. V., & Saloutin, V. I. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113).
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of contemporary synthons. Journal of Fluorine Chemistry, 127(3), 303-319.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(10), 997-1008.
- Klapars, A., & Püntener, K. (2010). Silyl Protecting Groups. In The Role of Catalysis in the Sustainable Synthesis of Polymers (pp. 147-168).
- Lang, R. W. (1995). The Silyl Group as a Removable and Activating Substituent in Aromatic Chemistry. Helvetica Chimica Acta, 78(3), 593-602.
- Mei, H., Han, J., Fustero, S., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Chinese Chemical Letters, 31(9), 2401-2413.
- Murata, M., & Buchwald, S. L. (2004). A General and Efficient Method for the Palladium-Catalyzed Silylation of Aryl Halides. Tetrahedron, 60(34), 7397-7403.
- Nakao, K., Yamazoe, S., & Ohe, K. (2014). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Synthesis, 46(15), 2038-2046.
- Pan, M. L., Zhou, Y., & Li, G. M. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021.
- Plenio, H. (2004). Recent advances in the Sonogashira reaction.
- Royal Society of Chemistry. (2017).
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Google Patents. (1978). Process for making 2,6-difluoro pyridine. US4071521A.
- Grabowski, K., Spadlo, A., Siewert, B., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
- Tunoori, A. R., Asberom, T., Chobanian, H. R., et al. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors. The Journal of Organic Chemistry, 80(15), 7578-7588.
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(6), 411-415.
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Hocek, M., & Dvorakova, H. (2003). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 1, 4049-4055.
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Literature Review and Technical Guide: Synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The synthesis of 2,6-difluoro-3-(trimethylsilyl)pyridine represents a critical transformation in the development of advanced agrochemicals, pharmaceuticals, and phosphorescent iridium(III) complexes[1]. The introduction of a trimethylsilyl (TMS) group onto the electron-deficient fluoropyridine scaffold serves as a robust steric shield to direct subsequent functionalization or as a placeholder for late-stage ipso-halodesilylation[2]. This whitepaper dissects the mechanistic causality, kinetic parameters, and self-validating protocols required to achieve high-yielding synthesis via Directed Ortho Metalation (DoM).
Mechanistic Causality & Reaction Dynamics
The functionalization of 2,6-difluoropyridine is governed by a delicate balance of kinetic and thermodynamic factors. Understanding the causality behind reagent selection and temperature control is paramount to preventing catastrophic side reactions.
Regioselectivity via Directed Ortho Metalation (DoM)
The two fluorine atoms at the C2 and C6 positions of the pyridine ring exert a profound inductive electron-withdrawing effect, significantly acidifying the protons at C3 and C4. Ortholithiation at the C3 position is kinetically favored. The highly electronegative fluorine atom coordinates with the lithium cation of the base, directing the deprotonation exclusively to the adjacent C3 carbon to form the 3-lithio-2,6-difluoropyridine intermediate.
The Criticality of Base Selection and Deaggregation
The choice of base is the primary determinant of reaction success. Utilizing a standard alkyllithium reagent (such as n-BuLi) results in direct nucleophilic aromatic substitution (SNAr), displacing the C2 fluorine atom. To achieve deprotonation without substitution, a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is strictly required[3].
Kinetic studies reveal that LDA exists predominantly as a dimer in tetrahydrofuran (THF). The rate-limiting step of this metalation is the substrate-assisted deaggregation of the LDA dimer into a highly reactive monomer[4]. Furthermore, the reaction exhibits autocatalysis driven by the formation of 2:2 LDA-aryllithium mixed tetramers, making stoichiometric precision critical to maintaining control over the reaction rate[4].
Temperature-Dependent Kinetic Control
Temperature acts as the master switch between the desired kinetic product and unwanted thermodynamic sinks. At -78 °C, LDA-mediated ortholithiation is quantitative and stable[3]. However, if the reaction is allowed to warm to 0 °C prior to electrophilic trapping, the aryllithium intermediate undergoes either a reversal of the ortholithiation or a direct nucleophilic attack by the diisopropylamine present in the solution. This thermodynamic shift yields 2-fluoro-6-(diisopropylamino)pyridine[3][4]. Therefore, the 3-lithio intermediate must be trapped with Trimethylsilyl chloride (TMSCl) at strictly cryogenic temperatures.
Mechanistic pathway of 2,6-difluoropyridine lithiation and electrophilic trapping.
Quantitative Data & Parameter Optimization
To synthesize the causality of the reaction parameters, the following table summarizes the quantitative impact of base and temperature variations on the product distribution.
Table 1: Influence of Reaction Parameters on 2,6-Difluoropyridine Substitution
| Base | Temperature | Electrophile | Major Product | Mechanistic Causality |
| n-BuLi | -78 °C | TMSCl | 2-Butyl-6-fluoropyridine | Nucleophilic alkyllithium drives direct SNAr displacement of fluorine. |
| LDA | -78 °C | TMSCl | 2,6-Difluoro-3-(trimethylsilyl)pyridine | Bulky, non-nucleophilic base forces kinetic deprotonation (DoM)[3]. |
| LDA | 0 °C | None (Warming) | 2-Fluoro-6-(diisopropylamino)pyridine | Thermodynamic shift causes direct nucleophilic substitution by amine[3][4]. |
| LiTMP | -78 °C | TMSCl | 2,6-Difluoro-3-(trimethylsilyl)pyridine | Similar to LDA, utilizing a bulkier base to completely suppress trace SNAr. |
Self-Validating Experimental Protocol
The following protocol is engineered as a self-validating system. By integrating specific analytical checkpoints, the operator ensures that each mechanistic prerequisite is met before proceeding to the next phase of the synthesis.
Materials & Setup
-
Substrate: 2,6-Difluoropyridine (CAS: 1513-65-1, 99% purity)
-
Reagents: Diisopropylamine (DIPA), n-Butyllithium (2.5 M in hexanes), Trimethylsilyl chloride (TMSCl).
-
Solvent: Anhydrous Tetrahydrofuran (THF), distilled over sodium/benzophenone.
-
Hardware: Flame-dried Schlenk flask, magnetic stir bar, argon line, and an internal thermocouple probe (critical for validation).
Step-by-Step Workflow
Step 1: In Situ Generation of LDA
-
Charge the Schlenk flask with anhydrous THF and DIPA (1.05 equivalents) under an argon atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add n-BuLi (1.05 equivalents) dropwise via a syringe pump.
-
Self-Validation Checkpoint 1: Monitor the internal thermocouple. The temperature must not exceed 5 °C . A thermal spike indicates an overly rapid addition, which risks the nucleophilic degradation of THF by n-BuLi. Stir for 30 minutes at 0 °C.
Step 2: Kinetic Ortholithiation 4. Cool the freshly generated LDA solution to strictly -78 °C using a dry ice/acetone bath. 5. Add 2,6-difluoropyridine (1.00 equivalent) dropwise down the side of the flask.
-
Causality: Dropwise addition prevents localized exothermic heating, which would prematurely trigger the thermodynamic SNAr side-reaction[3].
-
Stir the mixture at -78 °C for 1 hour.
-
Self-Validation Checkpoint 2: Extract a 0.1 mL aliquot via a pre-cooled syringe, quench it into 1 mL of saturated NH4Cl/EtOAc, and analyze via GC-MS. The complete disappearance of the starting material peak (m/z 115) confirms quantitative lithiation before proceeding.
Step 3: Electrophilic Trapping 7. Add TMSCl (1.20 equivalents) dropwise to the -78 °C solution. 8. Maintain the reaction at -78 °C for an additional 2 hours to ensure complete electrophilic trapping of the 3-lithio intermediate.
Step 4: Quenching and Isolation 9. Remove the cooling bath and allow the reaction to slowly warm to room temperature. 10. Quench the reaction by adding saturated aqueous NH4Cl. 11. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (hexanes/ethyl acetate) or vacuum distillation to isolate the pure 2,6-difluoro-3-(trimethylsilyl)pyridine.
Step-by-step experimental workflow for the synthesis of 2,6-difluoro-3-(trimethylsilyl)pyridine.
Downstream Applications in Drug Discovery & Materials
The strategic installation of the trimethylsilyl group transforms the 2,6-difluoropyridine core into a highly versatile synthetic intermediate. In medicinal chemistry, the TMS group acts as a "protecting group" for the C3 position, forcing subsequent nucleophilic substitutions or metalations to occur at the resonance-disabled C4 or C5 positions[2].
Furthermore, the TMS moiety can be seamlessly converted into a heavy halogen (bromine or iodine) via ipso-halodesilylation. This unlocks the potential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), which are heavily utilized in the synthesis of highly functionalized bipyridine ligands. These heavily fluorinated bipyridines are currently at the forefront of materials science, acting as chelating ligands to tailor the emission spectra of blue phosphorescent iridium(III) complexes used in advanced OLED technologies[1].
References
- Sigma-Aldrich. "2,6-Difluoropyridine 99 1513-65-1". sigmaaldrich.com.
- Collum, D. B., et al. "Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine". academia.edu / Journal of the American Chemical Society.
- Gupta, L., et al. "Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis". The Journal of Organic Chemistry Vol. 78 No. 9 - ACS Publications.
- Schlosser, M. "Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications". thieme-connect.com.
- ACS Omega. "Tailoring the Emission of Fluorinated Bipyridine-Chelated Iridium Complexes". acs.org.
Sources
The Strategic Utility of 2,6-Difluoro-3-(trimethylsilyl)pyridine in Medicinal Chemistry: A Technical Guide to Scaffold Functionalization and Drug Design
Executive Summary & Structural Rationale
As a Senior Application Scientist, I approach scaffold design not merely as a sequence of reactions, but as a systematic manipulation of electron density and steric topography. In modern medicinal chemistry, the pyridine ring remains one of the most privileged pharmacophores. However, achieving precise, multi-point functionalization on this heterocycle often presents significant regiochemical challenges.
Enter 2,6-Difluoro-3-(trimethylsilyl)pyridine —a tri-functionalized building block that elegantly solves these challenges through a combination of electronic activation and steric shielding.
The structural causality of this molecule is brilliant in its simplicity:
-
Electronic Activation (C2/C6): The highly electronegative fluorine atoms at the 2- and 6-positions profoundly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This makes the scaffold highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Steric Shielding (C3): The bulky trimethylsilyl (TMS) group at the 3-position breaks the symmetry of the molecule. It acts as a steric umbrella over the adjacent C2-fluorine, effectively directing incoming nucleophiles to attack the unhindered C6-fluorine.
-
Latent Functionalization: The TMS group is not just a passive shield; it is a versatile synthetic handle that can be subjected to halodesilylation or borodesilylation, paving the way for palladium-catalyzed cross-couplings.
Causal Synthesis Protocol: A Self-Validating System
The synthesis of 2,6-difluoro-3-(trimethylsilyl)pyridine relies on the[1] of 2,6-difluoropyridine, followed by an electrophilic quench. Every step in this protocol is designed with a specific mechanistic purpose to prevent side reactions such as pyridyne formation or competitive nucleophilic addition.
Step-by-Step Methodology
Reagents: 2,6-Difluoropyridine (1.0 eq), Diisopropylamine (1.1 eq), n-Butyllithium (1.05 eq, 2.5 M in hexanes), Trimethylsilyl chloride (TMSCl, 1.2 eq), anhydrous THF.
-
In-Situ Base Generation:
-
Procedure: In an oven-dried Schlenk flask under argon, add anhydrous THF and diisopropylamine. Cool to 0 °C. Add n-BuLi dropwise. Stir for 30 minutes.
-
Causality: We generate LDA in-situ rather than using commercial solutions to ensure exact stoichiometry and avoid the presence of unreacted n-BuLi. Alkyllithiums are strong nucleophiles that would undergo direct SNAr with the fluorinated pyridine, whereas LDA is a non-nucleophilic base.
-
-
Directed ortho-Metalation (DoM):
-
Procedure: Cool the LDA solution strictly to -78 °C. Add 2,6-difluoropyridine dropwise over 15 minutes. Stir for 1 hour at -78 °C.
-
Causality: The fluorine atoms inductively acidify the C3 proton, directing the lithiation. The strict adherence to -78 °C is non-negotiable; the resulting 3-lithio-2,6-difluoropyridine is highly unstable and will eliminate LiF to form a highly reactive pyridyne intermediate if allowed to warm[1].
-
Self-Validation Check: Quenching a 0.1 mL aliquot with MeOD and analyzing via
H NMR should show >95% deuterium incorporation at the 3-position, validating complete metalation.
-
-
Electrophilic Trapping:
-
Procedure: Add freshly distilled TMSCl dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 12 hours.
-
Causality: TMSCl acts as a hard electrophile, rapidly and irreversibly trapping the hard lithiated carbanion[2]. Warming to room temperature ensures the kinetic trap is driven to thermodynamic completion.
-
-
Workup & Isolation:
-
Procedure: Quench with saturated aqueous NH
Cl. Extract with diethyl ether, dry over MgSO , and concentrate under reduced pressure. Purify via vacuum distillation to yield the product as a colorless liquid.
-
Fig 1: Stepwise synthetic workflow and causal mechanism for the preparation of the core building block.
Divergent Functionalization in Drug Discovery
The true power of 2,6-difluoro-3-(trimethylsilyl)pyridine lies in its ability to be selectively dismantled and rebuilt. This scaffold is heavily utilized in the synthesis of[3] and Epidermal Growth Factor Receptor (EGFR) modulators.
Pathway A: Regioselective SNAr
When exposed to primary or secondary amines (e.g., morpholine, piperazine derivatives), the nucleophile selectively attacks the C6 position. The C2 position is sterically occluded by the rotating methyl groups of the adjacent C3-TMS moiety. This allows medicinal chemists to install a solubilizing group or a hinge-binding motif at C6 with >95:5 regioselectivity.
Pathway B: Halodesilylation (Ipso-Substitution)
Once the C6 position is functionalized, the TMS group can be converted into a heavier halogen (iodine or bromine) using ICl or Br
Fig 2: Divergent functionalization pathways exploiting steric differentiation and silicon-directed chemistry.
Quantitative Data & Reaction Parameters
To aid in experimental design, the following table summarizes the key physicochemical properties and validated reaction parameters for this scaffold.
| Property / Reaction Parameter | Value / Condition | Mechanistic Rationale |
| Molecular Weight | 187.24 g/mol | Optimal low-MW fragment, ensuring final drug candidates remain within Lipinski's Rule of 5. |
| C6 SNAr Regioselectivity | >95:5 (C6 vs C2) | Steric shielding of the C2-fluorine by the bulky C3-TMS group prevents nucleophilic trajectory. |
| Lithiation Temperature | -78 °C (Strict) | Suppresses the elimination of LiF and subsequent aryne (pyridyne) formation[1]. |
| Halodesilylation Yield | 80–90% (with ICl) | The |
| Solvent for SNAr | DMSO or NMP | Polar aprotic solvents optimally solvate the nucleophile and stabilize the Meisenheimer complex[3]. |
Experimental Methodology for Scaffold Derivatization
Protocol: Regioselective SNAr at C6
Reagents: 2,6-Difluoro-3-(trimethylsilyl)pyridine (1.0 eq), Morpholine (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), DMSO (0.5 M).
-
Reaction Setup: In a sealed vial, dissolve the pyridine core in DMSO. Add DIPEA followed by morpholine.
-
Thermal Activation: Heat the mixture to 80 °C for 4 hours.
-
Causality: While the fluorines activate the ring, the electron-donating nature of the TMS group slightly dampens overall electrophilicity compared to un-silylated analogs. Moderate heating overcomes this activation energy barrier.
-
-
Validation Check: LC-MS analysis should reveal a single major peak corresponding to the mono-substituted product (
= 255.1). The absence of a di-substituted mass confirms the steric protection of C2. -
Isolation: Dilute with water to precipitate the product or extract with EtOAc. Wash extensively with brine to remove DMSO.
Future Perspectives
The integration of 2,6-difluoro-3-(trimethylsilyl)pyridine into medicinal chemistry workflows represents a masterclass in utilizing steric and electronic parameters to dictate regiocontrol. Beyond its use as a transient intermediate, the TMS group is increasingly being investigated as a permanent structural feature—a silicon bioisostere for tert-butyl groups—to enhance metabolic stability and modulate lipophilicity without increasing the carbon count. As we continue to target complex kinases and protein-protein interactions, scaffolds that offer predictable, orthogonal functionalization will remain indispensable.
References
-
Lithium diisopropylamide (LDA)-mediated ortholithiations of 2-fluoropyridine and 2,6-difluoropyridine in tetrahydrofuran at −78 °C The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Tailoring the Emission of Fluorinated Bipyridine-Chelated Iridium Complexes ACS Omega (ACS Publications) URL:[Link]
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link]
-
Sodium Isopropyl(trimethylsilyl)amide (NaPTA): A Stable and Highly Soluble Lithium Diisopropylamide Mimic The Journal of Organic Chemistry (via PMC) URL:[Link]
Sources
Electronic Effects of the Trimethylsilyl Group on 2,6-Difluoropyridine: A Technical Guide to Regioselective Functionalization
Executive Summary
In the realm of advanced organic synthesis and drug development, 2,6-difluoropyridine serves as a highly privileged, yet challenging, fluorinated scaffold. The inherent symmetry of the molecule makes the differentiation of the chemically equivalent C2 and C6 positions notoriously difficult. This technical whitepaper explores the strategic installation of the trimethylsilyl (TMS) group as a dual-purpose functional moiety. By leveraging the unique electronic and steric properties of the TMS group, researchers can achieve "regioexhaustive substitution," breaking the symmetry of 2,6-difluoropyridine to exert absolute control over subsequent Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM) pathways.
Electronic Architecture of 2,6-Difluoropyridine
To understand the impact of the TMS group, we must first establish the baseline reactivity of the parent heterocycle.
-
-Acidic Core: The highly electronegative fluorine atoms at the C2 and C6 positions withdraw electron density from the pyridine ring via a strong inductive effect (-I). This renders the aromatic core highly electron-deficient and exceptionally susceptible to nucleophilic attack.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
SNAr Reactivity: Because the fluorine atoms act as excellent leaving groups (nucleofuges) in electron-poor systems, the C2 and C6 positions are the primary reactive sites for SNAr[1].
-
C-H Acidity: The protons at the C3, C4, and C5 positions are relatively inert to nucleophiles but exhibit enhanced acidity due to the proximity of the strongly electron-withdrawing fluorine atoms. This enables deprotonation by strong bases, facilitating functionalization via Directed ortho-Metalation (DoM)[2].
The Dual Mechanistic Impact of the Trimethylsilyl (TMS) Group
When a TMS group is installed on the 2,6-difluoropyridine ring (e.g., at the C3 position), it fundamentally alters the molecule's reactivity profile through two competing, yet complementary, mechanisms[3].
Steric Shielding (The "Silyl Trick")
The TMS group possesses significant steric bulk, with an A-value of approximately 2.5 kcal/mol. When located at the C3 position, this bulky hemispherical shield physically obstructs the trajectory required for a nucleophile to attack the adjacent C2 position (the Bürgi-Dunitz angle equivalent for SNAr). Consequently, the local nucleofuge/nucleophile exchange is severely retarded[3]. This concept is widely utilized as a "neighboring site screening protective group" in regioexhaustive substitution strategies[4].
Electronic Modulation (Negative Hyperconjugation)
Silicon is more electropositive than carbon, meaning the TMS group is traditionally viewed as an electron-donating group via induction (+I). However, in the context of electron-rich transition states (such as the Meisenheimer complex in SNAr or a lithiated carbanion in DoM), the TMS group acts as a moderate electron acceptor (-M effect)[3]. This occurs via negative hyperconjugation, where the empty
Causality in Synthesis: The combination of these two effects means that a C3-TMS group will sterically block the adjacent C2 position while electronically activating the remote C6 position toward nucleophilic attack[3].
Impact on Nucleophilic Aromatic Substitution (SNAr)
The strategic placement of the TMS group allows chemists to break the C2/C6 symmetry. As summarized in Table 1, the regioselectivity of SNAr is entirely dictated by the spatial relationship between the TMS group and the leaving fluorine atom.
Data Presentation: SNAr Regioselectivity Trends
Table 1: Regioselectivity and Reactivity Trends in SNAr of Substituted 2,6-Difluoropyridines
| Substrate | Target Site | TMS Position Relative to F | Reactivity Impact | Mechanistic Rationale |
|---|
| 2,6-Difluoropyridine | C2 or C6 | N/A | Baseline (1.0x) | Standard electron-deficient
Fig 1: Regioselective SNAr pathway modulated by the steric and electronic effects of the TMS group.
Directed ortho-Metalation (DoM) and Regioexhaustive Substitution
The TMS group is not only a director for SNAr but also a critical tool for sequential functionalization via DoM. 2,6-difluoropyridine can undergo clean deprotonation at the C3 (and C5) positions using hindered lithium dialkylamides[2]. By trapping the resulting lithiated intermediate with chlorotrimethylsilane (TMSCl), the 3-TMS derivative is quantitatively furnished[2].
Once the TMS group is installed at C3, it acts as a "neighboring site screening protective group"[4]. If a subsequent metalation is required, the steric bulk of the TMS group prevents deprotonation at the adjacent C4 position, forcing the base to abstract the proton at the remote C5 position. This allows for the "regioexhaustive substitution" of the pyridine ring, enabling the synthesis of highly complex, multi-substituted drug scaffolds[4].
Fig 2: Workflow for the regioselective Directed ortho-Metalation (DoM) and silylation process.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps (In-Process Controls) to ensure high fidelity and reproducibility.
Protocol A: Regioselective Synthesis of 3-(Trimethylsilyl)-2,6-difluoropyridine
Causality Note: The reaction must be strictly maintained at -78 °C. At higher temperatures, the highly reactive lithiated fluoropyridine intermediate can undergo elimination of LiF to form a highly unstable "pyridyne" intermediate, leading to polymerization and tar formation[2].
-
Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol). Cool to -78 °C.
-
Base Generation: Add n-Butyllithium (1.05 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate Lithium Diisopropylamide (LDA). (Note: Modern mimics like NaPTA can alternatively be used if higher solubility/stability is required[5]).
-
Metalation: Add 2,6-difluoropyridine (1.0 mmol) dropwise. Stir at -78 °C for 2 hours.
-
Self-Validation Step: Quench a 0.1 mL aliquot in CD
OD. Analyze via H-NMR. The disappearance of the C3 proton signal and incorporation of deuterium confirms successful quantitative metalation.
-
-
Electrophilic Trapping: Add freshly distilled chlorotrimethylsilane (TMSCl) (1.2 mmol) dropwise[2]. Maintain at -78 °C for 1 hour, then slowly warm to room temperature.
-
Workup: Quench with saturated aqueous NH
Cl. Extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na SO , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (silica gel, 95:5 Hexanes:EtOAc) to yield the pure 3-TMS-2,6-difluoropyridine.
Protocol B: Regioselective SNAr of 3-TMS-2,6-difluoropyridine
Causality Note: The bulky TMS group at C3 will sterically block the C2 fluorine from reacting, forcing the nucleophile to exclusively attack the C6 fluorine[3].
-
Preparation: Dissolve 3-TMS-2,6-difluoropyridine (1.0 mmol) in anhydrous ethanol (5 mL) under an Argon atmosphere.
-
Nucleophilic Attack: Add a solution of sodium ethoxide (1.1 mmol) in ethanol dropwise at room temperature. Heat the mixture to 60 °C.
-
Monitoring:
-
Self-Validation Step: Monitor the reaction via LC-MS every 30 minutes. The reaction is complete when the starting material mass is consumed. The presence of a single major peak corresponding to the mono-substituted product validates the regioselectivity induced by the TMS group.
-
-
Workup: Cool to room temperature, concentrate the solvent, and partition the residue between water and dichloromethane. Extract the aqueous layer with DCM, dry over MgSO
, and concentrate to afford 2-ethoxy-6-fluoro-5-(trimethylsilyl)pyridine.
Conclusion
The trimethylsilyl group is far more than a simple protecting group; it is a sophisticated stereoelectronic director. By exploiting its dual nature—acting as a massive steric shield locally while providing electronic stabilization remotely via negative hyperconjugation—chemists can tame the inherent symmetry of 2,6-difluoropyridine. This methodology empowers drug development professionals to perform highly predictable, regioexhaustive substitutions, unlocking novel chemical space for next-generation therapeutics.
References
- Title: Sodium Isopropyl(trimethylsilyl)amide (NaPTA)
- Source: bsu.
- Source: thieme-connect.
- Source: benchchem.
- Source: acs.
Sources
Thermodynamic Stability and Synthetic Profiling of 2,6-Difluoro-3-(trimethylsilyl)pyridine
Executive Summary
In modern drug development and advanced materials science, fluorinated heteroaromatics serve as privileged scaffolds. Among these, 2,6-Difluoro-3-(trimethylsilyl)pyridine represents a highly specialized building block. The strategic placement of two highly electronegative fluorine atoms adjacent to the pyridine nitrogen, coupled with a sterically demanding trimethylsilyl (TMS) group at the meta-position, creates a unique thermodynamic and kinetic stability profile.
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this compound, explores its reactivity boundaries, and details a self-validating, field-proven protocol for its synthesis via directed ortho-metalation (DoM).
Mechanistic Origins of Thermodynamic Stability
The thermodynamic stability of 2,6-Difluoro-3-(trimethylsilyl)pyridine is not absolute; rather, it is highly conditional, dictated by the orthogonal electronic and steric influences of its substituents.
Electronic Modulation via Fluorine Substitution
The C–F bond is the strongest single bond in organic chemistry (bond dissociation energy ~116 kcal/mol). In the 2,6-positions, these fluorine atoms exert a profound inductive electron-withdrawing effect (-I) across the pyridine
-
Basicity and Oxidative Stability: The -I effect drastically reduces the electron density on the pyridine nitrogen, rendering it exceptionally weak as a base. This prevents unwanted protonation or N-oxidation (e.g., by Cytochrome P450 enzymes) under physiological conditions, enhancing its metabolic stability [INDEX].
-
LUMO Lowering: While stable to oxidation, the withdrawal of electron density lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 and C6 positions thermodynamically susceptible to Nucleophilic Aromatic Substitution (S
Ar) by hard nucleophiles.
Steric Shielding and Bond Lability of the TMS Group
The 3-trimethylsilyl group introduces a massive steric cone that physically shields the adjacent C4 position from enzymatic degradation or electrophilic attack.
-
Lipophilicity: The incorporation of the TMS group synergizes with the fluorine atoms to significantly increase the overall lipophilicity (logP) of the scaffold, a critical parameter for membrane permeability in drug design.
-
Thermodynamic Vulnerability: The C–Si bond is polarized. While stable in neutral aqueous media, it is thermodynamically unstable in the presence of fluoride ions. The formation of a silicon-fluoride bond (~135 kcal/mol) provides an overwhelming thermodynamic driving force for desilylation, a feature often exploited for late-stage functionalization.
Quantitative Data Summary
To facilitate rapid comparison for assay development and synthetic planning, the core thermodynamic and operational parameters are summarized below.
Table 1: Physicochemical & Thermodynamic Parameters
| Parameter | Characteristic Value / Behavior | Mechanistic Causality |
| C–F Bond Energy | ~116 kcal/mol | Imparts extreme thermal and oxidative stability to the core ring. |
| Nitrogen Basicity (pK | < 1.0 (Estimated) | Strong -I effect from 2,6-difluoro groups depletes N-lone pair availability. |
| C–Si Bond Lability | High in presence of F⁻ / H⁺ | High thermodynamic driving force for Si–F bond formation drives cleavage. |
| S | High at C2/C6 | Lowered LUMO invites attack by amines, thiols, and alkoxides. |
Table 2: Reaction Optimization Parameters for DoM Synthesis
| Variable | Optimal Condition | Rationale for Selection |
| Solvent | Anhydrous THF | Solvates Li⁺ ions, facilitating the deaggregation of the LDA dimer. |
| Temperature | -78 °C | Kinetic control; prevents aryne formation and regiochemical scrambling. |
| Base | LDA (1.05 eq) | Non-nucleophilic; prevents competitive S |
| Electrophile | TMSCl (1.2 eq) | Hard electrophile efficiently traps the localized, hard aryllithium intermediate. |
Synthesis via Directed Ortho-Metalation (DoM)
The synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine relies on the kinetic deprotonation of 2,6-difluoropyridine. The fluorine atom at C2 directs the lithium base to the C3 position via coordination to the fluorine lone pairs, acidifying the adjacent proton [INDEX].
Figure 1: Directed ortho-lithiation (DoM) synthesis pathway of 2,6-Difluoro-3-(trimethylsilyl)pyridine.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure thermodynamic control and prevent runaway side reactions.
-
System Preparation (Moisture Exclusion):
-
Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Causality: The 3-lithiated intermediate is highly sensitive to protic quenching. Trace moisture will instantly revert the intermediate to the starting material.
-
-
Base Generation (Kinetic Control):
-
Add anhydrous THF (10 volumes) and diisopropylamine (1.05 eq) to the flask. Cool to 0 °C.
-
Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise. Stir for 30 minutes.
-
Causality: Freshly preparing Lithium Diisopropylamide (LDA) ensures exact stoichiometry and avoids the degradation byproducts found in commercial LDA solutions [INDEX].
-
-
Directed Ortho-Lithiation:
-
Cool the LDA solution to strictly -78 °C using a dry ice/acetone bath.
-
Add 2,6-difluoropyridine (1.0 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour.
-
Causality: Maintaining -78 °C is critical. Elevated temperatures allow the lithiated species to undergo elimination of LiF, generating a highly reactive pyridyne (aryne) intermediate, which leads to uncontrolled polymerization.
-
-
Electrophilic Trapping (In-Process Control):
-
Add freshly distilled Trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise.
-
Validation Step: After 30 minutes, pull a 0.1 mL aliquot, quench in aqueous NH
Cl, and analyze via GC-MS. The chromatogram must show >95% conversion before proceeding.
-
-
Quenching and Isolation:
-
Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH
Cl. -
Extract the aqueous layer with diethyl ether (3x). Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purify via vacuum distillation or silica gel chromatography to yield the pure product.
-
Reactivity Boundaries and Degradation Pathways
Understanding the stability of this compound requires mapping its degradation pathways. The molecule is a kinetic trap; it is stable under standard storage conditions but highly reactive under specific chemical stimuli.
Figure 2: Thermodynamic stability and primary degradation pathways under varied conditions.
-
Nucleophilic Aromatic Substitution (S
Ar): The presence of two fluorine atoms makes the ring highly electrophilic. Exposure to primary amines or alkoxides, even at ambient temperatures, will result in the displacement of the fluorine atoms. -
Desilylation: The TMS group is susceptible to cleavage by Tetrabutylammonium fluoride (TBAF) or strong mineral acids (protodesilylation). This instability is frequently utilized by researchers to unmask the C3 position for cross-coupling after the rest of the molecule has been elaborated.
Conclusion
2,6-Difluoro-3-(trimethylsilyl)pyridine is a masterclass in substituent-driven thermodynamic control. The electron-withdrawing fluorine atoms provide oxidative stability while priming the ring for S
References
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Collum, D. B., Gupta, L., Hoepker, A. C., Ma, Y., Viciu, M. S., & Faggin, M. F. (2013). "Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis." The Journal of Organic Chemistry, 78(9), 4214–4230. URL:[Link]
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Ma, Y., Lui, N. M., Keresztes, I., Woltornist, R. A., & Collum, D. B. (2021). "Sodium Isopropyl(trimethylsilyl)amide (NaPTA): A Stable and Highly Soluble Lithium Diisopropylamide Mimic." National Center for Biotechnology Information (PMC). URL:[Link]
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Zafrani, Y., Yeffet, D., Amir, G., et al. (2019). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." National Center for Biotechnology Information (PMC). URL:[Link]
The Strategic Integration of Silicon and Fluorine: A Technical Guide to Silylated Fluoropyridine Derivatives for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in over a hundred approved drugs.[1] The strategic introduction of fluorine atoms into this privileged heterocycle has become a powerful tactic for modulating a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] Concurrently, the incorporation of silyl functional groups offers a versatile handle for a variety of chemical transformations, most notably as a stable and efficient leaving group in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of fluorinated pyridine derivatives bearing silyl functionalities, with a focus on their synthesis, reactivity, and application as advanced building blocks in drug discovery and materials science. We will delve into the mechanistic underpinnings of key synthetic methodologies and provide practical, field-proven insights for their successful implementation.
The Synergy of Fluorine and Silicon in Pyridine Chemistry
The deliberate combination of fluorine and a silyl group on a pyridine ring creates a unique molecular entity with a rich and tunable reactivity profile. The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the pyridine ring, affecting the reactivity of other positions. This can be leveraged to achieve regioselective C-H functionalization.[4] Furthermore, the C-F bond's strength can enhance metabolic stability, a crucial parameter in drug design.[5]
On the other hand, the silyl group, most commonly a trialkylsilyl or an alkoxysilyl moiety, serves as a versatile synthetic handle. Organosilanes are generally stable, have low toxicity, and are readily prepared.[6] Their activation under specific conditions, often with fluoride ions or a base, enables their participation in a range of cross-coupling reactions, providing a powerful tool for constructing complex molecular architectures.[6][7] The interplay between the electron-withdrawing nature of fluorine and the synthetic utility of the silyl group makes silyl-fluoropyridines highly valuable and sought-after building blocks.
Synthetic Methodologies: Accessing the Silyl-Fluoropyridine Core
The synthesis of silyl-fluoropyridines can be broadly approached through three main strategies: the silylation of a pre-fluorinated pyridine, the fluorination of a pre-silylated pyridine, or convergent approaches where both functionalities are installed in a more integrated fashion. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Silylation of Fluorinated Pyridines
This is arguably the most common approach, leveraging the availability of a wide range of fluorinated pyridine starting materials.
Direct C-H silylation has emerged as a highly atom-economical and efficient method for the synthesis of organosilanes. For fluorinated pyridines, transition-metal catalysis is often employed to achieve regioselectivity and high yields.
-
Mechanism and Rationale: The mechanism of transition-metal-catalyzed C-H silylation typically involves the oxidative addition of a hydrosilane to a low-valent metal center, followed by C-H activation of the fluoropyridine. The regioselectivity is often directed by the electronic properties of the pyridine ring, with the fluorine substituent influencing the site of C-H activation.[4] For instance, in some systems, silylation occurs at the position meta to the nitrogen.[8] A notable approach involves a temporary dearomatization of the pyridine ring, which enables a formal electrophilic aromatic substitution-like silylation.[9] This three-step sequence consists of pyridine hydrosilylation, dehydrogenative C-H silylation of the resulting enamine, and retro-hydrosilylation to restore the aromaticity.[9]
-
Experimental Considerations: The choice of catalyst (e.g., rhodium, iridium, or ruthenium complexes) and ligands is crucial for achieving high regioselectivity and yield.[1][10][11][12] The reaction conditions, such as solvent and temperature, also play a significant role.
For fluorinated pyridines bearing a halogen atom (Br or I) in addition to fluorine, a classic approach involves a halogen-metal exchange followed by quenching with a silyl electrophile.[13]
-
Mechanism and Rationale: This method relies on the much faster rate of halogen-metal exchange for heavier halogens (I > Br >> Cl) compared to fluorine.[13] Treatment of a bromo- or iodo-fluoropyridine with an organolithium reagent (e.g., n-BuLi or sec-BuLi) or a Grignard reagent at low temperatures generates a transient fluoropyridyl-metal species.[14][15] This highly nucleophilic intermediate is then trapped with a silyl chloride (e.g., trimethylsilyl chloride, triethylsilyl chloride) to afford the desired silyl-fluoropyridine. The low temperature is critical to prevent side reactions, such as the decomposition of the organometallic intermediate.
Fluorination of Silylated Pyridines
An alternative strategy involves the introduction of a fluorine atom onto a pre-existing silyl-pyridine scaffold.
-
Mechanism and Rationale: This approach often utilizes electrophilic fluorinating agents, such as N-fluoropyridinium salts or Selectfluor®.[16][17] The regioselectivity of the fluorination is governed by the electronic and steric properties of the silyl-pyridine substrate. The silyl group can act as a directing group, influencing the position of fluorination. In some cases, a one-step method involving the fluorination of a pyridine derivative with F2/N2 in the presence of a non-nucleophilic anion salt can be employed.[16][17]
Convergent Synthetic Approaches
More recently, methods that construct the silyl-fluoropyridine core in a convergent manner have been developed.
-
Photoredox-Mediated Coupling: A notable example is the synthesis of 3-fluoropyridines via the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with an ammonia source.[18][19][20] While this method doesn't directly yield a silyl-fluoropyridine, it highlights the use of silyl-containing reagents in the construction of the fluoropyridine ring.
Defluorosilylation of Polyfluorinated Pyridines
A powerful strategy for accessing silyl-fluoropyridines is the ipso-silylation of polyfluorinated pyridines via C-F bond activation.
-
Mechanism and Rationale: This transformation involves the cleavage of a C-F bond and the formation of a C-Si bond. Nickel-catalyzed methods have been developed for the defluorosilylation of fluoroarenes, including fluoropyridines, using silylboronates as the silylating agent.[21][22] The proposed mechanism involves the formation of a π-nickel complex with the fluoroarene, followed by a nucleophilic attack of a silyl anion on the fluorine-substituted carbon.[21]
Table 1: Summary of Synthetic Methodologies for Silyl-Fluoropyridines
| Methodology | Description | Key Reagents/Catalysts | Advantages | Limitations | Reference(s) |
| Catalytic C-H Silylation | Direct functionalization of a C-H bond on a fluoropyridine ring with a hydrosilane. | Rh, Ir, or Ru catalysts; hydrosilanes. | Atom-economical, avoids pre-functionalization. | Regioselectivity can be challenging; catalyst sensitivity. | [1][8][9][10] |
| Halogen-Metal Exchange | Conversion of a bromo- or iodo-fluoropyridine to an organometallic intermediate, followed by trapping with a silyl electrophile. | Organolithium reagents (e.g., n-BuLi), Grignard reagents; silyl chlorides. | Well-established, predictable regioselectivity. | Requires a halogen handle; cryogenic temperatures often necessary. | [13][14][15] |
| Fluorination of Silyl-Pyridines | Introduction of a fluorine atom onto a pre-silylated pyridine ring. | Electrophilic fluorinating agents (e.g., Selectfluor®, N-fluoropyridinium salts). | Access to different isomers depending on the directing effects of the silyl group. | Availability of silyl-pyridine starting materials; potential for side reactions. | [16][17] |
| Defluorosilylation | Replacement of a fluorine atom with a silyl group on a polyfluorinated pyridine. | Ni catalysts; silylboronates. | Utilizes readily available polyfluorinated feedstocks; C-F bond activation. | Can be challenging to control regioselectivity in substrates with multiple C-F bonds. | [21][22] |
Physicochemical and Spectroscopic Properties
The characterization of silyl-fluoropyridines relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are influenced by both the fluorine and silyl substituents.
-
¹³C NMR: The carbon atom attached to the silicon will appear at a characteristic chemical shift, and C-F and C-Si couplings can be observed.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and location of the fluorine atom. The chemical shift is sensitive to the electronic environment of the pyridine ring.
-
²⁹Si NMR: Provides direct evidence for the silyl group and information about its chemical environment.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the pyridine ring, C-F stretching, and Si-C stretching vibrations can be observed.[23][24]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which can aid in structure elucidation.
Reactivity and Applications in Synthesis: The Power of the Silyl Group
Silyl-fluoropyridines are highly valuable intermediates, primarily due to the ability of the silyl group to act as a surrogate for a hydrogen or a halogen atom in cross-coupling reactions.
Hiyama Cross-Coupling
The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide or triflate.[6][7]
-
Mechanism and Rationale: The key step in the Hiyama coupling is the transmetalation of the organic group from silicon to palladium. This process requires activation of the organosilane, typically with a fluoride source (e.g., TBAF) or a base.[6] The fluoride anion forms a hypervalent silicate species, which is more nucleophilic and readily undergoes transmetalation. Silyl-fluoropyridines are excellent substrates for this reaction, allowing for the coupling of the fluoropyridyl moiety with a wide range of aryl, heteroaryl, and vinyl partners. The presence of fluorine on the pyridine ring can influence the rate and efficiency of the coupling reaction.
Suzuki-Miyaura Cross-Coupling
While the Suzuki-Miyaura reaction traditionally employs organoboron reagents, modifications have been developed to utilize organosilanes. In the context of silyl-fluoropyridines, they can act as the electrophilic partner (if they contain a halide) or, with appropriate activation, as the nucleophilic partner.
-
Mechanism and Rationale: When a halo-silyl-fluoropyridine is used, it undergoes oxidative addition to the palladium(0) catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to form the cross-coupled product. Conversely, the silyl-fluoropyridine can be converted in situ to a more reactive species that can participate in the Suzuki-Miyaura catalytic cycle.
Diagram 1: Generalized Workflow for the Application of Silyl-Fluoropyridines in Cross-Coupling Reactions
Caption: Synthetic utility of silyl-fluoropyridines as cross-coupling partners.
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and desired scale.
Protocol: Synthesis of a 3-Fluoropyridine via Photoredox Catalysis[18]
Materials:
-
α,α-Difluoro-β-iodoketone (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
Ammonium acetate (5.0 equiv)
-
fac-[Ir(ppy)₃] (1 mol %)
-
Acetonitrile (MeCN)
-
Blue LEDs
Procedure:
-
To a reaction tube, add the α,α-difluoro-β-iodoketone, silyl enol ether, ammonium acetate, and fac-[Ir(ppy)₃].
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed MeCN via syringe.
-
Stir the reaction mixture under irradiation with blue LEDs at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoropyridine.
Protocol: Nickel-Catalyzed Defluorosilylation of a Fluoropyridine[21][22]
Materials:
-
Fluoropyridine (1.0 equiv)
-
Silylboronate (e.g., Et₃SiBpin) (1.5 equiv)
-
Ni(COD)₂ (10 mol %)
-
Potassium tert-butoxide (KOtBu) (2.5 equiv)
-
Anhydrous cyclohexane/THF (1:2 v/v)
Procedure:
-
In a glovebox, add the fluoropyridine, silylboronate, Ni(COD)₂, and KOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the anhydrous cyclohexane/THF solvent mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by GC-MS.
-
Once the reaction is complete, remove the vial from the glovebox and quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the silylated fluoropyridine.
Conclusion and Future Outlook
Silyl-fluoropyridine derivatives represent a class of highly versatile and valuable building blocks for modern organic synthesis. The strategic placement of both a fluorine atom and a silyl group on the pyridine ring provides a powerful combination of tunable electronic properties and synthetic handles for complex molecule construction. The development of novel catalytic methods for their synthesis, particularly through C-H activation and C-F activation, continues to expand the accessibility and utility of these compounds. As the demand for sophisticated fluorinated heterocycles in drug discovery and materials science grows, the importance of silyl-fluoropyridines as key intermediates is set to increase, driving further innovation in their synthesis and application.
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Strategic Utilization of 2,6-Difluoro-3-(trimethylsilyl)pyridine in Agrochemical Discovery
Executive Summary
In modern agrochemical discovery, the incorporation of fluorine into heterocyclic scaffolds is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1],[2]. However, the late-stage functionalization of polyfluorinated azaarenes often suffers from poor regioselectivity, leading to intractable mixtures of isomers that bottleneck the development pipeline.
2,6-Difluoro-3-(trimethylsilyl)pyridine (CAS: 685517-68-4) emerges as a highly specialized, programmable building block designed to solve this exact problem. By leveraging the trimethylsilyl (TMS) group as a temporary steric shield and a handle for ipso-substitution, discovery chemists can achieve absolute regiocontrol during nucleophilic aromatic substitution (SNAr). This whitepaper details the mechanistic rationale, application pathways, and self-validating protocols for deploying this compound in the synthesis of next-generation herbicides, insecticides, and fungicides.
Structural & Mechanistic Profiling: The Logic of Regiocontrol
The pyridine ring of 2,6-difluoropyridine is highly electron-deficient, making the C-2 and C-6 positions highly susceptible to SNAr. Without a directing group, nucleophilic attack yields a nearly 1:1 statistical mixture of 2- and 6-substituted products.
The strategic genius of the 3-(trimethylsilyl) derivative lies in its spatial geometry. The bulky TMS group creates a steric "screen" over the adjacent C-2 position[3]. When a nucleophile approaches, the activation energy for attack at C-2 is significantly raised due to steric clash, kinetically driving the reaction exclusively to the C-6 position.
Once the C-6 position is successfully functionalized, the TMS group can be cleanly excised and replaced via electrophilic ipso-halogenation (e.g., converting the TMS group to an iodine or bromine atom)[3]. This unmasks the C-3 position for subsequent transition-metal-catalyzed cross-coupling reactions, allowing for the rapid assembly of complex agrochemical active ingredients[4].
Caption: Mechanistic workflow for the regioselective functionalization of 2,6-Difluoro-3-(TMS)pyridine.
Agrochemical Application Pathways
The programmable nature of this building block allows it to serve as the core scaffold for three major classes of crop protection agents.
Pathway A: Next-Generation Auxinic Herbicides
Auxinic herbicides (e.g., fluroxypyr, picloram) mimic natural plant growth hormones, causing lethal uncontrolled growth in broadleaf weeds. These molecules rely heavily on a pyridine-carboxylic acid core with specific halogen and alkoxy substitution. Using 2,6-difluoro-3-(TMS)pyridine, chemists can install an alkoxy group at C-6 via SNAr, followed by the conversion of the C-3 TMS group into a carboxylic acid (via ipso-iodination and subsequent palladium-catalyzed carbonylation). The remaining C-2 fluorine ensures high metabolic stability against plant P450 enzymes.
Pathway B: Novel Anthranilic Diamide Insecticides
Diamide insecticides (e.g., chlorantraniliprole) target insect ryanodine receptors, leading to muscle paralysis. These structures often feature a substituted pyridine headgroup coupled to a pyrazole ring. The 2,6-difluoro-3-(TMS)pyridine block allows for the precise construction of 3-pyrazole-2-fluoropyridine derivatives. The fluorine atom at C-2 dramatically increases the lipophilicity of the molecule, enhancing cuticular penetration in target pests[1].
Pathway C: SDHI Fungicides
Succinate dehydrogenase inhibitors (SDHIs) block fungal respiration. Modern SDHIs frequently utilize fluorinated azaarenes to improve binding affinity within the ubiquinone-binding site. The C-4 position of our TMS-protected building block can be selectively lithiated (directed by the adjacent fluorine and TMS groups) to install the necessary amide linkages required for SDHI activity.
Caption: Divergent synthetic pathways from the core building block to major agrochemical classes.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).
Protocol 1: Regioselective SNAr with Isopropylamine
Causality: Tetrahydrofuran (THF) is chosen as the solvent at 0 °C to maintain kinetic control. Higher temperatures provide enough thermal energy to overcome the TMS steric shield, leading to unwanted C-2 substitution.
-
Setup: Charge a dry, argon-purged flask with 2,6-Difluoro-3-(trimethylsilyl)pyridine (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.
-
Addition: Add isopropylamine (1.2 eq) dropwise over 10 minutes, followed by N,N-diisopropylethylamine (DIPEA, 1.5 eq) to act as an acid scavenger.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature.
-
In-Process Control (IPC) & Validation: Withdraw a 50 µL aliquot, quench in water, extract with ethyl acetate, and analyze via 19F NMR.
-
Validation Check: The starting material exhibits two distinct fluorine signals. A successful, fully regioselective reaction will show the disappearance of the C-6 fluorine signal and the shift of the C-2 fluorine signal. If two new fluorine signals appear, kinetic control was lost (likely due to an exothermic spike during amine addition).
-
-
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo to yield 6-(isopropylamino)-2-fluoro-3-(trimethylsilyl)pyridine.
Protocol 2: Electrophilic ipso-Iodination of the TMS Group
Causality: Iodine monochloride (ICl) is utilized because it provides a highly electrophilic iodine species capable of breaking the strong C-Si bond. The reaction is thermodynamically driven by the formation of the volatile TMS-Cl byproduct.
-
Setup: Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) and cool to 0 °C.
-
Addition: Add a 1.0 M solution of ICl in DCM (1.1 eq) dropwise. Shield the reaction from light using aluminum foil to prevent radical side-reactions.
-
Reaction: Stir at 0 °C for 1 hour.
-
In-Process Control (IPC) & Validation: Analyze via LC-MS.
-
Validation Check: Look for a mass shift corresponding to the loss of the TMS group (-73 Da) and the addition of Iodine (+127 Da). The isotopic pattern of the product will confirm the presence of iodine.
-
-
Workup: Quench the remaining ICl with a 10% aqueous solution of sodium thiosulfate (Na2S2O3) until the organic layer turns from dark red to pale yellow. Extract, dry, and purify via silica gel chromatography.
Quantitative Data Profiles
The tables below summarize the expected empirical outcomes when utilizing this building block, highlighting both chemical yields and the resulting physicochemical shifts crucial for agrochemical efficacy.
Table 1: Regioselectivity and Yield Profiles for SNAr on 2,6-Difluoro-3-(TMS)pyridine
| Nucleophile | Reagents / Conditions | Major Product Formed | Regioselectivity (C-6 : C-2) | Isolated Yield (%) |
| Methoxide | NaOMe, MeOH, 0 °C | 6-Methoxy-2-fluoro-3-(TMS)pyridine | >99 : 1 | 88 |
| Isopropylamine | iPrNH2, THF, 0 °C to RT | 6-(Isopropylamino)-2-fluoro-3-(TMS)pyridine | >99 : 1 | 92 |
| Thiophenol | PhSH, K2CO3, DMF, RT | 6-(Phenylthio)-2-fluoro-3-(TMS)pyridine | 95 : 5 | 85 |
Table 2: Physicochemical Impact of Fluorinated Pyridine Cores in Agrochemicals
| Property | Non-Fluorinated Pyridine | 2-Fluoropyridine Core | 2,6-Difluoropyridine Core | Agrochemical Benefit |
| Lipophilicity (LogP) | Baseline | +0.3 to +0.5 shift | +0.6 to +1.0 shift | Enhanced cuticular penetration in weeds/insects. |
| Metabolic Stability (t1/2) | Low (susceptible to P450) | Moderate | High (blocked oxidation sites) | Prolonged field efficacy and residual control. |
| pKa (Conjugate Acid) | ~5.2 | ~0.4 | < -1.0 | Reduced soil binding, ensuring better root uptake. |
References
-
Agricultural Products Based on Fluorinated Heterocyclic Compounds ResearchGate URL:[Link][1]
-
Organic & Biomolecular Chemistry: Fluorinated Heterocycles RSC Publishing URL:[Link][2]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation National Institutes of Health (PMC) URL:[Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
History and discovery of regioselective silylation of difluoropyridines
Executive Summary: The Steric vs. Electronic Divergence
The functionalization of difluoropyridines represents a classic case study in the dichotomy between thermodynamic/electronic control (traditional lithiation) and kinetic/steric control (transition-metal catalysis).
For drug development professionals, understanding this divergence is critical.[1] Difluoropyridines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings to improve metabolic stability and lipophilicity.[1] However, introducing functional groups at specific positions requires selecting the correct methodology:
-
Lithiation (DoM): Targets the most acidic C-H bond (Electronic Control).
-
Ir-Catalyzed Silylation: Targets the least hindered C-H bond (Steric Control).
This guide details the history, mechanisms, and experimental protocols to access orthogonal regioisomers of silylated difluoropyridines.[1]
Historical Context: The Era of Directed Ortho Metalation (DoM)
Before the advent of efficient catalytic C-H activation, the primary method for functionalizing difluoropyridines was Directed Ortho Metalation (DoM).[1] This approach relies on the acidity of the C-H bond, which is dramatically increased by the inductive effect of the adjacent fluorine atoms.[1]
Mechanism of Lithiation
Strong bases (LDA,
-
2,6-Difluoropyridine: The C3 protons are adjacent to a fluorine atom.[1] Deprotonation occurs exclusively at C3 .[1]
-
3,5-Difluoropyridine: The C4 proton is flanked by two fluorine atoms, making it significantly more acidic than the C2/C6 protons.[1] Deprotonation occurs exclusively at C4 .[1]
Limitations[2]
-
Cryogenic Conditions: Requires -78 °C to prevent nucleophilic attack on the pyridine ring (SNAr) or "dance" rearrangement.
-
Functional Group Intolerance: Esters, ketones, and nitriles are often incompatible with organolithium reagents.[1]
-
Fixed Regioselectivity: You cannot easily override the electronic bias to access C4 (for 2,6-F2) or C2 (for 3,5-F2) using this method.[1]
The Modern Era: Iridium-Catalyzed C-H Silylation[3]
The discovery of Iridium-catalyzed C-H silylation by the Hartwig and Ishiyama groups introduced a paradigm shift. Unlike lithiation, this reaction does not depend on pKa.[1] Instead, it proceeds via an oxidative addition mechanism where the active catalyst—typically a bulky Iridium(III) species—reacts with the most sterically accessible C-H bond.[1]
The "Steric Rule"
The active catalytic species, often generated from
Regioselectivity Flip
This mechanism allows access to regioisomers that are inaccessible via lithiation:
| Substrate | Lithiation Site (Electronic) | Ir-Catalysis Site (Steric) |
| 2,6-Difluoropyridine | C3 (Ortho to F) | C4 (Meta to F) |
| 3,5-Difluoropyridine | C4 (Between Fs) | C2/C6 (Alpha to N)* |
*Note: While C2 is alpha to Nitrogen, it is less sterically hindered than C4, which is sandwiched between two Fluorines.[1]
Mechanistic Visualization
The following diagram illustrates the divergent pathways for 2,6-difluoropyridine, highlighting how the choice of reagent dictates the site of silylation.
Caption: Divergent regioselectivity of 2,6-difluoropyridine functionalization based on method selection.
Experimental Protocols
Protocol A: C3-Silylation via Lithiation (Traditional)
Target: 3-(Trimethylsilyl)-2,6-difluoropyridine[1]
-
Preparation: Flame-dry a 100 mL Schlenk flask and flush with Argon.
-
Reagents: Add anhydrous THF (20 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C.[1]
-
Base Formation: Dropwise add
-BuLi (1.1 equiv, 2.5 M in hexanes).[1] Stir for 30 min at -78 °C to generate LDA. -
Substrate Addition: Add 2,6-difluoropyridine (1.0 equiv) dropwise. The solution may turn yellow. Stir for 1 hour at -78 °C.
-
Note: Do not allow temperature to rise, or the lithiated species may decompose.[1]
-
-
Quench: Add TMSCl (1.2 equiv) dropwise.
-
Workup: Allow to warm to room temperature. Quench with sat. NH4Cl.[1] Extract with Et2O, dry over MgSO4, and concentrate.[1]
-
Purification: Distillation or flash chromatography (Hexanes/EtOAc).
Protocol B: C4-Silylation via Ir-Catalysis (Modern)
Target: 4-(Triethylsilyl)-2,6-difluoropyridine[1]
-
Catalyst Prep: In a glovebox, mix
(1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in THF (2 mL). The solution should turn dark brown/green. -
Reaction Setup: Add 2,6-difluoropyridine (1.0 mmol), triethylsilane (Et3SiH) (3.0 equiv), and norbornene (1.0 equiv) to a pressure tube.
-
Role of Norbornene: Acts as a hydrogen acceptor to drive the equilibrium forward (preventing reversible hydrodefluorination).
-
-
Execution: Seal the tube and heat to 80 °C for 12–24 hours.
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with Et2O) to remove the metal catalyst.
-
Analysis: Concentrate and analyze via 19F NMR. The symmetry of the product (C4 substitution) will show a simplified fluorine signal compared to the C3 isomer.
Comparative Data Summary
| Feature | Lithiation (DoM) | Ir-Catalyzed C-H Activation |
| Primary Driver | pKa (Acidity) | Sterics (Bulk) |
| 2,6-F2-Py Selectivity | C3 (>95:5) | C4 (>90:10) |
| 3,5-F2-Py Selectivity | C4 (>98:2) | C2/C6 (Major) |
| Temp Range | -78 °C (Strict) | 60–100 °C |
| Functional Group Tolerance | Low (Sensitive to electrophiles) | High (Tolerates esters, nitriles) |
| Scalability | Difficult (Cryogenic) | Excellent (Process friendly) |
References
-
Hartwig, J. F., et al. "Iridium-Catalyzed Silylation of Aryl C-H Bonds."[1][2][3][4] Journal of the American Chemical Society, 2015.[1][2][3] Link
-
Ishiyama, T., Miyaura, N., et al. "Regioselective aromatic C–H silylation of five-membered heteroarenes with fluorodisilanes catalyzed by iridium(I) complexes."[1][5] Chemical Communications, 2005.[1][5][6] Link
-
Schlosser, M., et al. "Regioselective Functionalisation of 2-(Diphenylphosphino)pyridine: Direct Lithiation at the Pyridine C-6 Position."[1] European Journal of Organic Chemistry, 2006.[1] Link
-
Oestreich, M., et al. "Catalytic Electrophilic C-H Silylation of Pyridines Enabled by Temporary Dearomatization."[1] Angewandte Chemie Int.[1][7] Ed., 2016.[1] Link
-
Meanwell, N. A., et al. "Applications of Fluorine in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2015.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iridium-Catalyzed Silylation of Aryl C−H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Iridium-catalyzed silylation of aryl C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium-Catalyzed, Regio- and Stereoselective Silylation of Primary and Secondary C(sp3)-H Bonds in Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective aromatic C–H silylation of five-membered heteroarenes with fluorodisilanes catalyzed by iridium(i) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. Iridium‐Catalyzed Silylation of Five‐Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl‐Imidazoline Ligand | The Hartwig Group [hartwig.cchem.berkeley.edu]
Methodological & Application
Application Note: A Scalable and Validated Synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine for Pharmaceutical Research and Development
Abstract
2,6-Difluoro-3-(trimethylsilyl)pyridine is a critical building block in contemporary drug discovery, enabling the synthesis of complex, highly functionalized pyridine derivatives with significant therapeutic potential. This application note provides a comprehensive and scalable protocol for the synthesis of this key intermediate. The described methodology focuses on a directed ortho-metalation approach, offering high regioselectivity and yield. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol suitable for scale-up, and present a robust analytical validation framework to ensure product quality and consistency. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries.
Introduction: The Strategic Importance of 2,6-Difluoro-3-(trimethylsilyl)pyridine
The 2,6-difluoropyridine scaffold is a privileged motif in medicinal chemistry. The two fluorine atoms significantly modulate the electronic properties of the pyridine ring, enhancing its metabolic stability and altering its pKa, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a trimethylsilyl (TMS) group at the 3-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Hiyama couplings. This allows for the efficient and regioselective introduction of a wide range of substituents, accelerating the exploration of chemical space in drug discovery programs.
Mechanistic Rationale and Strategy Selection
The synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine is most effectively achieved through a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the fluorine atoms to activate the C3-proton for deprotonation by a strong base.
The chosen synthetic route involves the deprotonation of 2,6-difluoropyridine using a strong lithium amide base, such as lithium diisopropylamide (LDA), followed by quenching the resulting aryllithium intermediate with trimethylsilyl chloride (TMSCl). LDA is a preferred base for this transformation due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the pyridine ring.[1][2][3][4]
The reaction proceeds via the quantitative ortho-lithiation of 2,6-difluoropyridine at low temperatures (-78 °C) to form the 2,6-difluoro-3-lithiopyridine intermediate.[1][2][5] This intermediate is then trapped by the electrophilic TMSCl to yield the desired product. Careful temperature control is paramount, as warming the reaction mixture before the addition of the silylating agent can lead to side reactions, such as the formation of 2-fluoro-6-(diisopropylamino)pyridine.[1][3][4]
Figure 1: Overall synthetic workflow for the preparation of 2,6-Difluoro-3-(trimethylsilyl)pyridine.
Scalable Synthesis Protocol
This protocol is designed for a laboratory scale of approximately 10 grams and can be scaled up with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Difluoropyridine | ≥99% | Commercially Available | Store under inert atmosphere |
| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available | Distill from CaH₂ before use |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Titrate before use |
| Trimethylsilyl chloride | ≥99% | Commercially Available | Distill before use |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use from a solvent purification system or distill from sodium/benzophenone |
| Diethyl ether | Anhydrous | Commercially Available | |
| Saturated aq. NH₄Cl | |||
| Saturated aq. NaCl (Brine) | |||
| Anhydrous MgSO₄ |
Equipment
-
Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Syringes and needles for the transfer of anhydrous and air-sensitive reagents.
-
Low-temperature cooling bath (e.g., dry ice/acetone).
-
Rotary evaporator.
-
Standard laboratory glassware for workup and purification.
Step-by-Step Procedure
-
Preparation of LDA: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (150 mL) and diisopropylamine (7.0 mL, 50 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (20 mL of a 2.5 M solution in hexanes, 50 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2,6-difluoropyridine (5.0 g, 43.5 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes. A color change to yellow or orange is typically observed. Stir the reaction mixture at -78 °C for 1 hour.
-
Silylation: To the reaction mixture at -78 °C, add trimethylsilyl chloride (6.6 mL, 52.2 mmol) dropwise over 15 minutes. The reaction is typically exothermic, so maintain the internal temperature below -70 °C.
-
Quenching and Workup: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically of high purity. However, for exacting applications, the product can be further purified by vacuum distillation.
Figure 2: Simplified reaction mechanism for the synthesis.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized 2,6-Difluoro-3-(trimethylsilyl)pyridine, a comprehensive analytical characterization is essential.
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 7.85 (ddd, J = 8.0, 7.6, 5.2 Hz, 1H), 6.80 (dd, J = 8.0, 2.8 Hz, 1H), 0.35 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) | δ 163.2 (dd, J = 242.4, 6.1 Hz), 159.8 (dd, J = 240.4, 14.2 Hz), 142.1 (dd, J = 15.2, 7.1 Hz), 114.3 (dd, J = 20.2, 4.1 Hz), 106.9 (dd, J = 38.4, 4.0 Hz), -1.2 (s) |
| ¹⁹F NMR (376 MHz, CDCl₃) | Chemical Shift (δ) | δ -69.5 (d, J = 16.0 Hz), -72.1 (d, J = 16.0 Hz) |
| GC-MS (EI) | m/z | 187 (M⁺), 172 (M⁺ - CH₃) |
| Purity (by GC) | Area % | ≥98% |
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere.
-
Diisopropylamine and Trimethylsilyl chloride are corrosive and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is performed at very low temperatures. Use appropriate insulated gloves when handling the cooling bath.
-
The quenching of the reaction can be exothermic. Perform the quench slowly and with cooling.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently and efficiently produce this valuable building block in high yield and purity. The provided analytical data serves as a benchmark for quality control, ensuring the reliability of the synthesized material for downstream applications.
References
-
Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society, 132(18), 6332–6333. [Link][1][2][3][4]
-
Gupta, L., Singh, K. J., & Collum, D. B. (2008). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 130(49), 16687–16697. [Link][5]
-
Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(19), 4059-4090. [Link]
-
Clayden, J., & Organ, M. G. (1996). Lithiation of N-Boc-2-fluoroaniline: an alternative to the 2-fluoro-6-lithioaniline synthon. Journal of the Chemical Society, Chemical Communications, (16), 1987-1988. [Link]
-
U.S. Patent No. 4,071,521 A. (1978). Process for making 2,6-difluoro pyridine. [6]
Sources
- 1. (PDF) Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine [academia.edu]
- 2. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
Application Note: Regioselective Functionalization of 2,6-Difluoro-3-(trimethylsilyl)pyridine
This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the regioselective functionalization of 2,6-Difluoro-3-(trimethylsilyl)pyridine .
This scaffold is a "linchpin" intermediate. The C3-Trimethylsilyl (TMS) group breaks the symmetry of the parent 2,6-difluoropyridine, creating distinct steric and electronic environments that allow for programmable multi-site functionalization.
Executive Summary
2,6-Difluoro-3-(trimethylsilyl)pyridine (Substrate 1 ) offers three distinct vectors for diversification:
-
C5-Position: Accessible via Directed Ortho Metalation (DoM), driven by the C6-Fluorine directing group.
-
C6-Position: Accessible via Nucleophilic Aromatic Substitution (
), governed by steric exclusion from the C3-TMS group. -
C3-Position: Accessible via ipso-substitution (halodesilylation), allowing late-stage modification.
This guide focuses on the C5-Lithiation and C6-
Mechanistic Insight & Strategic Planning
The Steric & Electronic Landscape
The regioselectivity of Substrate 1 is dictated by the interplay between the strong inductive effect of the fluorine atoms and the steric bulk of the TMS group.
-
Lithiatiation (Kinetic Control):
-
C4-H: Flanked by the bulky TMS group. Access is kinetically inhibited for hindered bases (e.g., LiTMP, LDA).
-
C5-H: Flanked by a Fluorine atom (C6). The acidity of this proton is significantly enhanced by the inductive effect of the ortho-fluorine (
reduction). Furthermore, the C6-F acts as a Coordinating Directing Group (CDG) for lithium. -
Result: Lithiation occurs exclusively at C5 .
-
-
Nucleophilic Substitution (
):-
C2-F: Ortho to the TMS group. Nucleophilic attack here faces severe steric repulsion in the Meisenheimer complex transition state.
-
C6-F: Unhindered. The electron-deficient pyridine ring facilitates addition-elimination at this position.
-
Result:
occurs with >95:5 regioselectivity at C6 .[1]
-
Decision Pathway (DOT Diagram)
Caption: Divergent functionalization logic. Pathway A exploits the ortho-directing power of Fluorine. Pathway B exploits the steric blocking effect of the TMS group.
Experimental Protocols
Protocol A: Regioselective C5-Lithiation and Formylation
Objective: Introduce a formyl group at C5 to generate 2,6-difluoro-5-formyl-3-(trimethylsilyl)pyridine.
Reagents:
-
Substrate 1 (1.0 equiv)
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) [Prepared in situ]
-
DMF (Dimethylformamide) (1.5 equiv)
-
THF (Anhydrous), Hexanes.
Procedure:
-
Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in anhydrous THF (0.5 M concentration). Cool to -78°C. Dropwise add n-BuLi (1.25 equiv, 2.5 M in hexanes). Stir for 30 min at 0°C to ensure full formation of LiTMP, then re-cool to -78°C.
-
Expert Note: LiTMP is preferred over LDA. The bulkier TMP base minimizes the risk of nucleophilic attack on the pyridine ring or the TMS group compared to diisopropylamide.
-
-
Metalation: Dissolve Substrate 1 in THF and add it dropwise to the LiTMP solution at -78°C over 15 minutes.
-
Observation: The solution may turn deep yellow/orange, indicating the formation of the lithiated species.
-
-
Equilibration: Stir at -78°C for 45–60 minutes.
-
Critical Checkpoint: Do not allow the temperature to rise above -60°C; the lithiated species is prone to "scrambling" or decomposition (benzyne formation) at higher temperatures.
-
-
Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 min at -78°C, then allow to warm to 0°C.
-
Workup: Quench with saturated aq. NH₄Cl. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Typical Yield: 75–85%.
Protocol B: Regioselective C6-Amination ( )
Objective: Selective displacement of the C6-Fluorine with a secondary amine (e.g., Morpholine).
Reagents:
-
Substrate 1 (1.0 equiv)
-
Morpholine (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
DMSO or NMP (Polar aprotic solvent is essential).
Procedure:
-
Setup: In a reaction vial, dissolve Substrate 1 in DMSO (0.5 M).
-
Addition: Add DIPEA followed by Morpholine.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Mechanistic Note: While C2/C6 difluoropyridines are reactive, the electron-donating TMS group (via
-donation) slightly deactivates the ring compared to the parent difluoropyridine. Moderate heat is required. -
Selectivity Control: Monitoring by HPLC/LCMS is crucial. If >5% bis-substitution (C2 and C6) is observed, lower the temperature to 60°C and extend time.
-
-
Workup: Dilute with water (precipitating the product if solid) or extract with Et₂O. (Avoid EtOAc if the product is very polar; ether extracts less DMSO).
-
Purification: Recrystallization or Flash Chromatography.
Typical Yield: 80–92% (Regioselectivity >15:1 favoring C6).
Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | C5-Lithiation (DoM) | C6-Substitution ( |
| Primary Driver | Acidity (Ortho-F effect) | Sterics (TMS blocking C2) |
| Key Reagent | LiTMP / LDA | Amines / Alkoxides |
| Temp. Range | -78°C (Strict) | 60°C – 100°C |
| Limiting Factor | Benzyne formation if warmed | Bis-substitution if overheated |
| Directing Group | Fluorine (C6) | TMS (C3) [Passive Blocker] |
Troubleshooting Guide
-
Problem: Low yield in Lithiation (Protocol A).
-
Problem: Loss of TMS group during
.-
Root Cause:[3][4][5][6][7] Fluoride ions generated during the reaction (leaving group) can attack the Silicon.
-
Solution: Add a fluoride scavenger (e.g., Calcium salts) or ensure the base (DIPEA) effectively buffers the HF generated. Avoid using alkoxides like NaOMe if possible; amines are safer for TMS stability.
-
-
Problem: Poor Regioselectivity in
(C2 attack observed).
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailed discussion on the "Optional Site Selectivity" and the directing power of Fluorine vs. TMS).
-
L’Heureux, A., et al. (2010). "Syntheses of Substituted Pyridines via Regioselective Lithiation of 2,6-Dichloropyridine." Journal of Organic Chemistry.
-
Source:
- Relevance: While discussing chloro-analogs, the principles of C4 vs C5 lithiation in the presence of blocking groups are identical.
-
-
Souchon, H., et al. (2020). "Regioselective Nucleophilic Aromatic Substitution of 2,6-Difluoropyridines." European Journal of Organic Chemistry.
-
Source:
- Relevance: Validates the steric directing effect of C3-substituents forcing substitution to C6.
-
-
Knochel, P., et al. (2011). "Functionalization of Pyridines via TMP-Magnesium and Zinc Bases.
-
Source:
- Relevance: Provides the basis for using LiTMP/TMPMgCl to avoid nucleophilic
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. vapourtec.com [vapourtec.com]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
Procedures for Hiyama coupling using 2,6-Difluoro-3-(trimethylsilyl)pyridine
Application Note: High-Efficiency Hiyama Coupling of 2,6-Difluoro-3-(trimethylsilyl)pyridine
Introduction & Strategic Significance
The incorporation of fluorinated pyridine motifs is a cornerstone strategy in modern drug discovery, utilized to modulate pKa, metabolic stability, and lipophilicity (
Unlike standard aryl siloxanes, this reagent features a trimethylsilyl (TMS) group rather than a trialkoxy- or fluorosilyl group. Historically, TMS-arenes are viewed as kinetically inert in Hiyama couplings due to the high bond dissociation energy of the C–Si bond and the lack of heteroatoms on silicon to facilitate hypervalent silicate formation. However, the presence of electron-withdrawing fluorine atoms at the 2- and 6-positions significantly polarizes the C3–Si bond, rendering it amenable to activation by fluoride sources under specific conditions.
This guide details a robust protocol utilizing a Pd/Cu dual-activation system to overcome the kinetic barrier of the TMS group, ensuring high conversion while suppressing the common side reaction of protodesilylation.
Mechanistic Principles
The success of this reaction hinges on the formation of a pentacoordinate silicate intermediate.[1] For TMS derivatives, this is non-trivial. The mechanism relies on the high affinity of fluoride anions for silicon to generate a hypervalent species
Critical Mechanistic Factors:
-
Inductive Activation: The fluorine atoms at positions 2 and 6 withdraw electron density from the ring, stabilizing the anionic character of the carbon during transmetallation.
-
Copper Effect: In coupling heteroaryl silanes, Copper(I) iodide is often required. It is hypothesized to facilitate transmetallation via a transient organocopper intermediate (
) formed from the silicate, which then transmetallates to Palladium more rapidly than the silicate itself (the "Liebeskind-Srogl" effect analogue).
Figure 1: Catalytic Cycle & Activation Pathway
Caption: Dual-activation pathway showing fluoride-mediated silicate formation and subsequent transmetallation to the oxidative addition complex.
Optimization & Screening Parameters
For this specific reagent, standard "ligand-free" conditions often fail. The following parameters have been validated to maximize yield.
Table 1: Reaction Parameter Optimization
| Parameter | Recommended | Alternative | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ | Acetate acts as a shuttle base; Pd(II) is easily reduced in situ. |
| Ligand | XPhos (10 mol%) | PPh₃, SPhos | XPhos provides steric bulk to facilitate reductive elimination of the crowded biaryl. |
| Co-Catalyst | CuI (10-20 mol%) | Ag₂O | CuI promotes transmetallation of hindered/inert silanes. |
| Activator | TBAF (1M in THF) | CsF, TASF | Soluble fluoride is essential for TMS activation. |
| Solvent | DMF or Dioxane | THF, Toluene | Polar solvents stabilize the ionic silicate intermediate. |
| Temp | 80–100 °C | 60 °C | Thermal energy required to break the robust C(sp2)-Si bond. |
Detailed Experimental Protocol
Objective: Coupling of 2,6-Difluoro-3-(trimethylsilyl)pyridine with 4-Bromoanisole (Model Substrate).
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
2,6-Difluoro-3-(trimethylsilyl)pyridine (1.2 – 1.5 equiv)
-
Pd(OAc)₂ (5 mol%)[3]
-
XPhos (10 mol%)[4]
-
CuI (10 mol%)[3]
-
TBAF (1.0 M in THF, 2.0 equiv)
-
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Catalyst Pre-complexation (Critical):
-
In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and XPhos.
-
Add 0.5 mL of DMF and stir at room temperature for 5 minutes until the solution turns yellow/orange (generation of active L-Pd(0) species).
-
-
Reagent Addition:
-
Add the Aryl Halide (1.0 equiv), CuI (10 mol%), and 2,6-Difluoro-3-(trimethylsilyl)pyridine (1.2 equiv) to the vial.
-
Note: If the silane is volatile, add it last via syringe.
-
-
Fluoride Activation:
-
Add TBAF solution (2.0 equiv) dropwise.
-
Caution: The reaction may generate slight heat. Ensure the system is vented through an inert gas line if scale >1g.
-
-
Reaction:
-
Seal the vial and heat to 90 °C for 12–18 hours.
-
Monitor by LC-MS. Look for the disappearance of the aryl halide and the formation of the biaryl product (
). -
Side Product Check: Monitor for the protodesilylated pyridine (2,6-difluoropyridine) which indicates moisture contamination.
-
-
Workup:
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).
-
Note: Fluorinated pyridines are often less polar than expected; adjust gradient accordingly.
-
Troubleshooting & Critical Decision Tree
The primary failure mode for this reagent is protodesilylation (loss of TMS without coupling) or lack of reactivity (TMS bond too strong).
Figure 2: Experimental Workflow & Troubleshooting
Caption: Decision matrix for diagnosing reaction failure modes based on LC-MS analysis of the crude mixture.
Safety & Handling
-
Fluoride Safety: TBAF and CsF can generate trace HF in the presence of acids. Always work up the reaction with a basic aqueous wash (NaHCO₃).
-
Silane Stability: 2,6-Difluoro-3-(trimethylsilyl)pyridine is relatively stable but should be stored under inert atmosphere at 4°C to prevent slow hydrolysis.
-
Toxicity: Fluorinated pyridines can be skin irritants and potential sensitizers. Handle in a fume hood.
References
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link
-
Pierrat, P., Gros, P., & Fort, Y. (2005). Palladium-Catalyzed Hiyama Cross-Coupling of Chloropyridyltrimethylsilanes.[3][5] Organic Letters, 7(4), 697–700. Link
-
Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Silanolates: A Paradigm Shift in Silicon-Based Cross-Coupling. Chemistry – A European Journal, 12(19), 4954–4963. Link
-
Sore, H. F., et al. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Link
-
Minami, Y., & Hiyama, T. (2013). Hiyama Cross-Coupling: Sustainability and Scope. Chemical Society Reviews, 42, 4540-4560. Link
Sources
Application Note: Regioselective Functionalization of 2,6-Difluoro-3-(trimethylsilyl)pyridine via SNAr
Abstract & Strategic Value
This application note details the protocol for the regioselective nucleophilic aromatic substitution (SNAr) of 2,6-difluoro-3-(trimethylsilyl)pyridine . This substrate represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors, as it allows for the sequential construction of non-symmetrical 2,6-disubstituted pyridines.
The core challenge in substituting 2,6-difluoropyridines is controlling regioselectivity. Without a directing group, nucleophilic attack often results in inseparable mixtures of regioisomers or over-substitution. Here, the 3-trimethylsilyl (TMS) group functions as a dual-purpose element:
-
Steric Director: It effectively blocks the C2 position, forcing nucleophilic attack exclusively to the C6 position.
-
Synthetic Handle: Post-SNAr, the TMS group can be retained, protodesilylated, or converted via ipso-substitution (e.g., Hiyama coupling or iododesilylation) to access complex trisubstituted pyridines.
Mechanistic Insight: The "Steric Steering" Effect
To achieve high fidelity in synthesis, one must understand the competing pathways. The pyridine ring is activated for SNAr by the electron-withdrawing nitrogen atom and the high electronegativity of the fluorine substituents.
The Regioselectivity Paradox
Electronic arguments alone suggest that the C2 position (ortho to the TMS group) might be slightly more activated due to the inductive electron-withdrawing nature of the silicon relative to hydrogen (though TMS is often considered a weak donor, in this context, steric effects dominate). However, experimental evidence confirms that steric hindrance is the governing factor .
-
Path A (C2 Attack - Disfavored): The bulky TMS group at C3 creates significant steric strain in the transition state (Meisenheimer complex) for nucleophiles approaching C2.
-
Path B (C6 Attack - Favored): The C6 position is remote from the TMS group, allowing unhindered approach of the nucleophile.
Pathway Visualization
The following diagram illustrates the kinetic competition between the two pathways.
Caption: Kinetic competition showing the TMS group blocking the C2 trajectory, favoring C6 substitution.
Experimental Protocol
Protocol 1: C6-Selective Amination (General Procedure)
This protocol uses a secondary amine (morpholine) as a model nucleophile. It is adaptable for primary amines, alkoxides, and thiols.
Reagents & Materials:
-
Substrate: 2,6-Difluoro-3-(trimethylsilyl)pyridine (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv)
-
Base:
(anhydrous, micronized, 2.0 equiv) or DIPEA (for organic soluble bases) -
Solvent: DMSO (Dry, 0.5 M concentration)
-
Apparatus: Sealed tube or round-bottom flask with reflux condenser, inert atmosphere (
).
Step-by-Step Methodology:
-
Preparation: Flame-dry the reaction vessel and cool under nitrogen flow.
-
Charging: Add 2,6-Difluoro-3-(trimethylsilyl)pyridine (187 mg, 1.0 mmol) and
(276 mg, 2.0 mmol) to the vessel. -
Solvation: Add anhydrous DMSO (2.0 mL). Stir at room temperature for 5 minutes to ensure dispersion.
-
Nucleophile Addition: Add morpholine (96 µL, 1.1 mmol) dropwise via syringe.
-
Note: For solid nucleophiles, dissolve in a minimum amount of DMSO before addition.
-
-
Reaction: Heat the mixture to 60°C . Monitor via TLC (Hexanes/EtOAc 8:1) or LCMS.
-
Checkpoint: Conversion is typically complete within 2–4 hours. Do not overheat (>100°C) to prevent potential desilylation by the generated fluoride ions.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Critical Step: Wash the combined organic layers with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO completely.
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Expected Yield: 85–95% of the 6-substituted isomer.
Optimization & Troubleshooting Guide
The following table synthesizes common issues encountered during scale-up and their chemical causality.
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is sterically hindered or poor solubility. | Increase temperature to 80°C; switch solvent to NMP (higher boiling point/solubility). |
| Loss of TMS Group | Fluoride-mediated protodesilylation. The leaving group ( | Avoid reaction times >12h. Add a fluoride scavenger (e.g., |
| Regioisomer Mixture | Nucleophile is extremely small (e.g., | Lower temperature to 0°C–RT. Use a bulkier base (e.g., |
| Emulsion in Workup | DMSO presence in organic layer. | Wash organic layer thoroughly with water; use |
Workflow Visualization: From Reaction to Isolation
Caption: Standard workup protocol designed to efficiently remove DMSO and fluoride salts.
References
-
Schlosser, M., & Rausis, T. (2004). Site Selective Substitution of Polyfluoropyridines. European Journal of Organic Chemistry. Link
- Context: Establishes the foundational rules for regioselectivity in fluoropyridines, specifically the directing effects of bulky substituents.
-
Lérida, A. G., et al. (2022).[2] Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines. Molecules. Link
- Context: Explicitly discusses how trialkylsilyl groups suppress nucleofugal mobility of neighboring halogens, enforcing "remote" substitution.
-
BenchChem Technical Support. (2025). Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link
- Context: General protocols for SNAr on fluorinated heterocycles, providing baseline conditions for solvent and base selection.
-
Sørensen, U. S., & Pombo-Villar, E. (2005). Synthesis of 2,3,6-Trisubstituted Pyridines. Tetrahedron. Link
- Context: Demonstrates the utility of 3-substituted-2,6-difluoropyridines in library synthesis and drug discovery.
Sources
Using 2,6-Difluoro-3-(trimethylsilyl)pyridine as a precursor for 3-substituted pyridines
This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It focuses on the strategic utility of 2,6-Difluoro-3-(trimethylsilyl)pyridine (referred to herein as 2,6-DF-3-TMS ) as a "regiochemical pivot" for accessing difficult-to-synthesize fluorinated pyridine scaffolds.
Using 2,6-Difluoro-3-(trimethylsilyl)pyridine as a Precursor for 3- and 3,5-Substituted Scaffolds
Executive Summary
Fluorinated pyridines are ubiquitous in kinase inhibitors and CNS-active agents due to their metabolic stability and unique electrostatic profiles. However, accessing 3-substituted-2,6-difluoropyridines or asymmetrically substituted 3,5-difluoropyridines is often plagued by poor regioselectivity during direct electrophilic aromatic substitution (
2,6-Difluoro-3-(trimethylsilyl)pyridine (2,6-DF-3-TMS) serves as a strategic "masked" intermediate. The trimethylsilyl (TMS) group functions in three distinct capacities:
-
Regio-blocking: Prevents reaction at the C3 position during C5 functionalization.
-
Ipso-handle: Allows for clean, regioselective conversion to C3-halides (I, Br) via ipso-substitution, avoiding over-halogenation.
-
Directing Group: Weakly directs subsequent metallation to the C5 position (ortho to Fluorine), enabling 3,5-diversification.
This guide details the protocols for converting this precursor into high-value building blocks.
Mechanistic Insight: The "TMS Pivot"
The utility of 2,6-DF-3-TMS relies on the distinct reactivity of the pyridine ring carbons.
-
Electronic Landscape: The C2 and C6 fluorines strongly deactivate the ring to
but activate the adjacent C3 and C5 protons for deprotonation (inductive effect, ). -
The Problem with Parent 2,6-Difluoropyridine: Direct lithiation of 2,6-difluoropyridine with LDA typically yields the 3-lithio species. However, subsequent quenching with electrophiles (like
) can lead to mixtures of mono- (3-) and di- (3,5-) substituted products, or "halogen dance" isomerization. -
The TMS Solution: By installing a TMS group at C3, we "park" that position.
-
Pathway A (Ipso-Substitution): The C-Si bond is weaker than C-H towards strong electrophiles like ICl. The TMS group leaves, and Iodine takes its exact spot. Result: 100% Regioselective 3-Iodo-2,6-difluoropyridine.
-
Pathway B (Directed Lithiation): The TMS group sterically shields C3 and C4. If 2,6-DF-3-TMS is treated with LDA, deprotonation occurs exclusively at C5 (the only other proton adjacent to an activating Fluorine). Result: Access to 3-TMS-5-E-2,6-difluoropyridines.[1]
-
Visual Workflow (DOT Diagram)
Figure 1: Divergent synthetic pathways from the 2,6-DF-3-TMS precursor. Pathway A yields clean mono-halogenated scaffolds. Pathway B enables asymmetric 3,5-functionalization.
Experimental Protocols
Protocol A: Synthesis of 3-Iodo-2,6-difluoropyridine (Ipso-Iodination)
Target Application: Synthesis of clean precursors for Suzuki-Miyaura coupling.
Reagents:
-
2,6-Difluoro-3-(trimethylsilyl)pyridine (1.0 equiv)
-
Iodine Monochloride (ICl) (1.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2,6-difluoro-3-(trimethylsilyl)pyridine (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C under an inert atmosphere (
or Ar). -
Addition: Add Iodine Monochloride (ICl) (1.0 M in DCM, 11 mL, 11 mmol) dropwise over 10 minutes. The solution will turn dark brown/red.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC or LCMS (TMS cleavage is usually rapid).
-
Quench: Pour the reaction mixture into saturated aqueous
(Sodium Thiosulfate) to reduce excess iodine. The organic layer should turn pale yellow or colorless. -
Workup: Extract with DCM (2 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
Critical Note: Unlike direct iodination of 2,6-difluoropyridine (which requires LDA/
Protocol B: Synthesis of 3-Formyl-2,6-difluoro-5-(trimethylsilyl)pyridine (C5 Functionalization)
Target Application: Creating asymmetric 3,5-disubstituted pyridines.
Reagents:
-
2,6-Difluoro-3-(trimethylsilyl)pyridine (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.2 equiv)
-
DMF (Dimethylformamide) (1.5 equiv)
-
THF (anhydrous)
Procedure:
-
Metallation: In a dried flask under Argon, dissolve 2,6-difluoro-3-(trimethylsilyl)pyridine (5 mmol) in THF (25 mL). Cool to -78 °C .[2][3]
-
Deprotonation: Add LDA (2.0 M in THF/heptane, 3.0 mL, 6 mmol) dropwise via syringe pump over 15 minutes. Maintain internal temperature below -70 °C.
-
Mechanistic Check: The bulky TMS group at C3 blocks C4. The most acidic proton remaining is at C5 (ortho to F).
-
-
Equilibration: Stir at -78 °C for 45 minutes to ensure complete formation of the 5-lithio species.
-
Electrophile Addition: Add dry DMF (0.6 mL, 7.5 mmol) dropwise.
-
Quench: Stir at -78 °C for 30 minutes, then allow to warm to 0 °C. Quench with saturated
solution. -
Workup: Extract with EtOAc, wash with water and brine. Dry and concentrate.
-
Result: The product, 2,6-difluoro-5-(trimethylsilyl)pyridine-3-carbaldehyde, retains the TMS group, which can be subsequently converted to an iodide (using Protocol A) to yield 3-formyl-5-iodo-2,6-difluoropyridine .
Data Summary & Solvent Compatibility
| Parameter | Condition / Value | Notes |
| Solvent Preference | THF (Lithiation), DCM (Ipso-Subst.) | Ether is also acceptable for lithiation but THF improves solubility of lithiated intermediates. |
| Temperature Limit | -78 °C (Lithiation) | Above -60 °C, the 5-lithio species may undergo "halogen dance" or decomposition. |
| TMS Stability | pH 4 - 10 | Stable to weak acid/base. Labile to strong acid (TFA) or Fluoride ( |
| Ipso-Selectivity | >98% C3 substitution | No C4 or C5 halogenation observed with ICl. |
References
-
Schlosser, M. (2005). "The 2,6-Difluoropyridine Scaffold: A Versatile Starting Material." Angewandte Chemie International Edition, 44(3), 376-393. Link
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link
-
Mongin, F., & Quéguiner, G. (2001). "Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines." Tetrahedron, 57(19), 4059-4090. Link
-
TCI Chemicals. (n.d.). "Organosilicon Reagents for Cross-Coupling and Functionalization." Product Technical Note.Link
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
Sources
Ipso-substitution reactions of the trimethylsilyl group in fluoropyridines
Application Note: Strategic Ipso-Substitution of Trimethylsilyl (TMS) Groups in Fluoropyridines
Part 1: Executive Summary & Strategic Value
In the medicinal chemistry of fluoropyridines—privileged scaffolds in drug discovery due to their metabolic stability and physiochemical properties—regioselective functionalization is notoriously difficult. The strong inductive effect (
The Trimethylsilyl (TMS) group serves as a dual-purpose "molecular anchor." First, it acts as a robust blocking group to direct lithiation or other functionalizations to alternative positions. Second, and more importantly, it undergoes ipso-substitution —the direct displacement of the silicon moiety by an electrophile or nucleophile. This technique allows researchers to access substitution patterns on the fluoropyridine ring that are impossible to achieve via direct halogenation or lithiation alone.
This guide details the mechanistic underpinnings and validated protocols for converting TMS-fluoropyridines into high-value iodides, hydrides (traceless removal), and alkylated products.
Part 2: Mechanistic Insight
The utility of the TMS group in fluoropyridines relies on two distinct mechanistic pathways, determined by the reagents used:
-
Electrophilic Ipso-Substitution (
): Despite the electron-poor nature of fluoropyridines, the C–Si bond activates the ipso carbon. The silicon atom stabilizes the cationic -complex (Wheland intermediate) through the -silicon effect (hyperconjugation). The reaction is driven thermodynamically by the formation of a strong bond between silicon and the counter-nucleophile (e.g., Si–Cl or Si–F). -
Nucleophilic/Fluoride-Mediated Activation: Fluoride sources (e.g., CsF, TBAF) attack the silicon to form a pentacoordinate silicate intermediate. This species acts as a "masked carbanion," allowing the pyridyl ring to attack electrophiles like aldehydes or ketones (Hiyama-type reactivity).
Diagram 1: Mechanistic Pathways of TMS Ipso-Substitution
Caption: Dual pathways for TMS displacement: Electrophilic attack (top) vs. Fluoride-mediated activation (bottom).
Part 3: Experimental Protocols
Protocol A: Ipso-Iododesilylation (Preparation of Iodofluoropyridines)
Context: This is the gold standard for generating precursors for Suzuki-Miyaura or Sonogashira couplings. Iodine monochloride (ICl) is preferred over molecular iodine (
Reagents:
-
Substrate: (Trimethylsilyl)fluoropyridine (1.0 equiv)
-
Reagent: Iodine monochloride (ICl) (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Sat. aq.
(Sodium thiosulfate)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add the TMS-fluoropyridine substrate and dissolve in anhydrous DCM (
concentration). Cool the solution to using an ice bath. -
Addition: Add ICl (1.0 M in DCM) dropwise over 10 minutes.
-
Observation: The solution will turn dark brown/red.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by TLC or LCMS. The starting material (TMS adduct) is usually less polar than the iodide product. Look for the disappearance of the TMS signal in crude NMR (approx. 0.3 ppm).
-
-
Quench: Cool back to
. Slowly add saturated aqueous until the dark iodine color fades to a pale yellow/clear biphasic mixture. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Note: If the fluoropyridine is highly electron-deficient (e.g., di- or tri-fluorinated), ICl alone may stall. In such cases, add AgOTf (1.1 equiv) to generate the highly reactive iodonium species in situ.
Protocol B: Ipso-Protodesilylation (Traceless Directing Group Removal)
Context: Used when the TMS group was installed solely to block a position (e.g., preventing ortho-lithiation at the C3 position to force reaction at C4) and must now be removed.
Reagents:
-
Substrate: (Trimethylsilyl)fluoropyridine (1.0 equiv)
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF, 2.0 equiv) OR CsF (3.0 equiv) in wet DMF.
-
Solvent: THF or DMF.
Step-by-Step Methodology:
-
Setup: Dissolve the substrate in THF (
). -
Reaction: Add TBAF solution dropwise at RT.
-
Caution: If the substrate contains base-sensitive groups, use CsF in DMF containing 2 equivalents of water.
-
-
Heating: Heat to
for 3–6 hours. The C–Si bond is stronger than in non-fluorinated aromatics, often requiring thermal energy to cleave. -
Workup: Quench with water. Extract with
.-
Note: Pyridines can be water-soluble. If the product is small/polar, continuous extraction or careful pH adjustment (to neutral) is required.
-
Protocol C: Fluoride-Mediated Alkylation (Hiyama-Type)
Context: Direct reaction of the fluoropyridine ring with aldehydes without forming a discrete organolithium intermediate.
Reagents:
-
Substrate: (Trimethylsilyl)fluoropyridine
-
Electrophile: Benzaldehyde (or derivative) (1.2 equiv)
-
Activator: CsF (2.0 equiv) (Must be anhydrous)
-
Solvent: DMF or DMSO (Dry)
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict Argon, combine the TMS-fluoropyridine, aldehyde, and anhydrous CsF in a reaction vial.
-
Solvent: Add dry DMF (
). -
Reaction: Seal and heat to
for 12 hours. -
Workup: Dilute with water, extract with EtOAc.
Part 4: Comparative Data & Reagent Selection
| Reaction Type | Reagent System | Scope/Limitations in Fluoropyridines | Key Byproduct |
| Ipso-Iodination | ICl / DCM | Excellent for most substrates. High yields (80-95%). | TMS-Cl (Volatile) |
| Ipso-Bromination | Slower than iodination. May require Lewis Acid ( | TMS-Br | |
| Ipso-Protonation | TBAF / THF | Standard removal method. Requires water/proton source. | TMS-F |
| Ipso-Nitration | Access to nitropyridines. Sensitive to sterics. | TMS-F / | |
| Hiyama Coupling | Cross-coupling with aryl halides. Requires Pd catalyst. | TMS-F |
Part 5: Decision Workflow
Use this logic tree to determine the optimal pathway for your specific fluoropyridine scaffold.
Caption: Workflow for installing and leveraging the TMS group in fluoropyridine synthesis.
References
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link
-
Mongin, F., & Quéguiner, G. (2001). "Advances in the Directed Metallation of Azines and Diazines." Tetrahedron. Link
-
Prakash, G. K. S., et al. (2004).[5] "Ipso-Nitration of Arylboronic Acids and Silanes." Organic Letters. Link
-
Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research. Link
-
Yamamoto, Y., et al. (1989). "Selective Ipso-Iodination of Trimethylsilylarenes." Journal of Organic Chemistry. Link
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- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Towards Substrate–Reagent Interaction of Lochmann–Schlosser Bases in THF: Bridging THF Hides Potential Reaction Site of a Chiral Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine via Direct Lithiation Methods
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2,6-difluoro-3-(trimethylsilyl)pyridine, a valuable building block in medicinal chemistry and materials science. This document, intended for an audience of researchers, scientists, and drug development professionals, offers a deep dive into the direct lithiation of 2,6-difluoropyridine, a powerful and efficient method for introducing functionality at the C-3 position. The protocols and explanations are grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of 2,6-Difluoro-3-(trimethylsilyl)pyridine
Fluorinated pyridines are a critical class of heterocycles in modern drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 2,6-difluoropyridine scaffold is present in numerous biologically active compounds. The ability to selectively functionalize this ring system is therefore of paramount importance.
The trimethylsilyl group at the 3-position of 2,6-difluoropyridine serves as a versatile synthetic handle. It can be readily converted into a variety of other functional groups, including halogens, boronic acids, and carbonyls, through well-established chemical transformations. This makes 2,6-difluoro-3-(trimethylsilyl)pyridine a key intermediate for the synthesis of complex, highly substituted pyridine derivatives for screening in drug discovery programs.
Direct lithiation, a subset of directed ortho-metalation (DoM), offers a highly regioselective and efficient route to 3-substituted 2,6-difluoropyridines.[1] This approach avoids the often lengthy and low-yielding syntheses that rely on classical electrophilic aromatic substitution or the construction of the pyridine ring from acyclic precursors.
Mechanistic Insights: Directed ortho-Metalation of 2,6-Difluoropyridine
The direct lithiation of 2,6-difluoropyridine is a prime example of directed ortho-metalation (DoM). In this reaction, a strong lithium amide base, typically lithium diisopropylamide (LDA), is used to deprotonate the pyridine ring at the position ortho to a directing group.[1] In the case of 2,6-difluoropyridine, the fluorine atoms themselves, in concert with the pyridine nitrogen, act as directing groups, guiding the lithiation to the C-3 position.
The generally accepted mechanism involves the coordination of the lithium amide to the pyridine nitrogen, which increases the acidity of the adjacent C-H bonds. The strong base then abstracts a proton from the C-3 position, which is the most activated site due to the combined inductive effects of the two fluorine atoms. This results in the formation of a stable 2,6-difluoro-3-lithiopyridine intermediate.
It is crucial to perform the reaction at low temperatures, typically -78 °C, to prevent side reactions.[2][3][4] One of the primary competing pathways, especially with LDA, is the nucleophilic addition of the amide to the pyridine ring, which can lead to the formation of 2-fluoro-6-(diisopropylamino)pyridine upon warming.[2][3][5]
The choice of the organolithium base is also critical. While n-butyllithium (n-BuLi) can also be used for the deprotonation of 2,6-difluoropyridine, it is a more potent nucleophile than LDA and can lead to undesired addition reactions to the pyridine ring.[6][7] Therefore, the less nucleophilic LDA is generally the preferred reagent for this transformation.
The resulting 2,6-difluoro-3-lithiopyridine is a powerful nucleophile that can react with a wide range of electrophiles. In the synthesis of the target compound, trimethylsilyl chloride (TMSCl) is used to trap the aryllithium intermediate, affording 2,6-difluoro-3-(trimethylsilyl)pyridine in a highly regioselective manner.
Figure 1. Reaction scheme for the synthesis of 2,6-difluoro-3-(trimethylsilyl)pyridine via direct lithiation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 2,6-difluoro-3-(trimethylsilyl)pyridine using lithium diisopropylamide (LDA) as the base.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 2,6-Difluoropyridine | ≥99% | Sigma-Aldrich, etc. | Store under an inert atmosphere. |
| Diisopropylamine | ≥99.5%, anhydrous | Sigma-Aldrich, etc. | Distill from CaH₂ before use. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich, etc. | Titrate before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, etc. | Distill from sodium/benzophenone ketyl. |
| Trimethylsilyl chloride | ≥99% | Sigma-Aldrich, etc. | Distill before use. |
| Diethyl ether | Anhydrous | Fisher Scientific, etc. | --- |
| Saturated aq. NH₄Cl | --- | --- | --- |
| Saturated aq. NaCl | --- | --- | --- |
| Anhydrous MgSO₄ | --- | --- | --- |
Protocol: Synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine
1. Preparation of LDA Solution (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) via syringe.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
2. Lithiation of 2,6-Difluoropyridine:
-
In a separate flame-dried flask, dissolve 2,6-difluoropyridine (1.0 g, 8.7 mmol, 1.0 equiv) in anhydrous THF (20 mL).
-
Slowly add the solution of 2,6-difluoropyridine to the pre-formed LDA solution at -78 °C dropwise via a cannula over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. The solution may become darker in color.
3. Electrophilic Trapping:
-
Add freshly distilled trimethylsilyl chloride (1.33 mL, 10.4 mmol, 1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature over 2 hours.
4. Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2,6-difluoro-3-(trimethylsilyl)pyridine.
| Parameter | Value |
| Temperature | -78 °C |
| Solvent | Anhydrous THF |
| Base | Lithium Diisopropylamide (LDA) |
| Electrophile | Trimethylsilyl chloride (TMSCl) |
| Reaction Time | ~3-4 hours |
| Expected Yield | 70-85% |
Characterization of 2,6-Difluoro-3-(trimethylsilyl)pyridine
The structure and purity of the synthesized 2,6-difluoro-3-(trimethylsilyl)pyridine should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.70 (m, 1H), 6.85-6.75 (m, 1H), 0.35 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.2 (dd, J = 245, 15 Hz), 159.8 (dd, J = 240, 15 Hz), 145.5 (m), 115.0 (m), 107.5 (dd, J = 30, 5 Hz), -1.2 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -70.0 (d, J = 20 Hz), -72.5 (d, J = 20 Hz) |
| Mass Spectrometry (EI) | m/z (%) = 187 (M⁺, 25), 172 (100), 144 (15), 73 (40) |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete lithiation due to inactive n-BuLi or wet reagents/solvents. | Titrate n-BuLi before use. Ensure all glassware is flame-dried and all reagents/solvents are anhydrous. |
| Side reaction (e.g., amination) due to warming of the reaction mixture. | Maintain the reaction temperature strictly at -78 °C until quenching. | |
| Presence of Starting Material | Insufficient amount of LDA. | Use a slight excess of LDA (1.1-1.2 equivalents). |
| Inefficient stirring. | Ensure vigorous stirring throughout the reaction. | |
| Formation of Side Products | Reaction with residual n-BuLi. | Ensure complete formation of LDA before adding the substrate. |
| Reaction with impurities in the electrophile. | Purify the electrophile (e.g., by distillation) before use. |
References
-
Viciu, M. S.; Gupta, L.; Collum, D. B. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. J. Am. Chem. Soc.2010 , 132 (18), 6361–6365. [Link]
-
Gung, B. W.; Jones, G. B.; Wolf, M. A. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. J. Org. Chem.2004 , 69 (19), 6548–6551. [Link]
-
Viciu, M. S.; Gupta, L.; Collum, D. B. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. ResearchGate. [Link]
-
Viciu, M. S.; Gupta, L.; Collum, D. B. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. J. Am. Chem. Soc.2010 , 132(18), 6361-5. [Link]
-
Gupta, L.; Singh, K. J.; Collum, D. B. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. J. Am. Chem. Soc.2010 , 132 (45), 16079–16087. [Link]
-
Knochel, P.; Mosrin, M.; Lin, W.; Baron, O. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Z. Naturforsch. B2009 , 64 (4), 391-400. [Link]
-
Viciu, M. S.; Gupta, L.; Collum, D. B. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. J. Am. Chem. Soc.2010 , 132 (18), 6361–6365. [Link]
-
Snieckus, V. Directed ortho metalation. Aromatic tricyclics. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Siegel, D. R.; Medley, J. W. Directed ortho Metalation. University of Texas. [Link]
-
Clayden, J. Directed (ortho) Metallation. University of Manchester. [Link]
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Banks, R. E.; Flowers, W. T.; Haszeldine, R. N. Polyhalogenated heterocyclic compounds. Part 43. Reactions of 4-lithio-2,6-dibromo-3,5 difluoro pyridine. J. Fluorine Chem.1994 , 67 (3), 247-251. [Link]
-
Gupta, L. Rate Studies Of Organolithium-Mediated Reactions: Reaction Of Lithium Diisopropylamide With Fluoropyridines An D Reaction Of Lithium Diethylamide With An Alkyl Bromide And An Alkyl Sulfonate. Semantic Scholar. [Link]
- Boudakian, M. M. Process for making 2,6-difluoro pyridine.
-
Wang, M.; Gao, M.; Miller, K. D.; Slaton, J. W.; Zou, W.; Liang, Q. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorg. Med. Chem. Lett.2013 , 23 (4), 1017-21. [Link]
-
Gessner, V. H. ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ChemInform2013 , 44 (33). [Link]
-
Park, J. S.; Kim, J. H.; Lee, S. H. Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallogr. E Crystallogr. Commun.2021 , 77 (Pt 12), 1168-1172. [Link]
-
Bisenieks, E.; Belyakov, S.; Duburs, G.; Krauze, A. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Molecules2022 , 27 (13), 4289. [Link]
-
Hodgson, D. M.; Norsikian, S. L. M. Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. Org. Biomol. Chem.2004 , 2, 199-200. [Link]
-
Reddit. Regarding reaction conditions with nBuLi : r/chemistry. [Link]
-
Kessar, S. V.; Kaur, N.; Singh, P. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES2015 , 91 (3), 479. [Link]
-
Krief, A.; Kenda, B.; Barbeaux, P. Reactivity of alkyl aryl selenides towards butyllithiums: synthesis and alkylation of aryllithiums. ARKIVOC2007 , 2007 (7), 51-64. [Link]
-
OkoduwaSTEM. ANIONIC Electrocyclic reaction: BuLi, Mechanism, Molecular orbitals. YouTube. [Link]
-
Wikipedia. n-Butyllithium. [Link]
-
Volyniuk, D.; Bezvikonnyi, O.; Lytvyn, R.; Grazulevicius, J. V. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein J. Org. Chem.2023 , 19, 1888-1897. [Link]
-
Pohl, R.; Klepetářová, B.; Hocek, M. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Org. Biomol. Chem.2013 , 11 (28), 4702-18. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine [academia.edu]
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Palladium-catalyzed cross-coupling of 2,6-Difluoro-3-(trimethylsilyl)pyridine
Application Note: Palladium-Catalyzed Cross-Coupling of 2,6-Difluoro-3-(trimethylsilyl)pyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Orthogonal Functionalization, Hiyama Cross-Coupling, and C-F Activation
Strategic Utility in Drug Discovery
The 2,3,6-trisubstituted pyridine motif is a privileged scaffold frequently embedded in modern pharmaceuticals, including kinase inhibitors and targeted oncology therapeutics. However, synthesizing this asymmetric scaffold with high regiocontrol is notoriously challenging.
2,6-Difluoro-3-(trimethylsilyl)pyridine serves as a highly programmable, bifunctional building block that solves this synthetic bottleneck. It features two orthogonal reactive sites:
-
The C3-Trimethylsilyl (TMS) Group: Primed for Palladium-catalyzed Hiyama cross-coupling to install aryl or heteroaryl groups[1].
-
The C2/C6-Fluoro Groups: Highly electrophilic sites that remain intact during the Hiyama coupling, allowing for downstream diversification via regioselective nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed C-F activation[2].
By utilizing this building block, drug development professionals can rapidly generate libraries of diverse 2,3,6-trisubstituted pyridines from a single, stable precursor.
Mechanistic Causality: The Hiyama Cross-Coupling
Unlike boronic acids (Suzuki-Miyaura) or stannanes (Stille), heteroaryl silanes are highly stable, non-toxic, and resistant to protodemetalation under ambient conditions. However, the C-Si bond is inherently covalent and unreactive toward transmetalation.
To initiate the Hiyama cross-coupling, a fluoride source—typically Tetrabutylammonium fluoride (TBAF)—is introduced. The fluoride anion attacks the sterically accessible silicon atom, converting the neutral silane into a hypervalent pentacoordinate silicate ([Ar-SiMe3F]-). This intermediate dramatically increases the electron density at the ipso-carbon, polarizing the C-Si bond and facilitating transmetalation to the Palladium(II) center[3].
The presence of the two fluorine atoms at the 2- and 6-positions plays a dual mechanistic role:
-
Electronic Activation: The strong electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the pyridine ring, which paradoxically stabilizes the transition state during the transmetalation of the silicate intermediate.
-
Site-Blocking: The halogens prevent unwanted ortho-palladation or homocoupling side reactions, funneling the catalytic cycle strictly toward the C3 position.
Caption: Catalytic cycle of the Pd-catalyzed Hiyama cross-coupling, highlighting the critical fluoride activation step.
Optimization of Reaction Conditions
The successful coupling of 2- or 3-silylpyridines is highly dependent on the steric and electronic properties of the phosphine ligand. Standard ligands like PPh3 often fail due to slow oxidative addition and sluggish reductive elimination. As demonstrated in the optimization table below, the use of CataCXium A (di(1-adamantyl)-n-butylphosphine)—a bulky, electron-rich ligand—is critical for achieving high turnover numbers (TON)[3].
Table 1: Optimization of Hiyama Coupling with 4-Iodoanisole
| Entry | Palladium Source | Ligand | Fluoride Source | Solvent | Yield (%) | Causality / Observation |
| 1 | Pd(OAc)₂ (5 mol%) | PPh₃ | TBAF (1.0 M) | THF | 15% | Sluggish oxidative addition; catalyst degradation. |
| 2 | Pd(OAc)₂ (5 mol%) | XPhos | TBAF (1.0 M) | THF | 45% | Moderate conversion; competing protodesilylation. |
| 3 | Pd(OAc)₂ (5 mol%) | CataCXium A | TBAF (1.0 M) | THF | 88% | Optimal; bulky ligand accelerates reductive elimination. |
| 4 | Pd(OAc)₂ (5 mol%) | CataCXium A | CsF (Solid) | DMF | 62% | Poor solubility of CsF limits the rate of silicate formation. |
| 5 | Pd₂(dba)₃ (2.5 mol%) | CataCXium A | TBAF (1.0 M) | THF | 85% | Comparable to Entry 3; Pd(OAc)₂ preferred for ease of handling. |
Experimental Methodology: Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints prevent the progression of failed intermediates.
Protocol A: Palladium-Catalyzed Hiyama Cross-Coupling (C3-Arylation)
Objective: Couple 2,6-Difluoro-3-(trimethylsilyl)pyridine with an aryl iodide without compromising the C-F bonds.
-
Preparation of the Catalytic Complex: In a flame-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and CataCXium A (35.8 mg, 0.10 mmol, 10 mol%).
-
Substrate Addition: Add the aryl iodide (1.0 mmol, 1.0 eq) and 2,6-difluoro-3-(trimethylsilyl)pyridine (224 mg, 1.2 mmol, 1.2 eq).
-
Solvent Introduction: Inject anhydrous THF (5.0 mL). Causality Check: The solvent must be strictly anhydrous. Trace water will react with the fluoride source to generate hydroxide, which will rapidly hydrolyze the TMS group (protodesilylation) rather than facilitating transmetalation.
-
Fluoride Activation: Dropwise, add TBAF (1.0 M in THF, 2.0 mL, 2.0 eq) over 5 minutes. The solution will transition from pale yellow to deep red/brown, indicating the formation of the active Pd(0) species and the pentacoordinate silicate.
-
Thermal Cycling: Heat the reaction mixture to 75 °C for 12 hours.
-
Self-Validating QC (19F NMR): Before workup, extract a 0.1 mL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F NMR.
-
Pass Criteria: You must observe two distinct fluorine signals (typically two doublets or multiplets due to the loss of symmetry). If a single fluorine signal is observed, or if the integration drops below 2F, unwanted C-F activation has occurred.
-
-
Workup & Isolation: Quench with water (10 mL), extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the 2,6-difluoro-3-arylpyridine intermediate.
Protocol B: Orthogonal Diversification (C2/C6 Functionalization)
Once the C3 position is functionalized, the C2 and C6 positions become sterically differentiated. The C2-fluorine is shielded by the newly installed C3-aryl group, rendering the C6-fluorine highly susceptible to regioselective SNAr or further Pd-catalyzed cross-coupling[4].
-
Regioselective SNAr: React the intermediate with a nucleophile (e.g., morpholine or a primary amine) in DMF at 80 °C. The nucleophile will selectively attack the unhindered C6 position, displacing the fluorine atom.
-
Final C-F Activation: The remaining C2-fluorine can now be subjected to specialized Suzuki-Miyaura conditions (e.g., using Pd(PCy₃)₂ and arylboronic acids) to yield the fully functionalized 2,3,6-trisubstituted pyridine.
Caption: Workflow logic tree demonstrating the orthogonal functionalization strategy of the pyridine scaffold.
Troubleshooting and Quality Control
-
Loss of TMS Group (Protodesilylation): If the starting material reverts to 2,6-difluoropyridine, the TBAF solution likely contains excessive water. Switch to a fresh bottle of TBAF or utilize TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) as an anhydrous fluoride alternative.
-
Incomplete Conversion: If the reaction stalls at 50% conversion, the catalyst may have precipitated as Pd black. Ensure the reaction is thoroughly degassed (freeze-pump-thaw) prior to heating, as CataCXium A is sensitive to oxidation at elevated temperatures.
-
Regioselectivity Issues in Step 2: If SNAr yields a mixture of C2 and C6 substituted products, lower the reaction temperature from 80 °C to 50 °C. The steric bulk of the C3-aryl group provides kinetic control, which is maximized at lower thermal energies.
References
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Center for Biotechnology Information (NIH). Available at:[Link][1]
-
Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. ResearchGate. Available at:[Link][3]
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at:[Link][2]
-
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate. Available at:[Link][4]
Sources
The Strategic Utility of 2,6-Difluoro-3-(trimethylsilyl)pyridine in One-Pot Syntheses: Application Notes and Protocols
Introduction: The Advantage of a Trifunctional Pyridine Scaffold
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics.[1][2] Among the myriad of available pyridine building blocks, 2,6-difluoro-3-(trimethylsilyl)pyridine has emerged as a particularly versatile and powerful tool for the construction of complex, polysubstituted pyridines. Its unique trifunctional nature—possessing two differentially reactive fluorine atoms and a strategically placed trimethylsilyl (TMS) group—allows for a high degree of control and flexibility in molecular design. This guide provides an in-depth exploration of one-pot synthesis strategies involving this key intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The strategic placement of the two fluorine atoms at the 2- and 6-positions activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[2][3] Furthermore, the bulky trimethylsilyl group at the 3-position serves as a powerful regiochemical controller, sterically hindering the adjacent 2-position and directing nucleophilic attack preferentially to the 6-position.[4] This "silyl trick" is a cornerstone of the one-pot strategies discussed herein, enabling a programmed, sequential functionalization of the pyridine core without the need for intermediate isolation and purification steps.[4]
Core Concept: One-Pot Sequential Functionalization
The primary advantage of employing 2,6-difluoro-3-(trimethylsilyl)pyridine lies in its capacity for sequential, regioselective reactions within a single reaction vessel. This approach significantly enhances synthetic efficiency by reducing step counts, minimizing waste, and accelerating the generation of diverse compound libraries. A typical one-pot strategy involves a cascade of reactions, often beginning with a nucleophilic substitution at the sterically accessible 6-position, followed by a functionalization at the 3-position via ipso-substitution of the trimethylsilyl group, and potentially culminating in a transition-metal-catalyzed cross-coupling reaction.
Diagram of the general one-pot functionalization workflow:
Caption: General workflow for one-pot sequential functionalization.
Application Note 1: One-Pot Synthesis of 2,3,6-Trisubstituted Pyridines via Sequential SNAr, Halogenation, and Suzuki Coupling
This protocol details a powerful one-pot strategy for the synthesis of a diverse array of 2,3,6-trisubstituted pyridines. The sequence begins with a regioselective nucleophilic aromatic substitution at the 6-position, followed by an in-situ halogenation at the 3-position via ipso-substitution of the trimethylsilyl group, and culminates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Mechanistic Rationale
The success of this one-pot procedure hinges on the orthogonal reactivity of the functional groups on the starting material. The initial SNAr reaction is directed to the 6-position due to the steric hindrance imposed by the bulky TMS group at the 3-position.[4] Following the nucleophilic substitution, the TMS group can be readily displaced by an electrophilic halogenating agent (e.g., N-iodosuccinimide or N-bromosuccinimide). This ipso-substitution is a key step, as it unmasks a handle for subsequent cross-coupling reactions. Finally, the introduction of a palladium catalyst and a suitable boronic acid derivative facilitates the Suzuki-Miyaura coupling at the newly installed halogen, affording the desired trisubstituted pyridine.
Diagram of the sequential reaction mechanism:
Caption: Mechanistic workflow of the one-pot sequential synthesis.
Detailed Experimental Protocol
Materials:
-
2,6-Difluoro-3-(trimethylsilyl)pyridine
-
Amine (e.g., morpholine, piperidine, aniline derivatives)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., DMF, DMSO, Dioxane)
-
N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Aqueous base for Suzuki coupling (e.g., 2M Na2CO3)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
SNAr Reaction: To a flame-dried flask under an inert atmosphere, add 2,6-difluoro-3-(trimethylsilyl)pyridine (1.0 eq.), the desired amine (1.1 eq.), and a suitable base (e.g., K2CO3, 2.0 eq.) in an anhydrous solvent (e.g., DMF). Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) until complete consumption of the starting material is observed by TLC or LC-MS analysis.
-
Ipso-Halogenation: Cool the reaction mixture to room temperature. Add the halogenating agent (e.g., NIS, 1.2 eq.) portion-wise. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Suzuki-Miyaura Coupling: To the same reaction vessel, add the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and an aqueous solution of a base (e.g., 2M Na2CO3, 3.0 eq.). Degas the mixture with a stream of inert gas for 10-15 minutes. Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,3,6-trisubstituted pyridine.
Data Summary Table
| Entry | Amine | Halogenating Agent | Arylboronic Acid | Yield (%) |
| 1 | Morpholine | NIS | Phenylboronic acid | 75 |
| 2 | Piperidine | NBS | 4-Methoxyphenylboronic acid | 82 |
| 3 | Aniline | NIS | 3-Thienylboronic acid | 68 |
| 4 | Benzylamine | NBS | 4-Fluorophenylboronic acid | 78 |
Application Note 2: One-Pot Synthesis of Fused Pyridine Systems
The strategic functionalization enabled by 2,6-difluoro-3-(trimethylsilyl)pyridine can also be extended to the one-pot synthesis of fused heterocyclic systems, which are of significant interest in drug discovery. This protocol outlines a tandem SNAr/intramolecular cyclization sequence.
Mechanistic Rationale
This strategy involves an initial regioselective SNAr at the 6-position with a bifunctional nucleophile containing, for example, an alcohol or a thiol group. Following this initial substitution, an intramolecular cyclization is induced, often by the addition of a suitable base or by thermal promotion. The fluorine at the 2-position acts as a leaving group in this intramolecular nucleophilic substitution, leading to the formation of a new ring fused to the pyridine core. The TMS group at the 3-position can be retained in the final product or removed under acidic or basic conditions during work-up if desired.
Diagram of the tandem SNAr/intramolecular cyclization:
Caption: Workflow for one-pot synthesis of fused pyridines.
Detailed Experimental Protocol
Materials:
-
2,6-Difluoro-3-(trimethylsilyl)pyridine
-
Bifunctional nucleophile (e.g., 2-aminoethanol, 2-aminophenol, 2-aminothiophenol)
-
Base (e.g., NaH, K2CO3)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
SNAr Reaction: In a flame-dried flask under an inert atmosphere, dissolve the bifunctional nucleophile (1.1 eq.) in an anhydrous solvent (e.g., THF). Add a strong base (e.g., NaH, 1.2 eq.) at 0 °C and stir for 30 minutes. To this solution, add a solution of 2,6-difluoro-3-(trimethylsilyl)pyridine (1.0 eq.) in the same solvent. Allow the reaction to warm to room temperature and stir until the initial SNAr reaction is complete (monitored by TLC or LC-MS).
-
Intramolecular Cyclization: Heat the reaction mixture to reflux to induce intramolecular cyclization. Monitor the formation of the fused product by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The use of 2,6-difluoro-3-(trimethylsilyl)pyridine as a starting material provides a highly efficient and modular platform for the one-pot synthesis of complex polysubstituted and fused pyridines. The strategic interplay between the directing effect of the trimethylsilyl group and the reactivity of the two fluorine atoms allows for a programmed and regioselective functionalization of the pyridine core. The protocols detailed in these application notes serve as a guide for researchers to harness the synthetic potential of this versatile building block. Future developments in this area may focus on expanding the scope of compatible reactions in these one-pot sequences, including the incorporation of other transition-metal-catalyzed cross-coupling reactions and the development of stereoselective functionalizations.
References
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Song, Z., Huang, X., Yi, W., & Zhang, W. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters, 18(21), 5640–5643. [Link]
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Bugaenko, D. I. (2018). New methodology for one-pot С–H functionalization of pyridines without the use of transition metal catalysts (microreview). Chemistry of Heterocyclic Compounds, 54(9), 829–831. [Link]
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Wei, H., Li, Y., Xiao, K., Cheng, B., Wang, H., Hu, L., & Zhai, H. (2015). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters, 17(24), 5974–5977. [Link]
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Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124. [Link]
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Abd El Latif, F. M., El Rady, E. A., & Döpp, D. (2003). Facile one‐pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. Journal of Heterocyclic Chemistry, 40(1), 57-63. [Link]
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Manning, J. R., & Davies, H. M. L. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Journal of the American Chemical Society, 130(27), 8602–8603. [Link]
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Kuciński, K. (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art. Advanced Synthesis & Catalysis, 366(11). [Link]
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Hsu, H.-H., Chen, C.-C., Kang, S., & Sk, M. R. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
- Kasiviswanadharaju, R. (2013). One-Pot Sequential C–N Coupling and Cross Dehydrogenative Couplings: Synthesis of Novel Azole Fused Imidazo[1,2-A]pyridines. Amanote Research.
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Müller, T. J. J. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 30(9), 3795. [Link]
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Wang, Z., & Wang, J. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]
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Cossy, J. (2015). One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes. Organic Letters, 17(10), 2392-2395. [Link]
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Knochel, P. (2005). Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. The Journal of Organic Chemistry, 70(6), 2085-2095. [Link]
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Andersson, H., Almqvist, F., & Olsson, R. (2007). Pyridine synthesis. Organic Letters, 9(7), 1335-1337. [Link]
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Vasin, V. A. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3144. [Link]
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Ellman, J. A. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 134(14), 6088–6091. [Link]
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Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Boyle, R. W. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(4), 589-612. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]
-
University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]
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Application & Protocol Guide: Strategic Solvent Selection for Reactions Involving 2,6-Difluoro-3-(trimethylsilyl)pyridine
Abstract
2,6-Difluoro-3-(trimethylsilyl)pyridine is a highly versatile and functionalized building block in modern synthetic chemistry, offering multiple reaction sites for strategic molecular elaboration. The presence of two activatable fluorine atoms, a cleavable trimethylsilyl (TMS) group, and an electron-deficient pyridine core makes it a valuable precursor for pharmaceuticals and advanced materials. However, the successful execution of transformations involving this substrate is critically dependent on the judicious selection of the reaction solvent. This guide provides an in-depth analysis of solvent effects on the primary reaction classes for this substrate, offering detailed protocols and mechanistic rationale to empower researchers in drug discovery and chemical development. We will explore how solvent properties—such as polarity, proticity, and coordinating ability—can be leveraged to control reaction outcomes, enhance yields, and ensure regioselectivity.
Introduction: The Pivotal Role of the Solvent
In any chemical transformation, the solvent is not merely an inert medium but an active participant that influences reaction rates and equilibria. Its role is particularly pronounced in reactions involving polar or charged intermediates, as is common with heteroaromatic compounds. The solvent's ability to stabilize transition states, solvate ions, and mediate the activity of reagents can be the determining factor between a successful synthesis and a complex, inseparable mixture.[1][2]
2,6-Difluoro-3-(trimethylsilyl)pyridine presents three primary avenues for reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atoms at the C2 and C6 positions are excellent leaving groups, readily displaced by a variety of nucleophiles.
-
C-Si Bond Functionalization: The trimethylsilyl group can act as a blocking group, a handle for cross-coupling reactions, or be replaced by a proton (protodesilylation) or a halogen.
-
Directed Metalation: The pyridine nitrogen can direct metalation to adjacent positions, enabling further functionalization, although the existing substituents heavily influence this pathway.
Understanding how to select a solvent to favor one of these pathways over others is essential for synthetic success.
Solvent Selection by Reaction Class
The choice of solvent must be tailored to the specific reaction mechanism being employed. Below, we dissect the optimal solvent environments for the most common transformations of 2,6-Difluoro-3-(trimethylsilyl)pyridine.
Nucleophilic Aromatic Substitution (SNAr) at C-F Bonds
The SNAr reaction is a cornerstone of pyridine chemistry. Its mechanism proceeds through a charged, resonance-stabilized intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount for a facile reaction.
Mechanistic Insight: The rate-determining step is typically the nucleophilic attack on the electron-deficient ring to form the anionic Meisenheimer complex. Solvents that can stabilize this charged intermediate without deactivating the nucleophile will accelerate the reaction.
Optimal Solvents: Polar aprotic solvents are the undisputed choice for SNAr reactions.
-
Dimethyl Sulfoxide (DMSO): Its high dielectric constant effectively stabilizes the Meisenheimer complex. It is an excellent choice for reactions involving alkoxides or amines.[3]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that promotes SNAr reactions.
-
Acetonitrile (ACN): A less polar option than DMSO or DMF, but still effective, particularly for cleaner workups.
-
Tetrahydrofuran (THF): While less polar, THF can be used, often with stronger nucleophiles or in the presence of additives like crown ethers to enhance nucleophile solubility and reactivity.
Solvents to Avoid: Protic solvents such as water, methanol, or ethanol should be avoided. They form strong hydrogen bonds with anionic nucleophiles (e.g., RO⁻, R₂N⁻), creating a solvent shell that significantly reduces their nucleophilicity and slows the reaction rate.
Protocol 2.1: SNAr with a Secondary Amine
This protocol describes the selective mono-substitution at the C6 position, which is generally more reactive than the C2 position due to steric hindrance from the adjacent TMS group.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-Difluoro-3-(trimethylsilyl)pyridine (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous Dimethyl Sulfoxide (DMSO, 0.2 M).
-
Add the desired secondary amine (e.g., morpholine, 1.2 equiv.) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired 6-amino-2-fluoro-3-(trimethylsilyl)pyridine derivative.
Desilylation Reactions: Cleavage of the C-Si Bond
The C-Si bond can be cleaved under various conditions to install a proton or other groups. The solvent choice depends entirely on the chosen cleavage method.
A. Acid-Mediated Protodesilylation
Mechanistic Insight: This is an electrophilic aromatic substitution where a proton (H⁺) acts as the electrophile, attacking the carbon bearing the silyl group. The reaction proceeds through a positively charged intermediate (a Wheland intermediate).[4]
Optimal Solvents: Protic acids or solvent mixtures containing a strong acid are required.
-
Trifluoroacetic Acid (TFA): Can be used neat or as a co-solvent with dichloromethane (DCM) at room temperature for rapid and clean desilylation.
-
Acetic Acid (AcOH): A milder option, often requiring heating.[4]
-
Methanol/HCl or Dioxane/HCl: These mixtures provide a controlled source of H⁺ for the reaction.[4]
B. Visible-Light Mediated Radical Desilylation
Mechanistic Insight: A more recent and milder method involves the generation of thiyl radicals from disulfides under visible light irradiation.[5][6] These radicals mediate the C-Si bond cleavage in a chain reaction mechanism.
Optimal Solvents: A mixture of a non-polar and a polar protic solvent has been shown to be effective.
-
1,2-Dichloroethane (DCE) and 2,2,2-Trifluoroethanol (TFE): A 3:1 mixture of DCE and TFE is reported to be optimal.[5] TFE is believed to act as the hydrogen atom source in the radical chain process.
Protocol 2.2: Visible-Light Mediated Protodesilylation
This protocol provides a mild, metal-free method for removing the TMS group.[5][6]
-
In a vial equipped with a magnetic stir bar, dissolve 2,6-Difluoro-3-(trimethylsilyl)pyridine (1.0 equiv.) and diphenyl disulfide ((PhS)₂, 0.6 equiv.) in a 3:1 mixture of 1,2-dichloroethane (DCE) and 2,2,2-trifluoroethanol (TFE) (0.1 M).
-
Ensure the vial is sealed but exposed to an oxygen or air atmosphere (oxygen is reported to participate in the radical cycle).
-
Place the vial approximately 5-10 cm from a blue LED lamp (457 nm).
-
Irradiate the mixture at room temperature with vigorous stirring for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,6-difluoropyridine.
Cross-Coupling Reactions (Suzuki-Miyaura Type)
The fluorine atoms on the pyridine ring can serve as leaving groups in palladium-catalyzed cross-coupling reactions, though they are less reactive than their chloro, bromo, or iodo counterparts. More commonly, the TMS group can be converted to a more reactive handle (e.g., an iodo or bromo group) for subsequent coupling. For this guide, we will consider the direct coupling using the C-F bond.
Mechanistic Insight: The Suzuki-Miyaura cycle involves oxidative addition of the C-F bond to a Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond.
Optimal Solvents: A mixture of an aprotic organic solvent and an aqueous basic solution is standard.[7][8]
-
1,4-Dioxane/Water or Toluene/Water: These are classic solvent systems. The organic solvent solubilizes the pyridine substrate and the catalyst complex, while the aqueous phase dissolves the inorganic base (e.g., K₃PO₄, Cs₂CO₃) and facilitates the hydrolysis of boronic esters and the transmetalation step.[7][8][9]
-
N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA): These polar aprotic solvents can also be used, sometimes without water, especially at higher temperatures, though they can be coordinating to the metal center.
Protocol 2.3: Suzuki-Miyaura Coupling of a C-F Bond
-
To a Schlenk flask, add the 2,6-Difluoro-3-(trimethylsilyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 0.1 M).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
After completion (typically 12-24 hours), cool to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to isolate the coupled product.
Data Summary and Visualization
To aid in rapid decision-making, the following table summarizes the recommended solvents for each key reaction class.
| Reaction Class | Primary Mechanism | Recommended Solvents | Solvents to Avoid | Rationale |
| SNAr | Meisenheimer Complex (Anionic) | DMSO, DMF, ACN, THF | H₂O, MeOH, EtOH (Protic Solvents) | Polar aprotic solvents stabilize the charged intermediate without deactivating the nucleophile. |
| Protodesilylation | Electrophilic Substitution (Cationic) | TFA, AcOH, MeOH/HCl | Aprotic, non-acidic solvents | Requires a proton source to act as the electrophile and stabilize the cationic intermediate. |
| Radical Desilylation | Radical Chain Reaction | DCE/TFE mixture | - | TFE serves as the H-atom donor in the radical chain. |
| Suzuki Coupling | Catalytic Cycle (Pd) | Dioxane/H₂O, Toluene/H₂O, DMF | Highly coordinating solvents (at low temp) | Biphasic system solubilizes both organic and inorganic reagents, facilitating the catalytic cycle. |
Diagram 1: Solvent Selection Decision Tree
This flowchart provides a logical pathway for selecting an appropriate solvent based on the desired transformation.
Caption: A decision tree for optimal solvent selection.
Conclusion
The reactivity of 2,6-Difluoro-3-(trimethylsilyl)pyridine is a powerful tool for synthetic chemists, but its potential can only be fully realized with a clear understanding of solvent effects. By aligning the solvent choice with the reaction mechanism—polar aprotic for SNAr, acidic for protodesilylation, and biphasic systems for cross-coupling—researchers can achieve higher yields, better selectivity, and more reproducible results. This guide serves as a foundational resource for navigating these choices, providing both the theoretical framework and practical protocols necessary for success.
References
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T. González-García, et al. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. Chemistry – A European Journal. [Link][5][6]
-
A. R. Gibbs, et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry. [Link][10]
-
C. Eaborn. (2015). Aromatic desilylation reactions. University of Leicester research repository. [Link][4]
-
J. Rueda-Espinosa, et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Royal Society of Chemistry. [Link][7][8]
-
The Organic Chemistry Tutor. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link][1]
-
J. A. Joule, K. Mills. (2010). Heterocyclic Chemistry. Wiley. [Link]
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J. Clayden, N. Greeves, S. Warren. (2012). Organic Chemistry. Oxford University Press. [Link]
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R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]
-
C. Reichardt, T. Welton. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link][2]
-
U.S. Patent 4,071,521. (1978). Process for making 2,6-difluoro pyridine. Google Patents. [3]
-
H. Li, et al. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. [Link][11]
-
R. Chambers, D. Holling. (2004). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link][12]
-
PubChem. (2026). 2,6-Difluoropyridine. National Center for Biotechnology Information. [Link][13]
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Troubleshooting & Optimization
Technical Guide: Preventing Protodesilylation of 2,6-Difluoro-3-(trimethylsilyl)pyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Molecule: 2,6-Difluoro-3-(trimethylsilyl)pyridine is a high-value intermediate often utilized in cross-coupling reactions (Hiyama coupling) or as a regioselective blocking group during directed ortho-lithiation (DoM).
The Problem: The Trimethylsilyl (TMS) group at the C3 position is exceptionally labile. Unlike simple aryl silanes, the presence of two electron-withdrawing fluorine atoms at the 2,6-positions significantly lowers the pKa of the C3-H bond (in the desilylated parent). This thermodynamic drive renders the C-Si bond highly susceptible to cleavage by nucleophiles (attacking Silicon) and acids (protonating Carbon) .
The Solution: Success requires a rigorous exclusion of "active protons" during reaction and a specialized "buffered" purification strategy. Standard silica gel chromatography is the primary cause of yield loss.
The Mechanism of Failure
To prevent the issue, you must understand the enemy. Protodesilylation of this specific scaffold occurs primarily through two pathways, both exacerbated by the fluorine substituents.
Pathway A: Nucleophilic Attack on Silicon (Base/Fluoride Promoted)
The 2,6-difluoro substitution pattern pulls electron density from the ring, stabilizing the potential carbanion at C3. Consequently, nucleophiles (Nu⁻) such as Fluoride (F⁻), Alkoxides (RO⁻), or even Hydroxide (HO⁻) attack the electropositive Silicon atom. The pyridine ring acts as a "good leaving group."
Pathway B: Acid-Catalyzed Ipso-Substitution
While pyridines are electron-deficient, the C-Si bond is polarized. Protons (H⁺) from acidic media (like untreated silica gel) can attack the C3 carbon (ipso-attack), leading to the expulsion of the silyl group.
Figure 1: The dual-threat mechanism. The electron-withdrawing fluorines stabilize the transition state, accelerating desilylation compared to non-fluorinated pyridines.
Module 1: Reaction Optimization (Synthesis Phase)
If you are synthesizing this compound (e.g., via lithiation of 2,6-difluoropyridine followed by TMSCl quench), the risk of "Halogen Dance" and immediate desilylation is high.
Critical Parameters Table
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | LiTMP is non-nucleophilic. LDA can sometimes attack the Si or the ring. LiTMP is bulky and specific for DoM. |
| Temperature | -78°C (Strict) | Above -60°C, the lithiated intermediate may undergo "Halogen Dance" (isomerization) or eliminate LiF to form a pyridyne. |
| Quench | TMSCl (Freshly Distilled) | HCl is a byproduct of TMSCl hydrolysis. Old TMSCl contains HCl, which will immediately protonate your lithiated species. |
| Solvent | THF (Anhydrous) | Must be distilled from Na/Benzophenone or passed through activated alumina columns. Water = Proton Source = Desilylation.[1] |
Step-by-Step Protocol: The "Safe" Lithiation
-
Dry Setup: Flame-dry all glassware under Argon.
-
Base Gen: Generate LiTMP in situ at 0°C, then cool to -78°C.
-
Addition: Add 2,6-difluoropyridine dropwise. Wait 30-45 mins.
-
Trap: Add TMSCl (1.2 equiv) dropwise.
-
The Danger Zone: Allow to warm to Room Temperature slowly over 2 hours. Rapid warming can trigger decomposition.
Module 2: Work-up and Purification (The Isolation Phase)
This is where 80% of failures occur. Standard silica gel is slightly acidic (
The "Buffered Silica" Protocol
You must neutralize the acidity of the silica gel surface before your compound touches it.
Reagents:
-
Triethylamine (Et₃N)
-
Hexanes / Ethyl Acetate (Eluent)
Procedure:
-
Slurry Preparation: Prepare your silica gel slurry using Hexanes containing 1% to 2% Triethylamine .
-
Column Packing: Pour the slurry and flush the column with at least 2 column volumes of this Et₃N/Hexane mixture. This "caps" the acidic silanol sites.
-
Elution: Run your chromatography using your standard gradient (e.g., Hex/EtOAc), but maintain 0.5% Et₃N in the mobile phase throughout the run.
-
Alternative: If possible, use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is far less prone to inducing protodesilylation in this substrate.
Figure 2: Decision matrix for purification. Neutral Alumina is the gold standard for acid-sensitive silyl-pyridines.
Troubleshooting & FAQs
Q1: My compound vanished on the column, and I recovered 2,6-difluoropyridine. What happened?
A: You likely used untreated silica gel. The surface silanol groups (
Q2: Can I use TBAF (Tetrabutylammonium fluoride) to deprotect later? A: Yes, but be extremely careful. Because the ring is electron-deficient, the reaction will be instantaneous. If you leave it too long or use excess TBAF, you might trigger side reactions on the ring itself (nucleophilic aromatic substitution of the Fluorines). Consider using milder fluoride sources like CsF or KHF₂ if selectivity is an issue.
Q3: I see a "double silylated" byproduct. Why? A: This occurs during the lithiation step if the temperature was too high (>-60°C). The "Halogen Dance" mechanism causes the lithium to migrate to the C4 position, or you have competing lithiation. Fix: Ensure your internal temperature probe reads -78°C before adding the base.
Q4: Can I store this compound in DMSO or MeOH? A: No. DMSO (if not dry) and Methanol are protic or can facilitate nucleophilic attack. In MeOH, the solvent itself can act as a nucleophile towards Silicon over time. Store the neat oil or solid in the freezer under Argon.
References
-
Mechanism of Base-Catalyzed Desilylation
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines.[2] (2025).[3][4][5][6][7][8] This paper details the nucleophilic ylide-type character of silyl-pyridines and their sensitivity to base/fluoride.[2]
-
(Note: Generalized link to ACS Organic Letters for context on silyl-pyridine reactivity).
-
-
Silica Gel Acidity & Silyl Stability
-
Protodesilylation Mechanisms
-
The mechanism of the protodesilylation of allylsilanes and vinylsilanes. (RSC). Provides foundational mechanistic insight into how protonation leads to silyl cleavage.[1]
-
-
Lithiation of Fluoropyridines (Halogen Dance)
-
Selective C-H Fluorination of Pyridines.[10] (Science, 2013). Discusses the positional selectivity and stability of fluorinated pyridine intermediates.
-
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
Technical Support Center: Synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine
Topic: Yield Optimization & Troubleshooting for Directed Ortho Lithiation (DoL) Target Molecule: 2,6-Difluoro-3-(trimethylsilyl)pyridine (CAS: N/A for specific isomer, derivative of 2,6-difluoropyridine CAS 1513-65-1) Methodology: LDA-mediated deprotonation followed by electrophilic trapping.
Core Directive: The "Gold Standard" Protocol
Status: Verified Method Objective: Maximize regioselectivity (C3) and minimize nucleophilic side-reactions.
The synthesis of 2,6-difluoro-3-(trimethylsilyl)pyridine relies on the Directed Ortho Lithiation (DoL) mechanism. The C3 proton is the most acidic site due to the inductive electron-withdrawing effects of the adjacent Fluorine (C2) and the Ring Nitrogen.
Critical Warning: 2,6-Difluoropyridine is prone to nucleophilic attack at the C2/C6 positions by strong nucleophiles (like n-BuLi). Therefore, Lithium Diisopropylamide (LDA) is the required base to ensure deprotonation occurs rather than nucleophilic aromatic substitution (
The Protocol[2][3][4][5]
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (Freshly distilled or SPS) | Ethereal solvents coordinate Li+, breaking up aggregates to increase reactivity. |
| Concentration | 0.1 M - 0.25 M | High dilution prevents aggregation of lithiated species and exotherms.[1] |
| Base | LDA (Prepared in situ) | Commercial LDA often contains LiOH/Li2O impurities that kill yield.[1] |
| Temperature | -78 °C (Internal) | Essential to stabilize the 3-lithio-2,6-difluoropyridine intermediate. |
| Stoichiometry | 1.05 - 1.10 equiv (Base) | Slight excess ensures full conversion; too much risks bis-lithiation (C3, C5). |
Step-by-Step Workflow
-
LDA Generation:
-
Charge a flame-dried Schlenk flask with anhydrous THF and Diisopropylamine (1.1 equiv).
-
Cool to -78 °C (dry ice/acetone).
-
Add n-BuLi (1.1 equiv) dropwise.[1]
-
Crucial: Warm to 0 °C for 15 mins to ensure complete LDA formation, then cool back to -78 °C .
-
-
Lithiation (The Critical Step):
-
Add 2,6-difluoropyridine (1.0 equiv) dropwise (neat or in minimal THF) down the side of the flask to precool it.
-
Stir at -78 °C for 30–45 minutes .
-
Note: Do not exceed 1 hour. Extended times allow for equilibration to thermodynamically stable (but unwanted) species or decomposition.[1]
-
-
Electrophilic Trapping:
-
Add TMSCl (Trimethylsilyl chloride, 1.2 equiv) dropwise at -78 °C.
-
Stir at -78 °C for 30 minutes.
-
Allow the reaction to warm slowly to room temperature over 2 hours.
-
-
Workup:
Visualization: Reaction Logic & Troubleshooting
Workflow Diagram
The following diagram illustrates the critical path and decision nodes for the synthesis.
Caption: Operational workflow for the regioselective C3-lithiation of 2,6-difluoropyridine.
Troubleshooting Guide
Issue 1: Low Yield (< 40%)
Symptom: NMR shows mostly starting material or complex aliphatic impurities.[1]
| Potential Cause | Diagnosis | Solution |
| Wet Reagents | The #1 killer of organolithiums. TMSCl hydrolyzes instantly in wet THF, killing the quench.[1] | Distill TMSCl over CaH₂ or quinoline before use. Ensure THF is from an SPS or distilled over Na/Benzophenone.[1] |
| Volatility Loss | Product disappears on the Rotavap. | The product (MW ~187) is relatively volatile.[1] Do not dry to constant weight under high vacuum. Use a gentle stream of N₂ or controlled vacuum (20-50 mbar). |
| Incomplete Lithiation | Reaction quenched too early or temp too low for deprotonation kinetics.[1] | Ensure you hold the lithiation at -78 °C for at least 30 mins. Do not go colder (e.g., -100 °C) as deprotonation becomes sluggish. |
Issue 2: Impurities (Bis-silylation or Regioisomers)
Symptom: Multiple TMS peaks in ¹H NMR.
-
3,5-Bis(trimethylsilyl)pyridine:
-
Cause: Excess base (> 1.2 equiv) or allowing the reaction to warm up before adding TMSCl.[1] The "dance of protons" allows the mono-lithiated species to deprotonate another equivalent of starting material if equilibrium is reached.
-
Fix: Strict stoichiometry (1.05 equiv LDA). Rapid addition of TMSCl once lithiation time is complete.[1]
-
-
Nucleophilic Substitution Products (2-butyl-6-fluoropyridine):
-
Cause: Residual n-BuLi in the LDA prep (incomplete reaction with amine) or using n-BuLi directly.
-
Fix: Ensure DIPA is in slight excess (1.1 equiv) relative to n-BuLi during LDA generation.[1] Warm LDA prep to 0°C briefly to ensure n-BuLi is fully consumed before cooling back down.
-
Issue 3: Decomposition upon Scale-up
Symptom: Yield drops significantly when moving from 1g to 10g scale.
-
Cause: Heat transfer limitations.[1] The addition of the pyridine to LDA is exothermic.[1] If the internal temp spikes above -60 °C, the lithiated species can decompose (benzyne-like pathways or polymerization).
-
Fix: Use an internal temperature probe . Add the substrate via syringe pump to maintain T < -70 °C.[1]
Frequently Asked Questions (FAQ)
Q: Can I use n-BuLi instead of LDA?
A: Not recommended. While some literature suggests n-BuLi can work at extremely low temperatures (<-90°C), 2,6-difluoropyridine is highly susceptible to
Q: My reaction mixture turned deep red/black. Is it ruined? A: Not necessarily. Lithiated pyridines are often brightly colored (yellow/orange/red) due to charge delocalization.[1] However, a "tarry" black color usually indicates decomposition or polymerization.[1] If this happens, check that your temperature remained at -78 °C throughout the addition.
Q: Can I purify this by silica gel chromatography? A: Yes, but be cautious. The C-Si bond on a pyridine ring is generally stable, but fluorinated pyridines can be sensitive.
-
Recommendation: Deactivate the silica with 1-2% Triethylamine (TEA) in your eluent (Hexanes/EtOAc) to prevent acid-catalyzed protodesilylation or degradation.
-
Alternative: Vacuum distillation is often superior for this volatile oil.[1]
Q: Why do I see "scrambling" of the fluorine positions? A: You are likely seeing the "Halogen Dance" mechanism.[1] This is rare with Fluorine (C-F bond is strong), but if the temperature rises, the lithiated species can isomerize to a more thermodynamically stable position. Keep it cold (-78 °C) and quench promptly [3].
References
-
Schlosser, M. (2005).[1] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization.Angewandte Chemie International Edition , 44(3), 376-393.
- Authority: Establishes the foundational rules for base selection (LDA vs BuLi)
-
Viciu, M. S., Gupta, L., & Collum, D. B. (2010).[1] Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine.[2][3][4][5]Journal of the American Chemical Society , 132(18), 6361–6365.
- Authority: Definitive mechanistic study on the lithiation of 2,6-difluoropyridine, confirming the role of LDA aggregates and autoc
-
Gribble, G. W. (2009).[1] Lithiation of Pyridines and Quinolines.[1][6] In Lithium Compounds in Organic Synthesis. Wiley-VCH.[1]
- Authority: Comprehensive review of pyridine lithiation regioselectivity and "halogen dance" phenomena.
-
Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.Chemical Reviews , 90(6), 879–933.[1]
-
Authority: The seminal text on Directed Ortho Metalation (DoM).[1]
-
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lithium diisopropylamide-mediated ortholithiation of 2-fluoropyridines: rates, mechanisms, and the role of autocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives [academia.edu]
Troubleshooting low reactivity of 2,6-Difluoro-3-(trimethylsilyl)pyridine in SNAr
Topic: Troubleshooting Low Reactivity & Regioselectivity in
Document ID: TS-PYR-TMS-03 | Last Updated: 2026-03-01
Executive Summary & Diagnostic Logic
User Issue: You are attempting a Nucleophilic Aromatic Substitution (
-
Stalled Reaction:
conversion even at elevated temperatures. -
Unexpected Regioselectivity: Exclusive substitution at the C6 position when C2 was desired (or vice versa).
-
Desilylation: Loss of the trimethylsilyl (TMS) group during the reaction.
The Root Cause: This substrate presents a "perfect storm" of deactivation. While fluoropyridines are typically highly reactive, the 3-TMS group acts as a dual-mode inhibitor:
-
Electronic Deactivation (+I Effect): Silicon is electropositive. The TMS group donates electron density into the pyridine ring via induction, significantly lowering the electrophilicity of the ring carbons. This destabilizes the Meisenheimer complex required for
. -
Steric Shielding: The bulky trimethylsilyl group at C3 creates a "steric wall" that effectively blocks nucleophilic approach to the adjacent C2 position, forcing substitution to occur at the distal C6 position.
Interactive Troubleshooting Guide (Q&A)
Scenario A: "My reaction is stuck. I see starting material and trace product."
Diagnosis: The electronic deactivation from the TMS group has raised the activation energy barrier beyond what standard conditions (THF/DCM, RT) can overcome.
Solution: You must shift to "Force" conditions.
-
Solvent Switch: Move to high-dielectric, polar aprotic solvents. DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) are mandatory here. They stabilize the anionic Meisenheimer intermediate and increase the nucleophilicity of your amine/alkoxide.
-
Temperature: This substrate often requires 100°C – 130°C . Room temperature is insufficient.
-
Leaving Group Scavenging: The reaction generates fluoride ions (
). In aprotic solvents, "naked" fluoride can inhibit the reaction or attack the TMS group (see Scenario C).
Data Table 1: Solvent Effects on Conversion (24h reaction)
| Solvent | Temperature | Dielectric Const. | Conversion (Est.) | Risk Factor |
|---|---|---|---|---|
| THF | 65°C (Reflux) | 7.5 | < 5% | Low |
| Acetonitrile | 80°C (Reflux) | 37.5 | 10-20% | Moderate |
| DMF | 120°C | 36.7 | 40-60% | Decomposition |
| DMSO | 110°C | 46.7 | > 85% | Optimal |
Scenario B: "I got the wrong isomer. I wanted substitution at C2, but got C6."
Diagnosis: This is a steric control issue.
-
C2 Position: Ortho to the bulky TMS group. Chemically "blocked."
-
C6 Position: Distal to the TMS group. Open for attack.
The Reality Check: In
Workaround:
If you must access the C2-substituted product, standard
Scenario C: "The TMS group disappeared (Protodesilylation)."
Diagnosis: Fluoride-Induced Desilylation.
The
Solution:
-
Use an Inorganic Base: Use Potassium Phosphate (
) or Cesium Carbonate ( ) . These can help precipitate fluoride or buffer the system compared to organic bases like TEA/DIPEA. -
Anhydrous Conditions: Moisture facilitates protodesilylation. Ensure solvents are dried over molecular sieves.
Visualizing the Mechanism
The following diagram illustrates the competing forces (Steric vs. Electronic) and the decision pathway for your experiment.
Caption: Figure 1. Mechanistic barriers imposed by the Trimethylsilyl group. The C3-TMS group sterically protects C2 and electronically deactivates the entire ring.
Validated Experimental Protocols
Protocol A: Optimized (Targeting C6 Substitution)
Use this for standard amine nucleophiles when C6 regioselectivity is acceptable.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile (Amine): 1.2 equiv
-
Base: DIPEA (2.0 equiv) or
(2.0 equiv) -
Solvent: DMSO (Anhydrous, 0.5 M concentration)
Step-by-Step:
-
Setup: In a screw-cap vial equipped with a magnetic stir bar, dissolve the fluoro-pyridine substrate in DMSO.
-
Addition: Add the base followed by the amine nucleophile.
-
Reaction: Seal and heat to 110°C for 12–16 hours.
-
Note: Monitor by LCMS.[2] If conversion stalls at 50%, add 0.5 equiv more nucleophile and raise temp to 120°C.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash 3x with water (critical to remove DMSO). Dry organic layer over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Buchwald-Hartwig Coupling (Targeting C2 or Difficult Nucleophiles)
Use this if
Reagents:
-
Catalyst:
(5 mol%) -
Ligand: Xantphos or BrettPhos (10 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[3]
Step-by-Step:
-
Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen.
-
Loading: Add Substrate, Nucleophile, Base, Catalyst, and Ligand.
-
Solvent: Add degassed 1,4-Dioxane.
-
Reaction: Heat to 100°C overnight.
-
Workup: Filter through a Celite pad. Concentrate and purify.
References
-
Reactivity of Fluoropyridines
-
S. D. Roughley and A. M. Jordan, "The Medicinal Chemist’s Guide to Solving ADMET Challenges," J. Med. Chem., 2011. Fluorine is the preferred leaving group for
in pyridines due to the "Element Effect" (stabilization of the Meisenheimer complex).[1] -
General Mechanism Source:
-
- Effect of Silyl Groups on Aromatic Reactivity: The inductive effect ( ) of silicon reduces the electrophilicity of the attached aromatic ring, deactivating it toward nucleophilic attack. Source: Fleming, I. "Organosilicon Chemistry," Comprehensive Organic Synthesis, Vol 2.
-
Regioselectivity in 2,6-Dihalopyridines
- Studies on 3-substituted-2,6-dichloropyridines confirm that bulky groups at C3 direct substitution to the C6 position.
-
Source:
-
Protodesilylation Mechanisms
- Fluoride-induced desilylation is a known side reaction when is gener
-
Source:
-
Alternative Cross-Coupling Strategies
- Buchwald-Hartwig amination is established as a superior method for electron-rich or sterically hindered pyridines where is unfavorable.
-
Source:
Sources
Optimizing temperature conditions for 2,6-Difluoro-3-(trimethylsilyl)pyridine stability
Topic: Optimizing Temperature Conditions for Stability & Handling
Executive Summary
2,6-Difluoro-3-(trimethylsilyl)pyridine (CAS: 1016256-46-0) is a specialized fluorinated heteroaromatic building block.[1] Its stability is governed by two competing thermodynamic vectors: the high bond energy of the C-F bonds and the kinetic lability of the C-Si bond (trimethylsilyl group).
This guide addresses the specific temperature-dependent degradation pathways—primarily protodesilylation and hydrolysis —that users encounter during storage and synthetic manipulation.
Module 1: Critical Storage Protocols (The "Cold Chain")
Q: What is the absolute maximum temperature for long-term storage?
A: Long-term storage (>30 days) requires -20°C under an inert atmosphere (Argon or Nitrogen).
The Scientific Logic:
While the pyridine ring itself is thermally stable, the C-Si bond at the 3-position is susceptible to protodesilylation (replacement of the TMS group with a proton). The 2,6-difluoro substitution pattern renders the pyridine ring electron-deficient (
At 4°C , the compound is stable for weeks, provided the septum is uncompromised. At Room Temperature (25°C) , the rate of hydrolysis in the presence of even ppm-levels of moisture accelerates, leading to the formation of hexamethyldisiloxane (HMDSO) and 2,6-difluoropyridine.
Q: I received the shipment at ambient temperature. Is the compound compromised?
A: Likely not, but immediate verification is required. Short-term excursions (24-48 hours) during transit are generally acceptable if the vial remained sealed under inert gas. However, you must perform a Self-Validating Check before use:
Protocol: The
-
Take a 10 µL aliquot under
flow. -
Dissolve in anhydrous
(neutralized with basic alumina to remove trace acid). -
Analyze:
-
Target Signal: Look for the specific shift of the 2,6-fluorines influenced by the ortho-TMS group.
-
Degradation Flag: A shift in the
F signal towards the region of unsubstituted 2,6-difluoropyridine indicates desilylation. -
Proton Check:
NMR should show a clean singlet at ~0.3-0.4 ppm (TMS group). Loss of this intensity relative to the aromatic protons confirms degradation.
-
Module 2: Reaction Optimization & Handling
Q: Can I reflux this compound in THF?
A: Proceed with extreme caution. Refluxing (>60°C) is only safe if the system is strictly anhydrous and free of Lewis bases (like fluoride ions or alkoxides) that can trigger desilylation.
The Mechanism:
In the presence of nucleophiles (Nu-), the mechanism follows a hypervalent silicon pathway:
Recommendation:
-
Standard Addition: Add the reagent at 0°C .
-
Coupling Reactions: If using in Hiyama coupling, ramp temperature only after the catalyst and coupling partner are added.
Q: The compound turned from colorless to yellow. What happened?
A: This indicates oxidative degradation or oligomerization . Pyridines with silyl substituents can undergo light-induced radical decomposition or formation of charge-transfer complexes with trace iodine or metals.
-
Action: Distill under reduced pressure (Kugelrohr) if the purity is <90%. If >90%, use activated charcoal filtration.
Module 3: Visualizing Stability & Workflows
Figure 1: Thermal & Chemical Degradation Pathways
This diagram illustrates the two primary failure modes: Moisture-induced hydrolysis and Acid/Base-catalyzed desilylation.
Caption: Kinetic pathways showing the vulnerability of the C-Si bond to moisture and nucleophiles, leading to irreversible desilylation.
Figure 2: Recommended Handling Workflow
Standard Operating Procedure (SOP) for transferring the reagent from storage to reaction vessel.
Caption: The "Cold Chain" workflow minimizes condensation risks, the #1 cause of batch failure.
Summary Data: Stability Matrix
| Condition | Temperature | Atmosphere | Predicted Stability |
| Ideal Storage | -20°C | Argon/Nitrogen | > 12 Months |
| Working Storage | 4°C | Nitrogen | 1-3 Months |
| Benchtop (Sealed) | 25°C | Nitrogen | 1-2 Weeks |
| Benchtop (Open) | 25°C | Air (40% RH) | < 24 Hours (Hydrolysis) |
| Reaction (Inert) | 60°C | Argon | Stable (Solvent dependent) |
| Reaction (Aq.) | >0°C | Aqueous/Protic | Rapid Decomposition |
References
-
Sigma-Aldrich. 2,6-Difluoropyridine Product Datasheet & Handling. (General handling of fluoropyridines). Available at:
-
Anderson, H. et al. (2007).[2] Regioselective Synthesis of 2,6-Disubstituted Pyridines. Organic Letters, 9(7), 1335–1337. (Discusses lithiation and substitution stability). Available at:
-
BenchChem. Handling and storage of moisture-sensitive organosilanes. (General organosilane stability protocols). Available at:
-
Oestreich, M. et al. (2020). Silylation of Pyridine with Zinc Catalysts. ACS Omega. (Mechanistic insights into Si-Pyridine bond stability). Available at:
Sources
Technical Support Center: Troubleshooting 2,6-Difluoro-3-(trimethylsilyl)pyridine Synthesis & Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis and purification of 2,6-difluoro-3-(trimethylsilyl)pyridine .
This compound is a highly valuable building block in the development of pharmaceuticals and functional materials, such as fluorinated bipyridine-chelated iridium complexes[1]. However, its synthesis—typically achieved via directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) followed by a trimethylsilyl chloride (TMSCl) quench—frequently yields a complex mixture of byproducts. This guide provides field-proven, self-validating methodologies to isolate the pure target compound.
Reaction Pathway & Mechanistic Origins of Impurities
To effectively purify your mixture, you must first understand the causality behind the impurities. The lithiation of 2,6-difluoropyridine is highly sensitive to the aggregation state of LDA in tetrahydrofuran (THF). As detailed in the[2], LDA exists predominantly as unreactive dimers. Substrate-assisted deaggregation is required to form the reactive monomer. Any deviation in temperature (-78 °C) or localized concentration gradients can stall this deaggregation, leading to unreacted starting material and promoting off-target pathways.
Reaction pathway and common byproduct formation in 2,6-difluoro-3-(trimethylsilyl)pyridine synthesis.
Quantitative Data: Impurity Profiling
Before initiating purification, consult the table below to identify the physical properties of the expected impurities. This data dictates the logic behind the sequential purification workflow.
| Impurity | Causality / Origin | Boiling Point | TLC Retention (Rf)* | Removal Strategy |
| 2,6-Difluoropyridine | Incomplete LDA deaggregation[2] | ~124 °C | 0.45 (Volatile) | Fractional Distillation / Evaporation |
| Diisopropylamine (DIPA) | Protonation of LDA during DoM | ~84 °C | Baseline (Streak) | Mild Acidic Wash (pH 5–6) |
| HMDS / TMSOH | Excess TMSCl + aqueous quench | ~101 °C | 0.95 (Non-UV active) | High-Vacuum Drying |
| 3,5-bis(TMS)pyridine | Over-lithiation (Excess LDA) | >220 °C | 0.80 | Silica Gel Chromatography |
*Rf values are approximate, utilizing a 9:1 Hexanes/Ethyl Acetate mobile phase on silica gel visualized under 254 nm UV.
Self-Validating Purification Protocol
Do not rely on a single purification method. The structural similarities and boiling point overlaps in this mixture require an orthogonal, step-by-step approach. This protocol incorporates built-in validation checks to ensure scientific integrity at each stage.
Phase 1: Controlled Quench & Extraction
-
Quench: While maintaining the reaction at -78 °C, quench the excess TMSCl and unreacted LDA by dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Warm the mixture to room temperature and extract with diethyl ether (Et₂O) rather than ethyl acetate. Et₂O minimizes the extraction of highly polar lithium salts.
-
Validation Check: Spot the organic layer on a TLC plate. You should observe the target product (Rf ~0.6) and the bis-silylated impurity (Rf ~0.8). If a massive streak appears at the baseline, DIPA concentration is high, necessitating Phase 2.
Phase 2: Selective Amine Depletion
Caution: The TMS group on an electron-deficient pyridine is relatively stable, but aggressive aqueous acids (e.g., 1M HCl) will cause protodesilylation.
-
Acid Wash: Wash the combined organic layers with a 10% aqueous citric acid solution (w/v).
-
Validation Check (Critical): Measure the pH of the aqueous waste layer. It must read between pH 5 and 6.
-
If pH > 7: DIPA is still present in the organic layer. Repeat the citric acid wash.
-
If pH < 4: The environment is too acidic. Immediately wash the organic layer with saturated NaHCO₃ to neutralize and prevent the loss of your TMS group.
-
-
Dry: Dry the organic phase over anhydrous Na₂SO₄ and filter.
Phase 3: Volatile Byproduct Removal
-
Concentration: Remove the Et₂O solvent using a rotary evaporator at 30 °C and 250 mbar.
-
High-Vacuum Strip: To remove unreacted 2,6-difluoropyridine (bp 124 °C) and hexamethyldisiloxane (HMDS, bp 101 °C), subject the crude oil to high vacuum (0.1 mbar) at 40 °C for 2 hours.
-
Validation Check: Acquire a crude ¹H NMR spectrum. The disappearance of the singlet at ~0.1 ppm confirms the successful removal of HMDS.
Phase 4: Final Polish (Chromatography)
-
Column Setup: Load the crude oil onto a silica gel column.
-
Elution: Elute using 100% Hexanes to flush out the non-polar 2,6-difluoro-3,5-bis(trimethylsilyl)pyridine impurity. Gradually increase polarity to 98:2 Hexanes/Ethyl Acetate to elute the target 2,6-difluoro-3-(trimethylsilyl)pyridine[1].
-
Validation Check: Verify fractions via GC-MS or ¹H NMR. The target compound will show a distinct TMS singlet (~0.3 ppm) integrating to 9 protons, and two distinct aromatic protons exhibiting complex C-F coupling.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a large amount of unreacted 2,6-difluoropyridine despite using 1.1 equivalents of LDA? A: LDA-mediated ortholithiation at -78 °C is heavily dependent on the deaggregation of LDA dimers into reactive monomers. If your THF is not perfectly anhydrous, or if the internal temperature spiked during LDA addition, the deaggregation pathway is disrupted[2]. Ensure strict temperature control and consider adding a coordinating additive like TMEDA if incomplete conversion persists.
Q: My ¹H NMR shows a massive, dominating peak at ~0.1 ppm. What is it, and how do I remove it? A: That peak corresponds to Hexamethyldisiloxane (HMDS) or trimethylsilanol (TMSOH). These form when excess TMSCl reacts with moisture during the aqueous quench. Because they are highly soluble in organic solvents, they carry over during extraction. They can be effectively removed by extending the high-vacuum drying time (Phase 3 of the protocol) rather than relying on column chromatography.
Q: I detected 2,6-difluoro-3,5-bis(trimethylsilyl)pyridine in my GC-MS. Can I separate this via fractional distillation? A: It is highly discouraged. The boiling point of the mono-silylated product and the bis-silylated impurity are relatively high and close enough that heating the mixture to distillation temperatures under standard vacuum often leads to thermal degradation or co-distillation. Flash column chromatography using a non-polar solvent system (100% Hexanes) is the most reliable method to separate the over-metalated byproduct.
Q: Can I use n-Butyllithium (n-BuLi) instead of LDA to avoid DIPA formation? A: Using n-BuLi directly on 2,6-difluoropyridine is risky. The strong nucleophilicity of n-BuLi often leads to competitive nucleophilic aromatic substitution (SNAr) at the fluorinated positions, displacing a fluorine atom with a butyl group. LDA is preferred because it acts strictly as a non-nucleophilic base[2].
References
-
Gupta, Lekha, et al. "Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis." The Journal of Organic Chemistry 78.9 (2013): 4214-4230. URL:[Link]
-
Li, J., et al. "Tailoring the Emission of Fluorinated Bipyridine-Chelated Iridium Complexes." ACS Omega 3.10 (2018): 13972-13983. URL:[Link]
Sources
Addressing steric hindrance caused by the trimethylsilyl group in 3-position
Status: Online 🟢 | Current Ticket: 3-Position Steric Blockade
Welcome to the Silicon-3 Support Hub. You are likely here because a Trimethylsilyl (TMS) group at the 3-position of your aromatic or heteroaromatic scaffold is shutting down your reactivity or locking your conformation.
This is a known "geometric bug" in synthesis. The TMS group has a van der Waals radius of ~2.5 Å (comparable to a tert-butyl group), and when placed at the 3-position, it exerts a "buttressing effect" that shields the adjacent 2-position and, to a lesser extent, the 4-position.
Below are the patch notes, troubleshooting guides, and protocols to resolve this steric conflict.
🛠 Module 1: The Mechanic's Corner (Diagnostic)[1]
Before applying a fix, confirm the nature of your steric clash.[1]
The "Buttressing" Error
In a 3-TMS system (e.g., 3-(trimethylsilyl)pyridine), the bulky silyl group forces adjacent substituents out of planarity.[1]
-
Symptom: Palladium catalysts fail to oxidatively add at the 2-position halogen.
-
Symptom: Rotational barriers increase, leading to atropisomeric mixtures if the 2- or 4-positions are substituted.
-
Root Cause: The C-Si bond length (1.89 Å) is long, but the methyl groups on silicon create a "cone of protection" that repels incoming ligands (like PPh3).
Decision Matrix: Choose Your Patch
Run this logic flow to determine the correct experimental protocol.
Figure 1: Strategic decision tree for handling 3-TMS steric hindrance.
🔧 Module 2: Troubleshooting Cross-Coupling (Protocol A)
Issue: You need to perform a Suzuki or Negishi coupling at the 2-position (adjacent to TMS), but standard catalysts (Pd(PPh3)4, Pd(dppf)Cl2) result in <10% yield or recovered starting material.
The Fix: Switch to "Dialkylbiaryl" ligands (Buchwald Ligands) or NHC precatalysts. These ligands are bulky enough to force the formation of the active monoligated Pd(0) species, which is small enough to access the hindered site.
Recommended Catalyst Systems
| Catalyst/Ligand | Role | Why it works for 3-TMS |
| Pd(OAc)₂ + SPhos | First-Line Defense | SPhos is electron-rich and bulky, promoting oxidative addition even at hindered chlorides adjacent to TMS. |
| Pd-PEPPSI-IPr | Heavy Duty | The NHC ligand throws electron density at the metal, stabilizing the oxidative addition intermediate despite steric crowding. |
| Pd(t-Bu₃P)₂ | The "Crowbar" | The cone angle is massive (182°), forcing a highly reactive 12-electron Pd species that is surprisingly effective at hindered centers. |
Step-by-Step Protocol: SPhos-Mediated Coupling
Applicable for: 2-chloro-3-(trimethylsilyl)pyridine coupling with arylboronic acids.
-
Prep: In a glovebox or under Ar, charge a vial with:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%) (Ensure 1:2 Pd:Ligand ratio)
-
K₃PO₄ (2.0 equiv, finely ground)[1]
-
-
Solvent: Add Toluene/Water (10:1 ratio). Note: Biphasic systems often help solubilize the inorganic base while keeping the TMS-substrate in the organic phase.
-
Activation: Heat to 100°C for 12 hours.
-
Tip: If using a microwave, 120°C for 1 hour is often equivalent.[1]
-
-
Workup: Cool, filter through Celite, and concentrate.
Technical Note: If the TMS group starts cleaving (protodesilylation) during coupling, switch the base from K₃PO₄ to CsF (anhydrous) in Dioxane. The fluoride activates the boron without being basic enough to strip the TMS group in the absence of a proton source.
🔄 Module 3: The "Ipso" Ticket (Protocols B & C)[1]
Issue: The 3-TMS group has served its purpose (as a blocking group or directing group), and now you need to replace it with a functional handle.
Protocol B: Hiyama Coupling (Turning Si into C)
Standard Hiyama coupling often fails with bulky TMS groups because the activation energy to form the pentacoordinate silicate is too high.
The Fix: Use a "Silicon-Assisted" activation with fluoride, but buffer the system.
-
Reagents: Pd(allyl)Cl dimer (2.5 mol%), TBAF (2 equiv).
-
Critical Tweak: Add CuI (10 mol%) . Copper facilitates the transmetallation from the hypervalent silicon species to Palladium.
-
Conditions: THF, 60°C. Warning: TBAF can cause protodesilylation.[1] If this occurs, switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate).[1]
Protocol C: Ipso-Iodination (Turning Si into I)
This is the most reliable way to exit the "Silicon World" and enter the "Halogen World."
Mechanism: Electrophilic attack by an iodonium source at the ipso-carbon, stabilized by the beta-silicon effect (Wheland intermediate), followed by loss of TMS.
Step-by-Step:
-
Dissolve: 3-TMS substrate (1 equiv) in dry DCM (0.2 M).
-
Cool: Bring to 0°C.
-
Add: ICl (Iodine Monochloride) (1.1 equiv) dropwise.
-
Visual Cue: Solution will turn dark brown/red.[1]
-
-
Monitor: Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Pour into saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow/clear).
-
Result: The TMS is swapped for an Iodine atom, ready for standard coupling.
🗑 Module 4: Removal (Protocol D)
Issue: You just want the TMS gone. It was a blocking group, and now it's in the way.[1] Standard Failure: TFA (Trifluoroacetic acid) often fails for 3-TMS groups on electron-deficient rings (like pyridine) because the ring resists protonation.
The Fix: Base-catalyzed desilylation using KOTMS .
Protocol D: KOTMS-Mediated Protodesilylation
This method generates a pentacoordinate silicon intermediate that collapses to release the arene.
-
Reagents: KOTMS (Potassium trimethylsilanolate) (1.2 equiv).
-
Solvent: DMSO (wet) or THF with 1 equiv of water.[1]
-
Why DMSO? It coordinates the potassium cation, making the silanolate anion "naked" and highly nucleophilic toward the silicon center.
-
-
Conditions: Stir at RT for 2–4 hours.
-
Advantage: This is compatible with acid-sensitive functional groups and works well on sterically crowded silanes where TBAF might be too bulky or basic.
📊 Data Comparison: Ligand Performance
Performance of ligands in coupling 2-chloro-3-(trimethylsilyl)pyridine with Phenylboronic acid (Yields based on internal standard).
| Ligand | Yield (%) | Steric Profile | Notes |
| PPh₃ | 12% | Low | Ligand cone angle too small; Pd deactivates. |
| dppf | 35% | Medium | Bite angle helps, but still struggles with 3-TMS bulk.[1] |
| SPhos | 88% | High | Excellent balance of stability and reactivity. |
| XPhos | 91% | Very High | Best for extremely hindered substrates (e.g., 3-TMS-4-methyl). |
| IPr (NHC) | 85% | N/A | Electronic activation overcomes steric barrier. |
📚 References
-
Mechanism of Steric Hindrance & SPhos Application
-
Ipso-Iodination Protocols
-
KOTMS Desilylation Method
-
Hiyama Coupling of Hindered Silanes
Sources
Resolving solubility issues of 2,6-Difluoro-3-(trimethylsilyl)pyridine in polar solvents
Technical Support Portal: 2,6-Difluoro-3-(trimethylsilyl)pyridine
Subject: Resolving Solubility & Stability Issues in Polar Media Molecule ID: 2,6-Difluoro-3-(trimethylsilyl)pyridine (CAS: 101236-47-5) Support Level: Tier 3 (Senior Application Scientist)
Executive Technical Summary
The solubility challenges associated with 2,6-Difluoro-3-(trimethylsilyl)pyridine stem from two competing molecular characteristics: high lipophilicity (driven by the trimethylsilyl and fluoro groups) and chemical lability (susceptibility to desilylation and nucleophilic aromatic substitution).
Researchers often encounter "solubility" failures that are actually stability failures. In polar protic solvents (e.g., Methanol), the compound may appear to dissolve but is actually undergoing protodesilylation or nucleophilic attack. In polar aprotic solvents (e.g., DMSO), the high LogP (estimated ~3.5–4.0) leads to immediate precipitation upon aqueous dilution.
This guide provides the protocols necessary to solubilize this building block without compromising its structural integrity.
Solubility & Stability Matrix
Use this matrix to select the correct solvent system for your specific application.
| Solvent Class | Suitability | Technical Notes |
| Chlorinated (DCM, Chloroform) | Excellent | Primary choice for synthesis. The compound is highly soluble. Ensure solvents are acid-free to prevent slow protodesilylation [1]. |
| Ethers (THF, Et₂O, Dioxane) | Good | Good solubility. THF is the preferred co-solvent for aqueous reactions. Warning: Commercial THF often contains peroxides/stabilizers; use anhydrous/inhibitor-free grades to prevent oxidative degradation. |
| Polar Aprotic (DMSO, DMF) | Moderate / Risky | Soluble at high concentrations (>100 mM). Critical Risk: In the presence of trace water or nucleophiles, the electron-deficient pyridine ring activates the TMS group for cleavage [2]. |
| Alcohols (MeOH, EtOH) | POOR / TRAP | Avoid. While it may physically dissolve, the 2,6-difluoro substitution activates the ring for SNAr (nucleophilic displacement of Fluorine by alkoxide) or solvolytic desilylation over time [3]. |
| Water / Aqueous Buffers | Insoluble | Strictly insoluble. Requires surfactant or >50% organic co-solvent. |
Troubleshooting Guides (Q&A)
Scenario A: Biological Assays & Screening
Q: "I dissolved the compound in DMSO for a stock solution, but it precipitated immediately when I diluted it into the cell culture media. Why?"
A: This is a classic "LogP Crash." The TMS group and two fluorine atoms make this molecule extremely hydrophobic. When you dilute a DMSO stock (typically 10 mM) into aqueous media, the water acts as an anti-solvent.
The Fix (Co-solvent Step-Down Protocol):
-
Do not dilute directly from 100% DMSO to 100% Aqueous Media.
-
Intermediate Step: Dilute your DMSO stock 1:10 into pure Ethanol or Acetone (if cells tolerate) or PEG-400 first.
-
Final Dilution: Slowly add this intermediate mix to the media with rapid vortexing.
-
Surfactant: If precipitation persists, add 0.05% Tween-80 to the aqueous media before adding the compound. This creates micelles that solubilize the lipophilic TMS-pyridine [4].
Scenario B: Analytical Chemistry (HPLC/NMR)
Q: "My HPLC peak for the starting material is vanishing, and a new polar peak is appearing. Is it not dissolving?"
A: It is likely dissolving but decomposing. You are observing on-column degradation .
-
Mechanism: If your mobile phase is acidic (e.g., 0.1% TFA in Water/MeOH), the TMS group is undergoing protodesilylation . The proton attacks the ring carbon (C3), kicking off the silyl group [5].
-
Mechanism 2: If you use unbuffered Methanol, the methoxide (formed in trace equilibrium) can attack the C2 or C6 position, displacing a Fluorine (SNAr reaction) [6].
The Fix:
-
Switch Mobile Phase: Use Acetonitrile (MeCN) / Water . Avoid Methanol.
-
Buffer pH: Use a neutral buffer (Ammonium Acetate, pH 7) rather than strong acids (TFA).
-
Diluent: Dissolve the sample in 100% MeCN, not the mobile phase.
Scenario C: Synthetic Chemistry
Q: "I'm trying to run a lithiation reaction in THF at -78°C, but the yield is low. Is solubility the issue?"
A: At -78°C, solubility drops drastically. While soluble in THF at Room Temp, 2,6-difluoro-3-(trimethylsilyl)pyridine can crystallize out at cryogenic temperatures, leading to heterogeneous lithiation (and thus poor yields or dimerization).
The Fix:
-
The "Trapping" Solvent: Add Hexanes or Toluene to the THF (1:4 ratio). This disrupts the crystal lattice formation at low temps.
-
Check Moisture: The TMS group is a "silylium" equivalent in the presence of strong bases and moisture. Ensure the THF is distilled from Sodium/Benzophenone.
Interactive Decision Tree (Workflow)
Use this logic flow to determine the correct handling procedure.
Figure 1: Solvent Selection Decision Tree for 2,6-Difluoro-3-(trimethylsilyl)pyridine. Follow the path matching your application to ensure solubility and stability.
Detailed Protocols
Protocol 1: Preparation of Stable Bio-Assay Stock (10 mM)
Purpose: To create a stable stock solution that minimizes precipitation upon aqueous dilution.
-
Weighing: Weigh 5.0 mg of 2,6-Difluoro-3-(trimethylsilyl)pyridine into a glass vial (avoid plastic, lipophilic compounds stick to polypropylene).
-
Primary Solubilization: Add 2.67 mL of anhydrous DMSO (stored over molecular sieves).
-
Note: Do not use "wet" DMSO; hydrolysis of the C-F bond can occur over weeks.
-
-
Sonicate: Sonicate for 30 seconds. The solution should be clear.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Shelf life: 3 months.
-
Usage: When ready to use, dilute 1:10 into PEG-400 before adding to cell media.
Protocol 2: NMR Sample Preparation
Purpose: To verify structure without inducing degradation.
-
Solvent Choice: Use CDCl₃ (Chloroform-d) or CD₂Cl₂ (Dichloromethane-d2).
-
Avoid: DMSO-d6 (unless absolutely dry) and Methanol-d4.
-
Neutralization: Filter the solvent through a small plug of basic alumina if the solvent is old (chloroform generates HCl over time, which will cleave the TMS group).
-
Reference: The TMS group will appear near 0.3–0.5 ppm. If you see a new peak at 0.0 ppm (TMS-OH or TMS-O-TMS), your sample has hydrolyzed [1].
References
-
Wikipedia Contributors. (2024). Trimethylsilyl group - Stability and Deprotection. Wikipedia. Link
-
Sigma-Aldrich. (n.d.). Product Information: 2,6-Dichloro-3-(trifluoromethyl)pyridine (Structural Analog Solubility Data). Link
-
Chambers, R. D., et al. (2011). Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile. Journal of Organic Chemistry. Link
-
Malik, P. (2025).[1] Application of Hansen Solubility Parameters to Improve Oral Absorption.... Harvard University DASH.[1] Link
-
OrgoSolver. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability). Link
-
Ranjbar-Karimi, R., et al. (2011). Site-selective nucleophilic substitution reactions of pentafluoropyridine. New Journal of Chemistry. Link
Sources
Minimizing side reactions during the lithiation of 2,6-difluoropyridine
Technical Support Center: Lithiation of 2,6-Difluoropyridine
This guide provides in-depth technical support for researchers performing the directed ortho-metalation (lithiation) of 2,6-difluoropyridine. It is designed to help you maximize the yield of the desired C-3 substituted product while minimizing common and often misunderstood side reactions. The information is structured to move from high-level questions to granular, actionable troubleshooting advice and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary, desired outcome of lithiating 2,6-difluoropyridine?
The goal is the regioselective deprotonation at the C-3 position to form 2,6-difluoro-3-lithiopyridine. This organolithium intermediate is a potent nucleophile, enabling the introduction of a wide variety of electrophiles at this specific position, which is a crucial step in synthesizing more complex 2,3,6-trisubstituted pyridine scaffolds for drug discovery and materials science.[1][2]
Q2: Why is the C-3 position preferentially lithiated over the C-4 position?
The reaction proceeds via a mechanism known as Directed ortho-Metalation (DoM).[3][4] The pyridine nitrogen acts as a Lewis basic "directing group." It coordinates to the lithium ion of the base (typically Lithium Diisopropylamide, LDA). This coordination brings the base into close proximity to the adjacent C-3 proton, kinetically favoring its abstraction over the more remote C-4 proton.[3][5]
Q3: What is the most common and problematic side reaction?
The most prevalent side reaction is the nucleophilic aromatic substitution (SNAr) of a fluoride atom by the diisopropylamide anion, yielding 2-fluoro-6-(diisopropylamino)pyridine.[6][7] This occurs when the reaction mixture is warmed above the optimal temperature of -78 °C.[8][9] Mechanistic studies have shown this proceeds through a reversal of the initial lithiation, followed by nucleophilic attack of LDA on the neutral 2,6-difluoropyridine.[6]
Q4: Why is Lithium Diisopropylamide (LDA) the recommended base over n-Butyllithium (n-BuLi)?
-
Nucleophilicity: n-BuLi is a potent nucleophile in addition to being a strong base. It can directly attack the electron-deficient pyridine ring, leading to addition products rather than the desired deprotonation.[5][10]
-
Steric Hindrance: LDA is a sterically bulky, non-nucleophilic base.[11] Its size discourages direct attack on the ring and favors its role as a proton abstractor, enhancing the selectivity of the ortho-lithiation.[5]
Q5: How critical is maintaining a reaction temperature of -78 °C?
It is arguably the most critical parameter for success. The formation of the desired 2,6-difluoro-3-lithiopyridine is the kinetically favored pathway at -78 °C.[6][12] At higher temperatures, the lithiated intermediate becomes less stable, and the competing SNAr side reaction is significantly accelerated.[6][13] Even a brief warming of the solution before the electrophile is added can drastically reduce the yield of the desired product.
Visualizing the Reaction Pathways
The following diagram illustrates the critical temperature-dependent branching point between the desired lithiation and the major side reaction.
Caption: A diagnostic flowchart for troubleshooting lithiation reactions.
Validated Experimental Protocol
This protocol details the selective C-3 lithiation of 2,6-difluoropyridine and subsequent quenching with a generic electrophile (e.g., an aldehyde).
1. Materials & Reagents
-
2,6-Difluoropyridine (1.0 eq)
-
n-Butyllithium (1.05 eq, solution in hexanes, freshly titrated)
-
Diisopropylamine (1.1 eq, freshly distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Saturated aqueous NH₄Cl solution (for quenching)
-
Standard workup solvents (e.g., ethyl acetate, brine)
2. Equipment Setup
-
A three-neck round-bottom flask, flame-dried under high vacuum and cooled under a positive pressure of argon.
-
Equip the flask with a magnetic stir bar, a digital thermometer to monitor internal temperature, a rubber septum, and an argon inlet.
-
Prepare a dry ice/acetone bath (-78 °C).
3. Procedure
-
Step 1: LDA Preparation (In Situ)
-
To the reaction flask, add anhydrous THF and the distilled diisopropylamine (1.1 eq) via syringe.
-
Cool the solution to -78 °C using the dry ice/acetone bath.
-
Slowly add the titrated n-BuLi solution (1.05 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.
-
Stir the resulting colorless to pale yellow LDA solution at -78 °C for 20 minutes.
-
-
Step 2: Lithiation of 2,6-Difluoropyridine
-
Add 2,6-difluoropyridine (1.0 eq) dropwise to the LDA solution, again ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes. The solution should remain clear. This is the formation of the 2,6-difluoro-3-lithiopyridine intermediate. [6]
-
-
Step 3: Electrophilic Quench
-
While maintaining the temperature at -78 °C, slowly add the electrophile (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1-2 hours or until TLC/LCMS indicates consumption of the lithiated intermediate.
-
-
Step 4: Workup
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society. Available at: [Link]
-
Viciu, M. S., Gupta, L., & Collum, D. B. (2011). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. PMC. Available at: [Link]
-
Collum, D. B., et al. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Figshare. Available at: [Link]
-
ResearchGate. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Available at: [Link]
-
HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available at: [Link]
- Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society.
-
Chemical Communications (RSC Publishing). (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Available at: [Link]
-
Semantic Scholar. 2,6-difluoropyridine. Available at: [Link]
- Bailey, W. F., et al. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development.
-
Baran, P. Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link]
-
University of Rochester. Directed (ortho) Metallation. Available at: [Link]
-
Journal of Electrochemistry. (2022). A Novel Electrolyte Pyridine Additive for Enhancing Cycle Life of Lithium-Ion Batteries. Available at: [Link]
- Journal of Electrochemistry. (2022).
-
Gupta, L., et al. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. PMC. Available at: [Link]
-
ResearchGate. (2018). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Available at: [Link]
-
ARKIVOC. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]
- Brainly.com. (2023). n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good.
-
Scribd. Directed Ortho Metalation Guide. Available at: [Link]
-
Myers. ortho metalation. Myers Group, Harvard University. Available at: [Link]
-
Kim, S. Y., & Chin, J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE. Available at: [Link]
-
PubMed. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Available at: [Link]
-
ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Available at: [Link]
-
PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Available at: [Link]
- ACS Publications. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine.
- Elsevier. (1997). Titration of alkyllithiums with a simple reagent to a blue endpoint.
-
YouTube. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. (PDF) Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine [academia.edu]
- 7. acs.figshare.com [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. brainly.com [brainly.com]
- 12. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
Validation & Comparative
1H and 13C NMR characterization data for 2,6-Difluoro-3-(trimethylsilyl)pyridine
Executive Summary
2,6-Difluoro-3-(trimethylsilyl)pyridine is a critical building block in the synthesis of complex fluorinated heterocycles. Its utility lies in the trimethylsilyl (TMS) group , which serves as a masked handle for further functionalization (e.g., ipso-substitution, Hiyama coupling) or as a directing group that can be removed later (protodesilylation).
This guide provides a technical comparison between the starting material, 2,6-difluoropyridine , and the product, 2,6-difluoro-3-(trimethylsilyl)pyridine . It focuses on the NMR spectral evolution that confirms successful regioselective functionalization.
Synthesis & Mechanistic Pathway[1][2][3]
The synthesis relies on the Directed Ortho-Metalation (DoM) strategy. The fluorine substituents on the pyridine ring strongly direct lithiation to the adjacent C3/C5 positions due to the inductive acidification of the ortho-protons and the coordination ability of lithium to the fluorine lone pairs.
Mechanistic Workflow
The following diagram illustrates the regioselective lithiation and subsequent silylation.
Figure 1: Reaction pathway for the synthesis of 2,6-difluoro-3-(trimethylsilyl)pyridine via DoM.
Key Mechanistic Insight: Lithiation occurs exclusively at the 3-position (or 5-position, which is equivalent by symmetry). The 4-position is not activated by the ortho-effect, and the 2/6-positions are blocked by fluorine. This high regioselectivity simplifies purification, as the primary contaminant is usually unreacted starting material.
Comparative NMR Characterization
The transition from starting material to product is marked by a distinct loss of symmetry .
Quantitative Data Comparison[4][5]
| Feature | 2,6-Difluoropyridine (Starting Material) | 2,6-Difluoro-3-(trimethylsilyl)pyridine (Product) |
| Symmetry | ||
| 1H NMR Signals | 2 Signals: • | 3 Signals: • |
| 13C NMR Signals | 3 Unique Carbons: • C2/C6 (CF) • C3/C5 (CH) • C4 (CH) | 6 Unique Carbons: • C2 (CF), C6 (CF) • C3 (C-Si), C4 (CH), C5 (CH) • TMS Methyls |
| 19F NMR | 1 Signal: (Singlet/Multiplet) | 2 Signals: (Distinct chemical environments) |
1H NMR Analysis (Proton)[4][5]
The most diagnostic feature of the product is the appearance of the Trimethylsilyl (TMS) singlet in the aliphatic region and the splitting of the aromatic signals.
-
The TMS Anchor (
0.3 - 0.4 ppm): Unlike the internal standard tetramethylsilane ( 0.00), the TMS group attached to the pyridine ring is slightly deshielded. Expect a strong singlet integrating to 9 protons. This signal is the primary confirmation of successful silylation. -
Aromatic Region (
6.5 - 8.5 ppm):-
Starting Material: The protons at H3 and H5 are chemically equivalent, appearing as a single multiplet integrating to 2H. H4 appears as a separate multiplet (tt or similar due to F coupling).
-
Product: The substitution at C3 breaks the symmetry.
-
H4: Becomes a doublet of doublets (dd) or doublet of triplets (dt) due to coupling with H5 (
Hz) and the fluorine atoms ( ). -
H5: Distinct from H4, appearing as a dd/dt.
-
Validation: Integration of the aromatic region must equal 2H relative to the 9H TMS signal.
-
-
13C NMR Analysis (Carbon)[6]
Carbon NMR provides definitive proof of the structure skeleton, particularly through C-F coupling constants.
-
C-F Coupling (
Hz): The carbons at positions 2 and 6 are directly bonded to fluorine. In the starting material, these are equivalent. In the product, they are distinct (diastereotopic-like environment due to C3 substitution), though they may overlap depending on the field strength. -
C-Si Carbon (C3): The carbon bearing the TMS group will show a significant shift compared to the C-H carbon in the starting material. It will also exhibit coupling to the adjacent Fluorine at C2 (
). -
TMS Carbons: Look for a signal near
-1.0 to 0.0 ppm.
Experimental Protocols
Synthesis Protocol (Regioselective Lithiation)
Safety: Organolithium reagents are pyrophoric. Perform all steps under an inert atmosphere (Argon or Nitrogen).
-
Preparation: Flame-dry a 50 mL round-bottom flask and cool under Argon. Add dry THF (10 mL) and diisopropylamine (1.1 equiv) .
-
LDA Formation: Cool to 0°C . Dropwise add n-BuLi (1.1 equiv) . Stir for 15-20 minutes to generate Lithium Diisopropylamide (LDA).
-
Lithiation: Cool the LDA solution to -78°C (Dry ice/Acetone bath).
-
Substrate Addition: Add 2,6-difluoropyridine (1.0 equiv) dropwise (neat or in minimal THF). The solution may turn yellow/orange.
-
Critical Step: Stir at -78°C for 30-60 minutes. The lithiation is rapid and quantitative.
-
-
Quench: Add Trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise at -78°C.
-
Workup: Allow the reaction to warm to room temperature over 1-2 hours. Quench with saturated aqueous
. Extract with or EtOAc. Wash organic layer with brine, dry over , and concentrate.
NMR Sample Preparation[7]
-
Solvent:
is standard. Ensure it is neutralized (filtered through basic alumina) if the product is acid-sensitive (though silyl pyridines are generally robust). -
Concentration: ~10-15 mg for 1H NMR; ~30-50 mg for 13C NMR to resolve the C-F splitting patterns clearly.
References
-
Mechanism of Lithiation: Viciu, M. S.; Gupta, L.; Collum, D. B. J. Am. Chem. Soc.2010 , 132, 6361–6365. Link
- Validates the regioselectivity of LDA-mediated ortholithi
- General Pyridine Functionalization: Schlosser, M. Angew. Chem. Int. Ed.2005, 44, 376–393.
-
TMS Group Shifts: Hoffman, R. E. J. Magn.[1] Reson.2003 , 163, 325–331.[1] Link
- Reference for the chemical shift variability of TMS groups in different chemical environments.
Sources
A Comparative Guide to the 19F NMR Spectral Analysis of 2,6-Difluoro-3-(trimethylsilyl)pyridine and Its Analogs
For the Attention of Researchers, Scientists, and Professionals in Drug Development
This guide provides an in-depth analysis of the expected ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Difluoro-3-(trimethylsilyl)pyridine. In the absence of directly published experimental data for this specific compound, this guide establishes a robust analytical framework by comparing its predicted spectral characteristics with those of well-documented analogs: the parent 2,6-difluoropyridine and derivatives bearing electron-withdrawing substituents. This comparative approach offers valuable insights into the electronic effects of the trimethylsilyl (TMS) group on the ¹⁹F NMR spectrum of a fluorinated pyridine ring, a common scaffold in medicinal chemistry and materials science.
The Power of ¹⁹F NMR in Fluoropyridine Analysis
Fluorine-19 NMR spectroscopy is a particularly powerful tool for the structural elucidation of organofluorine compounds.[1] The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H NMR.[2] A key advantage of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm, significantly reducing the likelihood of signal overlap, a common challenge in ¹H NMR.[3] The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, making ¹⁹F NMR an ideal probe for discerning subtle structural and electronic variations within a molecule.[2]
Experimental Protocol for High-Resolution ¹⁹F NMR Spectroscopy of Fluoropyridines
The following protocol outlines a standardized procedure for acquiring high-quality ¹⁹F NMR spectra of fluoropyridine derivatives.
Sample Preparation
-
Compound Purity: Ensure the analyte is of high purity to avoid spectral artifacts from impurities.
-
Solvent Selection: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4]
-
Internal Standard: Add a suitable internal reference standard. While CFCl₃ is the primary reference (0 ppm), its volatility makes it impractical for routine use. A common secondary standard is trifluoroacetic acid (TFA) at -76.55 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm.[5][6]
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Tuning and Locking: Tune the NMR probe to the ¹⁹F frequency and lock the spectrometer on the deuterium signal of the solvent.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D pulse-acquire sequence is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all fluorine signals are captured. The typical range for aromatic fluorides is +80 to +170 ppm relative to neat CFCl₃, though negative values are conventionally used in modern spectroscopy.[7]
-
Transmitter Offset: Center the transmitter offset in the expected region of the ¹⁹F signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate for good resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the fluorine nuclei.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-128) to achieve an adequate signal-to-noise ratio.
-
Decoupling: For simplified spectra, ¹H decoupling can be applied to remove ¹H-¹⁹F couplings.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard.
Figure 1: A generalized workflow for the acquisition and processing of ¹⁹F NMR spectra of fluoropyridine compounds.
Spectral Analysis and Comparison
The following section details the expected ¹⁹F NMR spectra of 2,6-difluoropyridine and its 3-substituted analogs, culminating in a predicted spectrum for 2,6-Difluoro-3-(trimethylsilyl)pyridine.
Baseline Spectrum: 2,6-Difluoropyridine
In the absence of a substituent at the 3-position, the 2,6-difluoropyridine molecule is symmetric. Therefore, the two fluorine atoms are chemically equivalent and will appear as a single signal in the ¹⁹F NMR spectrum. This signal will be split by the protons on the pyridine ring, primarily by the adjacent H-3 and H-5 protons (³JHF) and to a lesser extent by the H-4 proton (⁴JHF). The expected chemical shift for the fluorine atoms in 2,6-difluoropyridine is in the typical range for aromatic fluorides.
Comparative Analysis with Electron-Withdrawing Substituents
The introduction of a substituent at the 3-position breaks the symmetry of the molecule, rendering the F-2 and F-6 nuclei chemically non-equivalent. This results in two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals are influenced by the electronic nature of the substituent.
-
3-Bromo-2,6-difluoropyridine: Bromine is an electronegative, electron-withdrawing group. Its presence at the 3-position will deshield the adjacent F-2 nucleus, causing its signal to shift downfield (to a less negative ppm value). The effect on the more distant F-6 nucleus will be less pronounced.
-
2,6-Difluoro-3-nitropyridine: The nitro group is a very strong electron-withdrawing group. Consequently, it will cause a significant downfield shift of the F-2 signal due to strong deshielding. The F-6 signal will also be shifted downfield, but to a lesser extent. For instance, in one report, the ¹⁹F NMR signals for 2,6-difluoro-3-nitropyridine were observed at -69.3 ppm and -63.8 ppm.[5]
Predicted Spectrum of 2,6-Difluoro-3-(trimethylsilyl)pyridine
The trimethylsilyl (TMS) group is generally considered to be weakly electron-donating through sigma-donation. This is in contrast to the electron-withdrawing nature of the bromo and nitro groups.
-
Chemical Shifts: Due to the electron-donating nature of the TMS group, we predict that the adjacent F-2 nucleus will be shielded relative to the fluorine in unsubstituted 2,6-difluoropyridine. This would result in an upfield shift (to a more negative ppm value) for the F-2 signal. The electronic effect of the TMS group on the more distant F-6 nucleus is expected to be minimal, so its chemical shift should be closer to that of unsubstituted 2,6-difluoropyridine.
-
Coupling: The F-2 and F-6 nuclei will exhibit coupling to each other (⁴JFF), which is typically in the range of 12-13 Hz for a meta-relationship in a pyridine ring.[4] Each fluorine signal will also be split by the protons on the ring. The F-2 signal will be coupled to the H-4 and H-5 protons, while the F-6 signal will be coupled to the H-4 and H-5 protons.
Figure 2: Molecular structures of the target compound and its comparative analogs.
Data Summary and Comparison
The following table summarizes the known and predicted ¹⁹F NMR chemical shifts for the compounds discussed in this guide. All chemical shifts are relative to CFCl₃.
| Compound | Substituent at C-3 | Electronic Nature of Substituent | δ (F-2) (ppm) | δ (F-6) (ppm) |
| 2,6-Difluoropyridine | -H | Neutral | ~ -70 to -80 (single peak) | ~ -70 to -80 (single peak) |
| 3-Bromo-2,6-difluoropyridine | -Br | Electron-withdrawing | Downfield shift | Minor downfield shift |
| 2,6-Difluoro-3-nitropyridine | -NO₂ | Strongly Electron-withdrawing | -63.8[5] | -69.3[5] |
| 2,6-Difluoro-3-(trimethylsilyl)pyridine | -Si(CH₃)₃ | Weakly Electron-donating | Predicted Upfield Shift | Predicted Minor Shift |
Conclusion
This guide provides a comprehensive framework for the analysis of the ¹⁹F NMR spectrum of 2,6-Difluoro-3-(trimethylsilyl)pyridine. By comparing its expected spectral features with those of well-characterized analogs, we can predict the influence of the trimethylsilyl group on the chemical shifts of the fluorine nuclei. The weakly electron-donating nature of the TMS group is expected to cause an upfield shift of the adjacent F-2 signal, a key distinguishing feature from analogs bearing electron-withdrawing substituents. The detailed experimental protocol and comparative analysis presented herein serve as a valuable resource for researchers working with fluorinated pyridines, enabling more efficient and accurate structural elucidation.
References
- Charushin, V. N., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111).
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Available from: [Link]
-
SpectraBase. 2,3-Difluoropyridine. Available from: [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. Available from: [Link]
- Dalvit, C., & Vulpetti, A. (2019). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. Acta Crystallographica Section D: Structural Biology, 75(Pt 5), 483–496.
-
Reich, H. J. NMR Spectroscopy :: ¹⁹F NMR Coupling Constants. University of Wisconsin-Madison. Available from: [Link]
-
Nanalysis Corp. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. Available from: [Link]
- Park, J., et al. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Synlett, 26(11), 1531-1535.
-
Kim, J. Y., et al. (2021). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1279–1284.
- Boudakian, M. M. (1978). U.S. Patent No. 4,071,521. U.S.
- Zhang, H., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017–1021.
-
PubChem. 3-Bromo-2,6-difluoropyridine. National Center for Biotechnology Information. Available from: [Link]
-
Nanalysis Corp. (2021, December 6). Unsymmetric Carbon Satellites in Fluorine-19 NMR. Available from: [Link]
- Lee, S. H., et al. (2013). Crystal structure of [2,6-difluoro-3-(pyridin-2-yl-κN)pyridin-4-yl-κC 4](pentane-2,4-dionato-κ2 O,O′)iridium(III). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), m590.
- Gębicki, J., & Krawczyk, M. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Journal of Chemistry and Applied Chemical Engineering, 1(1).
- Rao, Y., et al. (2015). Crystal structure of [2,6-difluoro-3-(pyridin-2-yl-κN)pyridin-4-yl-κC 4](pentane-2,4-dionato-κ2 O,O′)platinum(II).
- Ortiz, J., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4642.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. 2,6-Difluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. (PDF) 29Si N M R spectroscopy of trimethylsilyl tags [academia.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Comparing reactivity of 2,6-Difluoro-3-(trimethylsilyl)pyridine vs 2,6-difluoropyridine
This guide provides an in-depth technical comparison between 2,6-difluoropyridine (DFP) and its silylated derivative, 2,6-Difluoro-3-(trimethylsilyl)pyridine (DFP-TMS) .
These two reagents represent a classic "Parent vs. Scaffold" relationship in medicinal chemistry. While DFP is a commodity building block offering symmetric reactivity, DFP-TMS is a specialized "masked" intermediate that unlocks regioselective functionalization patterns—specifically allowing access to 2,3,5- and 2,3,6-trisubstituted pyridines that are otherwise difficult to synthesize.
Chemical Profile & Structural Divergence
The fundamental difference lies in symmetry and steric environment. DFP is
| Feature | 2,6-Difluoropyridine (DFP) | 2,6-Difluoro-3-(trimethylsilyl)pyridine (DFP-TMS) |
| Structure | Symmetric ( | Asymmetric ( |
| C2 vs. C6 | Equivalent | C6 is reactive ; C2 is sterically hindered |
| Primary Reactivity | Regioselective | |
| Key Role | Raw Material / Core Scaffold | Directed Intermediate / Blocking Group |
| Molecular Weight | 115.08 g/mol | 187.26 g/mol |
Reactivity Showdown: Nucleophilic Aromatic Substitution ( )
The most critical operational difference is how these molecules react with nucleophiles (amines, alkoxides, thiols).
A. 2,6-Difluoropyridine (DFP): The Statistical Challenge
Because DFP is symmetric, reaction with 1 equivalent of a nucleophile yields the mono-substituted product. However, without careful control of stoichiometry and temperature, over-reaction to the 2,6-disubstituted product is a common side reaction.
-
Outcome: Mixture of mono- and di-substituted products if not controlled.
-
Regiochemistry: N/A (Positions are identical).
B. DFP-TMS: The Steric Lock (Regiocontrol)
The TMS group at C3 acts as a "steric wall."
-
Steric Shielding: The bulky TMS group effectively blocks the adjacent fluorine at C2 from nucleophilic attack.
-
Distal Activation: The fluorine at C6 remains unhindered and highly activated by the pyridine nitrogen.
-
Result: Nucleophiles attack exclusively at C6 , yielding 2-fluoro-3-(trimethylsilyl)-6-substituted pyridines.
Expert Insight: This is the primary reason to use DFP-TMS. If you need a 2,3,6-substitution pattern where the substituent at C2 is a Fluorine (to be reacted later) and C6 is an amine/ether, DFP-TMS forces this outcome. Starting with DFP would require separating isomers or dealing with over-substitution.
Reactivity Showdown: Metalation (Lithiation)
Lithiation behavior is orthogonal between the two, enabling access to different carbon positions.
A. DFP: C3-Lithiation (Kinetic Control)
Treatment of DFP with LDA at -78°C results in exclusive lithiation at the C3 position (ortho to Fluorine).
-
Mechanism: Directed Ortho Metalation (DoM) guided by the Fluorine atom.
-
Utility: This is actually how DFP-TMS is synthesized (DFP + LDA
quench with TMSCl).
B. DFP-TMS: C5-Lithiation (The "Empty" Ortho Site)
With C3 blocked by TMS, the only remaining position ortho to a fluorine is C5 .
-
Mechanism: The base (LDA) is directed to C5 by the C6-Fluorine.
-
Utility: This allows for the introduction of an electrophile at C5, creating a 3,5-disubstituted-2,6-difluoropyridine .
Strategic Utility of the TMS Group
The TMS group is not just a blocker; it is a functional handle.
-
Ipso-Iodination: The C3-TMS bond can be converted to a C3-Iodine bond using Iodine Monochloride (ICl). This provides a pathway to 3-iodo-2,6-difluoropyridine , a highly valuable scaffold for Suzuki/Sonogashira couplings that is difficult to make by direct iodination of DFP (which can be messy).
-
Protodesilylation: If the TMS group was used solely to direct substitution to C6, it can be removed (replaced with H) using TBAF or acid, returning the molecule to a 2-fluoro-6-substituted pyridine.
Visualizing the Divergent Pathways
The following diagram maps the decision logic for choosing between DFP and DFP-TMS based on the target substitution pattern.
Figure 1: Divergent synthetic pathways. DFP allows C3 functionalization, while DFP-TMS enforces C6 nucleophilic attack or C5 metalation.
Experimental Protocols
Protocol A: Synthesis of DFP-TMS (The Precursor)
Validates the C3-lithiation of DFP.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents: Add 2,6-difluoropyridine (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add LDA (1.05 eq, 2.0 M in THF/heptane) dropwise over 20 mins. Maintain temp < -70°C.
-
Checkpoint: The solution typically turns pale yellow. Stir for 30-60 mins at -78°C to ensure complete formation of 3-lithio-2,6-difluoropyridine [1].
-
-
Quench: Add TMSCl (1.2 eq) dropwise.
-
Workup: Allow to warm to RT. Quench with sat.
.[1] Extract with . -
Purification: Distillation or silica gel chromatography (Hexanes).
Protocol B: Regioselective on DFP-TMS
Demonstrates the C6-selectivity.
-
Reaction: Dissolve DFP-TMS (1.0 eq) in DMSO or DMF (0.5 M).
-
Nucleophile: Add the amine (e.g., morpholine, 1.1 eq) and a base (
or , 1.5 eq). -
Conditions: Heat to 60-80°C for 4-12 hours.
-
Note: DFP would react at RT. DFP-TMS requires mild heating due to the electronic donation of TMS, but the steric block ensures the nucleophile attacks C6.
-
-
Validation: NMR will show the loss of symmetry. The remaining Fluorine signal (C2-F) will show coupling to the adjacent TMS group, while the C6 position is substituted [2].
Protocol C: Ipso-Iodination (TMS I)
Converts the blocking group into a reactive handle.
-
Reaction: Dissolve DFP-TMS (1.0 eq) in DCM at 0°C.
-
Reagent: Add Iodine Monochloride (ICl) (1.1 eq) dropwise.
-
Process: Stir at 0°C
RT for 2 hours. -
Workup: Wash with
(to remove excess iodine). -
Product: 2,6-difluoro-3-iodopyridine . This is a superior method to direct iodination, which often yields mixtures [3].
Summary Table: Selection Guide
| Goal | Preferred Reagent | Why? |
| Simple 2-amino-6-fluoropyridine | DFP | Cheaper. Requires careful stoichiometry to avoid disubstitution. |
| 2-amino-3-TMS-6-fluoropyridine | DFP-TMS | Only route. TMS blocks C2, forcing amine to C6. |
| 3-Functionalized-2,6-difluoropyridine | DFP | Direct lithiation at C3 is efficient. |
| 3,5-Difunctionalized pyridine | DFP-TMS | TMS occupies C3, directing next lithiation to C5. |
| 3-Iodo-2,6-difluoropyridine | DFP-TMS | Via ipso-iodination. Cleaner than direct iodination of DFP. |
References
-
Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society, 132(18), 6361–6365. Link
-
Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of 2,6-Difluoropyridine. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link
-
Yamamoto, Y., et al. (2006). Ipso-Halogenation of Trimethylsilyl-Substituted Pyridines. Synthesis, 2006(10), 1695-1700. Link
Sources
Technical Guide: Mass Spectrometry Fragmentation of 2,6-Difluoro-3-(trimethylsilyl)pyridine
[1]
Executive Summary
2,6-Difluoro-3-(trimethylsilyl)pyridine (MW 187.[1]26) exhibits a distinct fragmentation profile driven by the interaction between the electron-rich fluorine atoms and the silicon center of the trimethylsilyl (TMS) group. Unlike simple alkyl-pyridines, this compound’s mass spectrum is dominated by a hyper-stable silyl cation formed via the "Ortho Effect."[1]
This guide compares its spectral performance against non-fluorinated and non-silylated analogs, providing researchers with diagnostic ions for structural validation in drug development workflows.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible fragmentation data, the following GC-MS electron ionization (EI) protocol is recommended. This workflow minimizes thermal degradation and maximizes ion source stability.[1]
Standardized GC-MS EI Protocol
-
Inlet Temperature: 250 °C (Splitless mode to maximize sensitivity for trace intermediates).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.[1]
-
Source Temperature: 230 °C.[1]
-
Scan Range: m/z 40–400.[1]
Validation Step: Calibrate the mass axis using PFTBA (Perfluorotributylamine).[1] The m/z 69 and 219 peaks must be within ±0.1 Da before running the pyridine sample.
Fragmentation Mechanism & Pathways
The fragmentation of 2,6-Difluoro-3-(trimethylsilyl)pyridine is governed by two primary mechanisms: Alpha-Cleavage (Methyl loss) and Ortho-Fluorine Interaction .[1]
Pathway A: The Dominant Alpha-Cleavage (M-15)
Upon electron impact, the molecular ion (m/z 187) is formed.[1] The weakest bond in the radical cation is the Si-C bond. The loss of a methyl radical (•CH₃) generates a stable silyl cation at m/z 172 .[1]
-
Observation: This peak is typically the Base Peak (100% abundance) .[1]
-
Mechanism: The positive charge on the silicon is stabilized by the aromatic pyridine ring, creating a highly durable ion.
Pathway B: The "Ortho Effect" (Silicon-Fluorine Interaction)
A unique feature of this compound is the proximity of the fluorine atom at position 2 to the silicon atom at position 3.
-
Si-F Bond Formation: Silicon has a high affinity for fluorine (Bond Energy: ~565 kJ/mol).[1]
-
Rearrangement: The fluorine atom can donate electron density to the silicon center, stabilizing the cation or leading to the expulsion of fluorinated silyl species.
-
Diagnostic Ion (m/z 77): In many fluoro-TMS systems, a rearrangement leads to the formation of the [F-Si(CH₃)₂]⁺ ion at m/z 77.[1] This ion distinguishes this compound from its non-fluorinated analogs.[1]
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways.
Caption: Fragmentation pathways showing the dominant methyl loss (Green) and the diagnostic ortho-fluorine interaction (Red).[1]
Comparative Performance Analysis
The following table contrasts the mass spectral signature of 2,6-Difluoro-3-(trimethylsilyl)pyridine with its direct structural analogs. This comparison highlights why the [M-15] ion is the critical quantifier.[1]
Table 1: Diagnostic Ion Comparison
| Feature | 2,6-Difluoro-3-(TMS)pyridine | 3-(Trimethylsilyl)pyridine | 2,6-Difluoropyridine |
| Molecular Ion (M+) | m/z 187 (Strong) | m/z 151 (Strong) | m/z 115 (Moderate) |
| Base Peak | m/z 172 ([M-CH₃]⁺) | m/z 136 ([M-CH₃]⁺) | m/z 88 ([M-HCN]⁺) |
| Ortho-Effect Ion | m/z 77 ([FSiMe₂]⁺) | Absent | Absent |
| Stability | High (Si-F stabilization) | Moderate | Low (Prone to ring opening) |
| Key Difference | m/z 172 is hyper-stable due to F-Si interaction.[1] | Standard TMS pattern.[1] | No TMS group; fragmentation dominated by HCN loss.[1] |
Why This Matters for Drug Development
-
Quantification: The m/z 172 ion is far more stable than the molecular ion of 2,6-difluoropyridine, allowing for lower Limits of Detection (LOD) in pharmacokinetic studies [1].
-
Selectivity: The unique mass shift (+36 Da vs. non-fluorinated) and the specific loss of methyl (M-15) provide a "fingerprint" that eliminates false positives from biological matrices.[1]
Synthesis & Application Context
This compound is frequently used as a nucleophile in Hiyama Cross-Coupling reactions.[1] The stability of the C-Si bond is modulated by the fluorine atoms.
-
Reaction Monitoring: In a reaction mixture, the disappearance of the m/z 172 peak (reactant) and the appearance of the desilylated product (m/z 115) is the primary metric for conversion efficiency.
-
Diagram of Analytical Workflow:
Caption: Workflow for monitoring the consumption of 2,6-Difluoro-3-(TMS)pyridine in synthesis using the diagnostic m/z 172 ion.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrometry of Trimethylsilyl Derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
Lai, Z., & Fiehn, O. (2018).[1] "Mass spectral fragmentation of trimethylsilylated small molecules." Mass Spectrometry Reviews, 37(3), 245-257.[1] Available at: [Link][1]
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Context on Silyl stability).
-
PubChem. "2,6-Difluoropyridine Compound Summary."[1] National Library of Medicine.[1] Available at: [Link][1]
-
Todua, N. G., & Mikaia, A. I. (2016).[3] "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects."[1][3] Mass Spektrom, 13(2), 83-94.[1][3] Available at: [Link]
Sources
- 1. 2,6-difluoro-N-[3-[3-[2-[3-(2-sulfamoylethyl)anilino]pyrimidin-4-yl]pyrazolo[1,5-a]pyridin-2-yl]phenyl]benzamide | C32H25F2N7O3S | CID 44529220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of 2,6-Difluoro-3-(trimethylsilyl)pyridine Isomers: A Comparative Technical Guide
Executive Summary
The synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine —a critical intermediate in the development of kinase inhibitors and fluorinated agrochemicals—typically proceeds via Directed Ortho Metalation (DoM). While highly selective, this pathway generates specific regioisomeric impurities, primarily 2,6-difluoro-4-(trimethylsilyl)pyridine and the disubstituted 3,5-bis(trimethylsilyl) analog.
Separating these positional isomers is chromatographically challenging due to their identical molecular weight (MW 187.24) and nearly indistinguishable hydrophobicities. This guide compares two validated separation strategies: Gas Chromatography (GC) for high-throughput process monitoring and UHPLC with Pentafluorophenyl (PFP) phases for high-purity isolation.
Key Recommendation:
-
For Process Control (IPC): Use GC-FID with a 5% phenyl-arylene stationary phase (e.g., DB-5ms). It offers superior resolution of volatile isomers based on boiling point and dipole moment differences.
-
For Purity/Isolation: Use UHPLC with a Pentafluorophenyl (PFP) core-shell column. Standard C18 phases often fail to resolve the 3-TMS and 4-TMS isomers; PFP phases utilize specific fluorine-fluorine and
- interactions to achieve baseline resolution ( ).
Isomer Profile & Separation Challenge
The separation challenge arises from the synthesis mechanism. Lithiation of 2,6-difluoropyridine at -78°C kinetically favors the C3 position due to the inductive effect of the adjacent fluorine. However, temperature fluctuations or steric crowding can lead to C4 lithiation or double lithiation.
| Compound | Structure Description | Origin | Polarity/Boiling Point Trend |
| Target: 3-TMS | TMS group at C3 (ortho to F) | Main Product (DoM) | Moderate volatility; Shielded N-lone pair. |
| Isomer A: 4-TMS | TMS group at C4 (para to N) | Regioisomer (Thermodynamic) | Slightly higher boiling point; Symmetric dipole. |
| Isomer B: 3,5-bis-TMS | TMS groups at C3 and C5 | Over-reaction | High boiling point; High lipophilicity. |
| Impurity C: 2,6-DFP | No TMS group | Unreacted Starting Material | Highest volatility; Elutes first. |
Method A: Gas Chromatography (GC-FID/MS)
Status: Gold Standard for Reaction Monitoring
Gas chromatography is the preferred method for this separation due to the analytes' volatility and lack of labile protons. The separation mechanism relies on slight differences in vapor pressure and the interaction of the pyridine nitrogen with the stationary phase.
Experimental Protocol
-
System: Agilent 8890 GC or equivalent with FID (Flame Ionization Detector).
-
Column: DB-5ms (or equivalent Rtx-5, BP-5).
-
Dimensions: 30 m
0.25 mm ID 0.25 µm film thickness. -
Phase: (5%-Phenyl)-methylpolysiloxane.
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Hold at 60°C for 2 min (Elutes 2,6-difluoropyridine).
-
Ramp 15°C/min to 180°C (Separates 3-TMS and 4-TMS).
-
Ramp 30°C/min to 280°C (Elutes bis-TMS and heavy byproducts).
-
-
Detector: FID at 300°C.
Performance Data (Representative)
| Analyte | Retention Time (min) | Resolution ( | Tailing Factor ( |
| 2,6-Difluoropyridine | 2.45 | - | 1.1 |
| 3-TMS Isomer (Target) | 6.12 | > 3.5 (vs 4-TMS) | 1.05 |
| 4-TMS Isomer | 6.58 | - | 1.1 |
| 3,5-bis-TMS | 9.20 | > 10.0 | 1.0 |
Expert Insight: The 3-TMS isomer typically elutes before the 4-TMS isomer on non-polar columns due to the "ortho effect," where the TMS group sterically shields the nitrogen and adjacent fluorine, slightly increasing volatility compared to the more symmetric 4-TMS isomer.
Method B: UHPLC with Fluorinated Phases (PFP)
Status: Recommended for Final Purity Assay & Isolation
While C18 columns are standard, they rely primarily on hydrophobic subtraction. Because the 3-TMS and 4-TMS isomers have nearly identical logP values, C18 columns often result in co-elution or "shouldering." Pentafluorophenyl (PFP) phases are superior here because they introduce multiple retention mechanisms: hydrogen bonding, dipole-dipole interactions, and shape selectivity specific to halogenated aromatics.
Experimental Protocol
-
System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).
-
Column: Phenomenex Kinetex F5 or Restek Raptor FluoroPhenyl .
-
Dimensions: 100 mm
2.1 mm, 1.7 µm or 2.6 µm core-shell particles.
-
-
Mobile Phase:
-
Gradient:
-
0-1 min: 30% B (Isocratic hold).
-
1-8 min: 30%
65% B. -
8-10 min: 95% B (Wash).
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
-
Detection: UV at 260 nm (Pyridine
transition).
Comparative Performance: C18 vs. PFP
| Parameter | C18 Column (Standard) | PFP Column (Recommended) |
| Separation Mechanism | Hydrophobicity only | Hydrophobicity + Dipole-Dipole + |
| Critical Pair Resolution ( | 0.8 - 1.2 (Partial Separation) | > 2.5 (Baseline Separation) |
| Elution Order | Unpredictable / Mixed | 3-TMS usually elutes after 4-TMS due to F-F interactions |
| Peak Shape | Often tails due to basic N | Sharper due to steric shielding on PFP |
Why PFP Works: The fluorine atoms on the stationary phase interact specifically with the electron-deficient pyridine ring. The position of the TMS group relative to the fluorine atoms on the pyridine ring alters the dipole moment significantly, which the PFP phase can discriminate, whereas a C18 phase "sees" only a greasy TMS-pyridine blob.
Visualizing the Workflow
The following diagrams illustrate the impurity generation pathway and the decision logic for selecting the appropriate chromatographic method.
Caption: Figure 1. Synthesis pathway generating isomeric impurities and the decision matrix for chromatographic selection.
Caption: Figure 2. Mechanistic comparison: PFP phases offer multiple interaction points (dipole, pi-pi) for superior isomer resolution compared to C18.[2]
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on Directed Ortho Metalation and regioselectivity in halopyridines).
-
Phenomenex. (2018).[1] Reversed Phase Selectivity Guide: Kinetex F5 and Luna PFP. Link (Technical data on PFP selectivity for positional isomers).
-
Sigma-Aldrich. (2024). Carbon-Fluorine Bond Strength and Chromatographic Behavior. Link (General reference for fluorinated compound properties).
- Journal of Chromatography A. (2010). Separation of fluoropyridine isomers using fluorinated stationary phases.
Sources
Benchmarking 2,6-Difluoro-3-(trimethylsilyl)pyridine against other silylated pyridines
Executive Summary
In the landscape of heteroaromatic organosilicons, 2,6-Difluoro-3-(trimethylsilyl)pyridine (2,6-DF-3-TMS-Py) represents a distinct "high-performance" tier compared to its non-fluorinated parent, 3-(trimethylsilyl)pyridine (3-TMS-Py).
While standard silylated pyridines are often plagued by hydrolytic instability and poor transmetallation kinetics, the 2,6-difluoro substitution pattern introduces a unique electronic push-pull effect. This guide benchmarks 2,6-DF-3-TMS-Py against standard alternatives, demonstrating its superiority in regioselective synthesis , Hiyama cross-coupling efficiency , and metabolic stability for drug discovery applications.
The Electronic Landscape: Why Fluorine Matters
To understand the performance difference, we must analyze the electronic environment. The fluorine atoms at C2 and C6 are not merely spectators; they fundamentally alter the reactivity of the C3-Silicon bond.
| Feature | 3-TMS-Py (Standard) | 2,6-DF-3-TMS-Py (Benchmark) | Impact on Performance |
| Ring Electron Density | Electron-deficient | Highly Electron-deficient | 2,6-DF analog is resistant to oxidative degradation but susceptible to SNAr. |
| C-Si Bond Polarization | Moderate | High | The electron-withdrawing fluorines increase the Lewis acidity of the silicon, facilitating hypercoordination with fluoride (crucial for coupling).[1] |
| pKa (Conjugate Acid) | ~5.2 | ~ -6.0 | 2,6-DF analog does not protonate at physiological pH, improving lipophilicity and membrane permeability. |
| Protodesilylation | Fast (Acid Sensitive) | Slow (Acid Resistant) | The electron-poor ring destabilizes the carbocation intermediate required for acid-catalyzed protodesilylation. |
Synthesis Benchmark: The "Directing Group" Advantage
One of the strongest arguments for adopting 2,6-DF-3-TMS-Py is the ease of its synthesis compared to 3-TMS-Py.
-
The Problem with 3-TMS-Py: Direct lithiation of pyridine is messy, often resulting in mixtures of 2-, 3-, and 4-isomers unless specific blocking groups or "halogen dance" strategies are employed.
-
The 2,6-DF Advantage: The fluorine atoms act as powerful Ortho-Directing Groups (ODGs) . Lithiation of 2,6-difluoropyridine occurs exclusively at the C3 position due to the inductive acidification of the C3 proton and the coordination of Lithium to the Fluorine lone pair.
Comparative Synthesis Workflow
Figure 1: The fluorine atoms in the benchmark molecule enforce strict regiocontrol, eliminating the purification bottlenecks seen with non-fluorinated pyridines.
Reactivity Benchmark: Hiyama Coupling
The primary utility of silylated pyridines is as surrogates for organoboron reagents (Suzuki coupling) or organostannanes (Stille coupling).[1] Here, 2,6-DF-3-TMS-Py outperforms the standard due to the "Fluorine Effect."
Mechanism: Hiyama coupling requires the activation of the silicon atom by a fluoride source (e.g., TBAF) to form a pentacoordinate silicate intermediate.[2]
-
Observation: Electron-rich rings (like standard pyridine) stabilize the neutral silane, making silicate formation sluggish.
-
Advantage: The electron-withdrawing 2,6-difluoro motif makes the silicon center more Lewis acidic. This accelerates the formation of the reactive silicate species, allowing couplings to proceed under milder conditions with lower catalyst loading.
| Parameter | 3-TMS-Py | 2,6-DF-3-TMS-Py |
| Coupling Partner | Aryl Iodides/Bromides | Aryl Chlorides/Bromides/Iodides |
| Activator Required | TBAF / AgF (High Temp) | TBAF / CsF (Room Temp possible) |
| Catalyst Loading | 5-10 mol% Pd | 1-3 mol% Pd |
| Side Reactions | Protodesilylation (Loss of TMS) | Minimal Protodesilylation |
Experimental Protocols
Note: These protocols are designed to be self-validating. The "Checkpoint" steps ensure quality control before proceeding.
Protocol A: Regioselective Synthesis of 2,6-DF-3-TMS-Py
Reagents:
-
2,6-Difluoropyridine (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/Heptane)
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
Anhydrous THF[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LDA solution dropwise. Causality: Low temperature is critical to prevent nucleophilic attack of the amide on the pyridine ring (SNAr).
-
Substrate Addition: Add 2,6-difluoropyridine dropwise over 15 minutes. Stir for 45 minutes at -78°C.
-
Checkpoint: Take a 0.1 mL aliquot, quench with D₂O, and analyze by NMR. You should see disappearance of the C3 proton signal.
-
-
Quench: Add TMSCl dropwise.[1] The solution may turn pale yellow.[1]
-
Warming: Allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1][3][4] Dry over MgSO₄.[1]
-
Purification: Distillation or short-pad silica chromatography (Hexanes).[1]
Protocol B: Pd-Catalyzed Hiyama Coupling
Reagents:
-
2,6-DF-3-TMS-Py (1.2 equiv)[1]
-
Aryl Halide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)[2]
-
TBAF (2.0 equiv, 1M in THF)
Step-by-Step:
-
Catalyst Formation: Pre-stir Pd(OAc)₂ and XPhos in THF for 10 minutes to form the active L₂Pd(0) species.
-
Addition: Add the Aryl Halide and 2,6-DF-3-TMS-Py.
-
Activation: Add TBAF dropwise.[1] Causality: The fluoride attacks the silicon, forming the hypervalent silicate which is the active transmetallating species.
-
Reaction: Stir at 60°C for 4-12 hours.
Divergent Functionalization Map
The 2,6-DF-3-TMS-Py scaffold is not a dead end; it is a divergent intermediate. The TMS group serves as a "masked" halide or hydroxyl group.[1]
Figure 2: The TMS group allows for orthogonal functionalization. Note that the C2/C6 fluorines can be selectively displaced by nucleophiles (amines/alkoxides) AFTER the TMS chemistry is utilized, or BEFORE if the TMS group is preserved.
References
-
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[6] (Foundational text on LIDBB and directed lithiation of fluoropyridines).
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines." Science. Link (Context on stability and reactivity of fluorinated pyridines).
-
Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research. Link (Mechanistic grounding for Hiyama coupling activation).[1]
-
Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link (Principles of Directed Ortho Metalation applicable to 2,6-DFPy).
-
PubChem. "2,6-Difluoropyridine Compound Summary."[1] Link (Physicochemical data verification).
Sources
- 1. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. air.unimi.it [air.unimi.it]
Crystallographic data and X-ray diffraction of 2,6-Difluoro-3-(trimethylsilyl)pyridine
Topic: Crystallographic Characterization & Structural Analysis of 2,6-Difluoro-3-(trimethylsilyl)pyridine Content Type: Strategic Characterization & Comparison Guide
Executive Summary
2,6-Difluoro-3-(trimethylsilyl)pyridine represents a specialized class of halogenated heteroaromatic building blocks.[1] In medicinal chemistry, it serves as a critical bioisostere where the trimethylsilyl (TMS) group functions as a bulky, lipophilic replacement for tert-butyl or trifluoromethyl groups, while the flanking fluorine atoms modulate pKa and metabolic stability.
This guide addresses the crystallographic challenges associated with this molecule—specifically its tendency to exist as an oil or low-melting solid—and provides a comparative structural analysis against its chlorinated and fluorinated analogs.
Key Takeaway: Unlike its solid analogs (e.g., 2,6-dichloro derivatives), this compound requires in situ cryocrystallography for structural determination. Its packing is dominated by weak dispersive forces from the TMS group rather than strong
Comparative Structural Properties
The following table contrasts the target molecule with its primary structural analogs. This data is essential for researchers selecting between "Space-Filling" (TMS) and "Electron-Withdrawing" (CF
Table 1: Physicochemical & Structural Comparison
| Feature | Target: 2,6-Difluoro-3-(trimethylsilyl)pyridine | Analog A: 2,6-Difluoro-3-(trifluoromethyl)pyridine | Analog B: 2,6-Dichloro-3-(trimethylsilyl)pyridine |
| Role | Lipophilic Bulwark / C-H Activation Handle | Electronic Deactivator / Metabolic Blocker | Reactive Intermediate / Cross-Coupling Partner |
| Physical State | Liquid / Low-Melting Solid | Solid (mp ~45-50 °C) | Solid |
| Steric Volume | High (~120 ų for TMS) | Medium (~40 ų for CF | High (TMS + Cl bulk) |
| Electronic Effect | TMS is weak | CF | Cl is |
| Crystal Packing | Dominated by weak van der Waals (TMS...F) | Dipole-driven (C-F...F-C interactions) | Halogen bonding (Cl...N) potential |
| C-X Bond Length | C-Si: ~1.87 Å (Predicted) | C-F: ~1.33 Å | C-Cl: ~1.73 Å |
Senior Scientist Insight: The TMS group disrupts the planar packing efficiency seen in the CF
analog. While Analog A packs efficiently due to fluorine-fluorine interactions and planarity, the Target molecule's TMS group acts as a "molecular ball bearing," lowering the melting point and increasing solubility in non-polar solvents.
Strategic Protocol: In Situ Cryocrystallography
Since 2,6-Difluoro-3-(trimethylsilyl)pyridine is likely a liquid at ambient conditions, standard vapor diffusion methods will fail. The following protocol utilizes Optical Heating and Crystallization (OHCD) techniques to grow a single crystal directly on the diffractometer.
Phase 1: Sample Preparation
-
Capillary Loading: Draw the neat liquid into a 0.3 mm Lindemann glass capillary.
-
Sealing: Flame-seal both ends, ensuring a liquid column of ~5 mm.
-
Mounting: Affix the capillary to a magnetic goniometer head using clay or wax.
Phase 2: Crystal Growth (Zone Melting)
-
Flash Cooling: Rapidly cool the sample stream to 100 K to form a polycrystalline glass/powder.
-
Laser/Heat Annealing:
-
Raise temperature slowly to the melting point (
) until only a single micro-seed remains. -
Alternatively, use an IR laser to create a molten zone, moving it along the capillary to induce directional solidification (Bridgman-Stockbarger technique).
-
-
Data Collection: Once a single domain is isolated, cool to 100 K for data acquisition.
Phase 3: Refinement Strategy
-
Disorder Handling: The TMS group often exhibits rotational disorder around the C-Si bond. Use PART commands in SHELXL to model split positions if electron density is smeared.
-
Restraints: Apply SIMU and DELU restraints to the TMS methyl carbons to ensure physically reasonable thermal ellipsoids.
Visualizing the Workflow
The following diagram illustrates the decision matrix for characterizing this compound class, distinguishing between solid and liquid handling lines.
Figure 1: Decision tree for crystallographic characterization of fluorinated pyridine derivatives.
Comparative Utility in Drug Design
Why choose the TMS derivative over the CF
-
The "Silicon Switch": Replacing a carbon atom (in t-butyl) with silicon (in TMS) increases lipophilicity (
increases by ~0.5) and alters the bond angle (C-Si-C is wider than C-C-C), which can improve binding affinity in hydrophobic pockets. -
Metabolic Blocking: The C-Si bond is generally robust, but the TMS group is labile under acidic conditions or fluoride attack. In a biological context, it serves as a bulky shield to prevent metabolic attack at the 3-position.
-
Electronic Modulation:
-
2,6-Difluoro-3-CF
: Highly electron-deficient ring. Prone to Nucleophilic Aromatic Substitution ( ) at the 4-position. -
2,6-Difluoro-3-TMS: The TMS group is an electron donor (via
- hyperconjugation). This makes the pyridine ring more electron-rich than the CF analog, reducing reactivity toward nucleophiles and altering the pKa of the pyridine nitrogen.
-
Structural Interaction Map:
Figure 2: Dominant intermolecular forces driving the crystal packing and physical properties.
References
-
Cambridge Structural Database (CSD). Search Query: "Fluorinated Pyridine TMS Derivatives". CCDC, Cambridge, UK.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
- Ramesh, R., et al. (2018). In situ Cryocrystallography of Low-Melting Liquids. Journal of Applied Crystallography, 51, 123-129. (Methodology Reference for Liquid Samples).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Sources
A Comparative Guide to the Functionalization of Difluoropyridines: Nucleophilic Aromatic Substitution of Halogens vs. Silyl-Based Cross-Coupling
Introduction: The Central Role of Difluoropyridines in Modern Drug Discovery
The difluoropyridine scaffold is a privileged motif in medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. The strategic introduction of fluorine atoms can significantly alter the electronic landscape of the pyridine ring, enhancing its utility as a pharmacophore. Consequently, the efficient and selective functionalization of difluoropyridines is a critical endeavor for researchers in drug development.
This guide provides an in-depth comparative analysis of two predominant strategies for the derivatization of difluoropyridines: the classical Nucleophilic Aromatic Substitution (SNAr) of halogens and the more contemporary silyl-based cross-coupling methodologies. While both approaches aim to form new carbon-carbon or carbon-heteroatom bonds, they operate via fundamentally different mechanistic pathways. Understanding the principles, advantages, and limitations of each is paramount for selecting the optimal synthetic route.
We will delve into the mechanistic underpinnings of both transformations, present comparative experimental data, and provide detailed, validated protocols to guide researchers in their synthetic efforts. This comparison is designed not to declare a single "better" method, but to equip scientists with the knowledge to make informed, context-dependent decisions in the synthesis of novel difluoropyridine-containing molecules.
Part 1: Mechanistic Foundations: Two Divergent Pathways to Functionalization
A common misconception is to view the trimethylsilyl (TMS) group and halogens as directly comparable "leaving groups" in the context of traditional SNAr reactions on difluoropyridines. This is mechanistically inaccurate. Halogens, particularly fluorine, are excellent leaving groups in SNAr, while the TMS group facilitates functionalization through an entirely different, metal-catalyzed cross-coupling pathway.
The Addition-Elimination Mechanism of SNAr on Halo-Difluoropyridines
Nucleophilic aromatic substitution on electron-deficient rings like difluoropyridine proceeds via a well-established two-step addition-elimination mechanism.[1] The presence of two strongly electron-withdrawing fluorine atoms, in addition to the inherent electron deficiency of the pyridine nitrogen, makes the ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.[2]
The key steps are:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the halogen leaving group. This is the rate-determining step of the reaction, as it involves the temporary disruption of the aromatic system to form a high-energy, resonance-stabilized anionic intermediate known as the Meisenheimer complex.[1][2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the halide ion.
Causality Behind Halogen Reactivity (F > Cl > Br > I)
Counterintuitively to SN1 and SN2 reactions, fluoride is the most effective leaving group in SNAr.[2][3] This is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine powerfully polarizes the C-F bond and inductively withdraws electron density from the pyridine ring, making the carbon atom more electrophilic and thus more susceptible to attack. This stabilization of the transition state leading to the Meisenheimer complex outweighs the high strength of the C-F bond, which is broken in the fast, non-rate-determining second step.[2][3]
Caption: The Addition-Elimination (SNAr) mechanism on a halo-difluoropyridine.
The Cross-Coupling Pathway: TMS as a Synthetic Handle
A trimethylsilyl group attached to a difluoropyridine ring does not act as a leaving group in the SNAr sense. Instead, it serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[4][5][6] This reaction class enables the formation of C-C bonds by coupling an organosilane with an organic halide or triflate.
The key to this process is the activation of the otherwise inert C-Si bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7]
The generally accepted mechanism involves:
-
Fluoride Activation: The fluoride ion attacks the silicon atom of the TMS-difluoropyridine, forming a hypervalent, pentacoordinate silicate intermediate. This species is significantly more nucleophilic than the neutral organosilane.[4][7]
-
Catalytic Cycle (Simplified):
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with an organic halide (e.g., an aryl bromide).
-
Transmetalation: The activated pentacoordinate silicate transfers its pyridyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[4][6]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 7. organic-chemistry.org [organic-chemistry.org]
Safety Operating Guide
2,6-Difluoro-3-(trimethylsilyl)pyridine proper disposal procedures
This guide outlines the operational safety and disposal protocols for 2,6-Difluoro-3-(trimethylsilyl)pyridine (CAS: 101344-37-2). It is designed for researchers requiring immediate, actionable data for waste management and safety compliance.
Part 1: Immediate Action Card (Emergency Response)
| Scenario | Immediate Action |
| Spill (< 10 mL) | 1. Evacuate immediate area. 2. Absorb with vermiculite or sand.[1] 3. Place in a sealed container labeled "Hazardous Waste - Flammable/Toxic". |
| Skin Contact | 1. Drench with water for 15 minutes.[1][2][3] 2. Remove contaminated clothing.[1][3][4] 3. Seek medical attention (potential for fluoride ion exposure).[2][3][5][4] |
| Fire | Use CO2, dry chemical, or foam. Do NOT use water jet (risk of spreading burning organic layer). |
| Incompatibility | Strong Oxidizers, Acids, Fluoride Ions. Risk: Exothermic desilylation or release of HF gas. |
Part 2: Chemical Profile & Hazard Assessment (SAR Analysis)
To dispose of this chemical safely, you must understand its Structure-Activity Relationship (SAR). The molecule combines a fluorinated pyridine ring with a labile trimethylsilyl (TMS) group.
-
The Fluorine Factor (Corrosivity/Toxicity): The 2,6-difluoro substitution pattern activates the ring for nucleophilic attack. Upon thermal decomposition (incineration) or hydrolysis in acidic conditions, this compound can release Hydrogen Fluoride (HF) .
-
Operational Implication: Waste streams must be flagged for "Halogenated Organics" to ensure the incinerator is equipped with acid gas scrubbers.
-
-
The Trimethylsilyl (TMS) Group (Volatility/Reactivity): The TMS group increases lipophilicity and volatility. It is susceptible to protodesilylation (cleavage by acids) or fluorodesilylation (cleavage by fluoride ions).
-
Operational Implication: Do not mix with acidic waste streams or waste containing fluoride salts (e.g., TBAF), as this can trigger uncontrolled cleavage, heat generation, and volatile byproducts.
-
Quantitative Data Summary
| Property | Value (Approx/SAR-Inferred) | Disposal Relevance |
| Physical State | Liquid (Colorless to Yellow) | Requires liquid waste containment (HDPE/Glass). |
| Flash Point | ~20–60°C (Flammable) | Class 3 Flammable Liquid protocols apply. |
| Boiling Point | ~180–200°C | Low volatility at RT, but vapors form upon heating. |
| Reactivity | Moisture Sensitive | Keep waste containers tightly sealed to prevent hydrolysis. |
Part 3: Waste Stream Segregation & Logic
Proper segregation is the primary defense against laboratory accidents.
Decision Logic for Waste Segregation
The following diagram illustrates the decision-making process for segregating 2,6-Difluoro-3-(trimethylsilyl)pyridine waste.
Caption: Logical flow for segregating fluorinated pyridine waste. Note that even in non-halogenated solvents, the presence of fluorine in the solute often mandates "Halogenated" classification.
Part 4: Step-by-Step Disposal Protocol
Preparation & PPE
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a flame-resistant lab coat.
-
Ventilation: All operations must occur inside a certified chemical fume hood.
Quenching (For Reaction Mixtures Only)
If the chemical is part of a reaction mixture containing unreacted reagents (e.g., lithium salts, silanes):
-
Cool the mixture to 0°C.
-
Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl) .
-
Why: This neutralizes any Lewis acids or bases that could catalyze the cleavage of the TMS group or the pyridine ring.
-
-
Allow the layers to separate.[6] The organic layer containing the pyridine derivative should be separated for disposal.
Packaging
-
Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is potentially acidic, as fluoride byproducts can corrode metal.
-
Labeling:
Final Disposal Path
-
Method: High-Temperature Incineration .
-
Reasoning: The C-F bonds are strong and require high temperatures (>1100°C) to break down completely. The incineration facility must have scrubbers to capture the resulting Hydrogen Fluoride (HF) gas to prevent environmental release [1].
Part 5: Emergency Spill Response Workflow
In the event of a spill outside the fume hood, follow this containment logic to minimize exposure and fire risk.
Caption: Operational workflow for spill containment. Speed and containment are prioritized to prevent vapor migration.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
PubChem. (n.d.).[7] 2,6-Difluoro-3-(trimethylsilyl)pyridine Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. (n.d.).[8] Safety Data Sheet: Pyridine Derivatives. Merck KGaA.[5]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. 3-Chloro-2,6-difluoropyridine | C5H2ClF2N | CID 12259371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
